Product packaging for N-(4-Aminophenyl)nicotinamide(Cat. No.:CAS No. 19060-64-1)

N-(4-Aminophenyl)nicotinamide

Cat. No.: B100712
CAS No.: 19060-64-1
M. Wt: 213.23 g/mol
InChI Key: PYIOLOFFPBBNGV-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)nicotinamide is a synthetic chemical derivative of nicotinamide, designed for advanced research applications in biochemistry and molecular biology. As a modified nicotinamide analog, this compound is of significant interest for investigating NAD+ metabolism and related pathways. Researchers can utilize it to probe the structure-activity relationships of nicotinamide-based molecules, particularly in studies focused on enzymes like nicotinamide phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in the NAD+ salvage pathway . Its structural features may lend utility in developing novel research tools for modulating cellular NAD+ levels, which are critical for energy metabolism, mitochondrial function, and DNA repair mechanisms . This chemical serves as a valuable building block in medicinal chemistry for the synthesis and exploration of more complex molecules targeting NAD+-dependent processes. It is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N3O B100712 N-(4-Aminophenyl)nicotinamide CAS No. 19060-64-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-aminophenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-10-3-5-11(6-4-10)15-12(16)9-2-1-7-14-8-9/h1-8H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIOLOFFPBBNGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360655
Record name N-(4-Aminophenyl)nicotinamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19060-64-1
Record name N-(4-Aminophenyl)-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19060-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Aminophenyl)nicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(4-Aminophenyl)nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of N-(4-Aminophenyl)nicotinamide, a molecule of interest in pharmaceutical research. This guide details the synthetic pathway, experimental protocols, and analytical characterization of this compound, presenting data in a clear and accessible format.

Introduction

This compound is a derivative of nicotinamide (Vitamin B3) that holds potential for various applications in drug development. Its structure, combining a nicotinamide moiety with a 4-aminophenyl group, makes it an interesting candidate for biological screening and as a scaffold for the synthesis of more complex molecules. This document outlines a reliable two-step synthesis process and the characterization techniques used to verify the structure and purity of the final product.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process. The first step involves the formation of an amide bond between nicotinoyl chloride and 4-nitroaniline to produce the intermediate, N-(4-nitrophenyl)nicotinamide. The second step is the reduction of the nitro group to an amine via catalytic hydrogenation.

A general reaction scheme is as follows:

  • Amide Formation: Nicotinic acid is converted to nicotinoyl chloride, which then reacts with 4-nitroaniline.

  • Reduction: The resulting N-(4-nitrophenyl)nicotinamide is reduced to this compound.

Synthesis_Workflow NitroIntermediate NitroIntermediate NitroIntermediate_ref NitroIntermediate_ref NitroIntermediate->NitroIntermediate_ref

Experimental Protocols

Step 1: Synthesis of N-(4-nitrophenyl)nicotinamide [1]

This procedure is adapted from the method reported by Gennäs GB and detailed in the supporting information of Yang, C., et al. (2018).[1][2]

  • Preparation of Nicotinoyl Chloride Hydrochloride: To a 1 L round bottom flask containing a solution of nicotinic acid (50.0 g) in toluene (325 ml) at 20 °C under a nitrogen atmosphere, add thionyl chloride (50.0 g, 1.05 equiv.).

  • Fit the flask with a condenser and heat the mixture to reflux for 2-3 hours.

  • After cooling to room temperature, remove the toluene and any excess thionyl chloride by distillation in vacuo.

  • Amide Formation: Resuspend the resulting crude nicotinoyl chloride hydrochloride salt in dichloromethane (325 ml) and cool the mixture to 0 °C under an inert atmosphere.

  • Add pyridine (72 ml, 2.2 equiv.) and stir the mixture for 20 minutes.

  • Add 4-nitroaniline (56.0 g, 1.0 equiv.) to the stirred mixture.

  • Allow the reaction to warm to room temperature and continue stirring for 24 hours.

  • Work-up and Purification: Quench the reaction and basify to pH 14 with an aqueous sodium hydroxide solution (4.0 M, 2.2 equiv.).

  • Filter the resulting slurry.

  • Recrystallize the collected precipitate from methanol and filter to obtain N-(4-nitrophenyl)nicotinamide. This method has been reported to yield the product in 90% yield.[1]

Step 2: Catalytic Hydrogenation to this compound [2]

The following is a general procedure for the catalytic hydrogenation of N-(4-nitrophenyl)nicotinamide. Specific parameters such as pressure, temperature, and reaction time may be optimized for the specific reactor setup.[2]

  • Catalyst Preparation: Use a suitable palladium-based catalyst, such as Pd on silica (Pd/SiO₂).

  • Reaction Setup: In a suitable hydrogenation reactor, dissolve N-(4-nitrophenyl)nicotinamide in an appropriate solvent, such as dimethyl acetamide (DMAc).[2]

  • Add the Pd/SiO₂ catalyst to the solution.

  • Hydrogenation: Pressurize the reactor with hydrogen gas.

  • Heat the reaction mixture to the desired temperature and stir.

  • Monitor the reaction progress by techniques such as HPLC or TLC until the starting material is consumed.

  • Work-up and Purification: After the reaction is complete, cool the mixture, vent the hydrogen, and filter the catalyst.

  • Remove the solvent in vacuo to obtain the crude this compound.

  • The product can be further purified by recrystallization if necessary. Quantitative conversion and selectivity have been reported by tuning the reaction parameters.[2]

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

Characterization_Workflow cluster_synthesis Synthesis FinalProduct This compound NMR NMR FinalProduct->NMR IR IR FinalProduct->IR MS MS FinalProduct->MS Structure Structure NMR->Structure Purity Purity NMR->Purity IR->Structure MS->Structure

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its constituent parts and related structures.

Table 1: ¹H NMR Spectral Data (Expected)

Chemical Shift (δ, ppm)MultiplicityProtons Assigned
~9.0 - 8.5mProtons on the pyridine ring
~7.5 - 6.5mProtons on the phenyl rings
~5.0br s-NH₂ protons
~10.0s-NH- proton

Note: The exact chemical shifts and coupling constants will depend on the solvent and the specific spectrometer used.

Table 2: ¹³C NMR Spectral Data (Expected)

Chemical Shift (δ, ppm)Carbon Assigned
~165C=O (amide)
~150 - 120Aromatic carbons (pyridine and phenyl rings)

Table 3: FT-IR Spectral Data (Expected)

Wavenumber (cm⁻¹)Vibration
3400 - 3200N-H stretching (amine and amide)
~3100C-H stretching (aromatic)
~1650C=O stretching (amide)
~1600, ~1480C=C stretching (aromatic rings)
~1300C-N stretching

Table 4: Mass Spectrometry Data (Expected)

m/zIon
~213[M]⁺ (Molecular Ion)
VariesFragmentation pattern consistent with the structure

Conclusion

This technical guide provides a detailed methodology for the synthesis and characterization of this compound. The two-step synthesis is a robust method for obtaining this compound in good yield. The provided characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized product. This information is valuable for professionals in drug discovery and development who are interested in exploring the potential of nicotinamide derivatives.

References

Physicochemical Properties of N-(4-Aminophenyl)nicotinamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of N-(4-Aminophenyl)nicotinamide. Due to the limited availability of specific experimental data for this compound, this document also includes data and protocols for the closely related and extensively studied compound, nicotinamide, as a reference analogue. This guide aims to be a valuable resource for researchers and professionals involved in the development and characterization of novel chemical entities.

Introduction to this compound

This compound is a chemical compound of interest in medicinal chemistry and drug discovery. Its structure, which combines a nicotinamide moiety with a 4-aminophenyl group, suggests potential applications stemming from the biological activities of both components. Nicotinamide, a form of vitamin B3, is a precursor to the coenzymes NAD+ and NADP+, which are essential for numerous metabolic and cellular signaling pathways. The aminophenyl group is a common scaffold in pharmacologically active molecules. A thorough understanding of the physicochemical properties of this compound is fundamental for its development, including formulation, delivery, and assessment of its biological activity.

Physicochemical Data

Quantitative data for this compound is summarized below. For comparative purposes and to provide a broader context in the absence of extensive experimental data for the target compound, a comprehensive table of the physicochemical properties of nicotinamide is also provided.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₁N₃O[1][2][3]
Molecular Weight 213.24 g/mol [1][2][3]
CAS Number 19060-64-1[1][2][3]

Table 2: Physicochemical Properties of Nicotinamide (Analogue)

PropertyValueSource
Molecular Formula C₆H₆N₂O[4][5]
Molecular Weight 122.12 g/mol [4][5]
Melting Point 128-131 °C[6]
Boiling Point 150-160 °C[6]
Solubility Water: ~1000 g/L (20 °C) Ethanol: ~667 g/L Glycerol: ~100 g/L[6]
pKa 3.3 (at 20 °C)[7]
LogP -0.38 (at 21 °C)[6]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of physicochemical properties. The following sections outline standard protocols that can be applied to characterize this compound.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from general methods for the synthesis of N-(4-aminophenyl)-substituted benzamides[8]. This two-step process involves the formation of an amide bond followed by the reduction of a nitro group.

Step 1: Synthesis of N-(4-nitrophenyl)nicotinamide

  • Nicotinic acid is converted to nicotinoyl chloride by refluxing with thionyl chloride.

  • The resulting nicotinoyl chloride is then reacted with p-nitroaniline in a dry, inert solvent such as dichloromethane (DCM) in the presence of a base like triethylamine (TEA) to neutralize the HCl byproduct.

  • The reaction is typically stirred at room temperature for several hours.

  • The crude product can be purified by crystallization or column chromatography.

Step 2: Synthesis of this compound

  • The N-(4-nitrophenyl)nicotinamide intermediate is dissolved in a suitable solvent, such as ethanol.

  • A catalyst, typically palladium on carbon (Pd/C), is added to the solution.

  • The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-donating reagent.

  • The reaction progress is monitored by techniques like thin-layer chromatography (TLC).

  • Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield this compound.

G cluster_synthesis Proposed Synthesis of this compound Nicotinic_acid Nicotinic Acid Nicotinoyl_chloride Nicotinoyl Chloride Nicotinic_acid->Nicotinoyl_chloride SOCl₂, reflux N_4_nitrophenyl_nicotinamide N-(4-nitrophenyl)nicotinamide Nicotinoyl_chloride->N_4_nitrophenyl_nicotinamide DCM, TEA p_Nitroaniline p-Nitroaniline p_Nitroaniline->N_4_nitrophenyl_nicotinamide N_4_Aminophenyl_nicotinamide This compound N_4_nitrophenyl_nicotinamide->N_4_Aminophenyl_nicotinamide H₂, Pd/C, EtOH

Proposed synthesis of this compound.
Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. This can also be determined with higher precision using Differential Scanning Calorimetry (DSC), which measures the heat flow into the sample as a function of temperature.

Solubility Determination

The solubility of a compound in various solvents can be determined using the shake-flask method.

  • An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

  • The vials are agitated in a constant temperature water bath for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of the compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • This procedure is repeated for a range of solvents and temperatures.

pKa Determination

The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration or UV-Vis spectroscopy.

Using UV-Vis Spectroscopy:

  • A series of buffer solutions with known pH values are prepared.

  • A stock solution of the compound is prepared and diluted into each buffer solution to a constant final concentration.

  • The UV-Vis spectrum of each solution is recorded.

  • Changes in the absorbance at a specific wavelength as a function of pH are used to calculate the pKa, often by plotting absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation.

LogP Determination

The partition coefficient (LogP), a measure of lipophilicity, is commonly determined using the shake-flask method with an n-octanol/water system.

  • A known amount of the compound is dissolved in a mixture of n-octanol and water.

  • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then centrifuged to separate the layers.

  • The concentration of the compound in both the n-octanol and water layers is measured using an appropriate analytical technique (e.g., HPLC-UV).

  • The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Logical Workflow for Physicochemical Characterization

The systematic characterization of a new chemical entity like this compound follows a logical progression of experiments. The following diagram illustrates a typical workflow.

G cluster_workflow Physicochemical Characterization Workflow Start Compound Synthesis and Purification Structure_Verification Structural Verification (NMR, MS, etc.) Start->Structure_Verification Purity_Assessment Purity Assessment (HPLC, Elemental Analysis) Structure_Verification->Purity_Assessment Physical_Properties Determination of Physical Properties (Melting Point, Boiling Point) Purity_Assessment->Physical_Properties Solubility_Studies Solubility Studies (Aqueous and Organic Solvents) Purity_Assessment->Solubility_Studies pKa_Determination pKa Determination Purity_Assessment->pKa_Determination LogP_Determination LogP Determination Purity_Assessment->LogP_Determination Stability_Studies Stability Studies (pH, Temperature, Light) Physical_Properties->Stability_Studies Solubility_Studies->Stability_Studies pKa_Determination->Stability_Studies LogP_Determination->Stability_Studies Final_Report Comprehensive Physicochemical Profile Stability_Studies->Final_Report

Logical workflow for physicochemical characterization.

Conclusion

This technical guide has compiled the available physicochemical information for this compound and provided standard experimental protocols for its characterization. While specific experimental data for this compound is sparse, the presented methodologies and the comparative data for nicotinamide offer a solid foundation for researchers. A systematic approach to determining these properties, as outlined in the logical workflow, will be essential for advancing the research and development of this compound and related compounds.

References

N-(4-Aminophenyl)nicotinamide: A Technical Overview of its Synthesis and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4-Aminophenyl)nicotinamide, a derivative of nicotinamide (Vitamin B3). While a definitive first synthesis report remains to be identified in publicly accessible literature, this document outlines a probable inaugural synthetic route based on established chemical principles for analogous compounds. This guide also delves into the well-documented biological roles of the parent molecule, nicotinamide, to infer the potential mechanisms of action and signaling pathways that this compound may influence. Detailed experimental protocols, data summaries, and pathway visualizations are provided to support further research and development efforts in this area.

Discovery and First Synthesis Report

A specific, dated report detailing the initial discovery and synthesis of this compound could not be located in a comprehensive search of scientific literature and patent databases. It is plausible that the synthesis of this compound was first achieved as part of a broader investigation into nicotinamide derivatives and not published as a standalone discovery.

However, based on established and frequently utilized methods for the synthesis of N-aryl amides, a likely first synthetic pathway can be postulated. The most probable route involves the acylation of a substituted aniline with a nicotinic acid derivative. A common and efficient method for this transformation is the reaction of nicotinoyl chloride with p-phenylenediamine or a protected precursor like p-nitroaniline, followed by reduction of the nitro group. This approach is analogous to the synthesis of other N-(4-aminophenyl)-substituted benzamides[1].

Physicochemical and Spectral Data

Table 1: Physicochemical Properties of Nicotinamide (Parent Compound)

PropertyValueReference
Molecular FormulaC6H6N2O[2][3]
Molecular Weight122.12 g/mol [2][4]
Melting Point128-131 °C[2][4][5]
Boiling Point334 °C[3]
pKa3.3 (at 20 °C)[2]
Water Solubility~1000 g/L (at 20 °C)[5]

Table 2: Representative 1H and 13C NMR Chemical Shifts for Nicotinamide in D2O

Atom1H Chemical Shift (ppm)13C Chemical Shift (ppm)
C28.894139.152
C48.686150.342
C57.567131.938
C68.211154.525
C=O-173.377
C3-126.922
Data sourced from the Biological Magnetic Resonance Bank (BMRB)[6]. Note: Chemical shifts for this compound would be significantly different.

Experimental Protocols: A Representative Synthesis

The following is a detailed, representative experimental protocol for the synthesis of this compound, based on general methods for the synthesis of N-phenyl nicotinamides and related amide compounds[1][7]. This protocol is provided as a practical guide for researchers.

3.1. Synthesis of N-(4-Nitrophenyl)nicotinamide

  • Preparation of Nicotinoyl Chloride: To a solution of nicotinic acid (1.0 eq) in thionyl chloride (2.0-3.0 eq), a catalytic amount of dimethylformamide (DMF) is added. The mixture is heated at reflux for 2-4 hours until the evolution of gas ceases. The excess thionyl chloride is removed under reduced pressure to yield crude nicotinoyl chloride, which can be used in the next step without further purification.

  • Amide Bond Formation: The crude nicotinoyl chloride is dissolved in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). To this solution, p-nitroaniline (1.0 eq) and a base, such as triethylamine or pyridine (1.1-1.5 eq), are added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

  • Work-up and Purification: The reaction mixture is washed sequentially with water, a dilute acid solution (e.g., 1M HCl) to remove excess base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product, N-(4-nitrophenyl)nicotinamide, is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

3.2. Synthesis of this compound (Reduction of the Nitro Group)

  • Reduction Reaction: N-(4-Nitrophenyl)nicotinamide (1.0 eq) is dissolved in a suitable solvent such as ethanol, methanol, or ethyl acetate. A catalyst, typically 10% palladium on carbon (Pd/C) (5-10 mol%), is added to the solution. The reaction mixture is stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Potential Biological Activity and Signaling Pathways

While the specific biological targets and mechanism of action for this compound have not been extensively reported, its structural similarity to nicotinamide suggests that it may participate in similar biological pathways. Nicotinamide is a crucial molecule in cellular metabolism and signaling[8][9][10].

4.1. Role as a NAD+ Precursor

Nicotinamide is a primary precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular redox reactions and energy metabolism[9][[“]]. It is plausible that this compound could be metabolized to release nicotinamide, thereby contributing to the cellular NAD+ pool.

NAD_Salvage_Pathway Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT NMN->NMNAT NAD NAD+ NAMPT->NMN PRPP to PPi NMNAT->NAD ATP to PPi

NAD+ Salvage Pathway

4.2. Inhibition of Poly(ADP-ribose) Polymerase (PARP)

Nicotinamide is a known inhibitor of PARP enzymes, which are involved in DNA repair and cell death pathways[12]. Excessive activation of PARP can deplete cellular NAD+ and ATP levels, leading to cell death. By inhibiting PARP, nicotinamide can preserve cellular energy stores and promote cell survival under conditions of stress. This compound may also exhibit PARP inhibitory activity.

PARP_Inhibition_Pathway DNA_Damage DNA Damage PARP PARP Activation DNA_Damage->PARP NAD_Depletion NAD+ Depletion PARP->NAD_Depletion NAD+ to Poly(ADP-ribose) ATP_Depletion ATP Depletion NAD_Depletion->ATP_Depletion Cell_Death Cell Death ATP_Depletion->Cell_Death Nicotinamide This compound (Potential Inhibitor) Nicotinamide->PARP

PARP Inhibition Pathway

4.3. Anti-Inflammatory Effects

Nicotinamide has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines[12]. This effect is partly mediated through the inhibition of nuclear factor-kappa B (NF-κB) signaling. The aminophenyl moiety of this compound could potentially modulate this anti-inflammatory activity.

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB_Activation->Proinflammatory_Cytokines Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Nicotinamide This compound (Potential Modulator) Nicotinamide->NFkB_Activation

Anti-Inflammatory Pathway

Conclusion and Future Directions

This compound represents an interesting but underexplored derivative of nicotinamide. While its discovery and initial synthesis are not well-documented, established synthetic methodologies provide a clear path for its preparation. The profound biological activities of its parent compound, nicotinamide, suggest that this compound could hold significant potential as a modulator of key cellular pathways involved in energy metabolism, DNA repair, and inflammation. Further research is warranted to isolate and characterize this compound, elucidate its specific biological targets, and evaluate its therapeutic potential in various disease models. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for initiating such investigations.

References

Spectroscopic Profile of N-(4-Aminophenyl)nicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-(4-Aminophenyl)nicotinamide. The information presented herein is essential for its identification, characterization, and quality control in research and development settings. This document outlines predicted and observed spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols.

Chemical Structure and Properties

This compound is a derivative of nicotinamide, also known as niacinamide, a form of vitamin B3. The structure incorporates a nicotinamide moiety linked to a 4-aminophenyl group via an amide bond.

Molecular Formula: C₁₂H₁₁N₃O

Molecular Weight: 213.24 g/mol

CAS Number: 19060-64-1[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. Where experimental data for the specific molecule is not available, predicted values and data from closely related compounds are provided as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. The data presented below is based on analysis of the constituent parts of the molecule and known chemical shift ranges for similar functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~9.0 - 8.8Doublet1HH-2 (Nicotinamide ring)
~8.7 - 8.5Doublet1HH-6 (Nicotinamide ring)
~8.2 - 8.0Doublet of Triplets1HH-4 (Nicotinamide ring)
~7.5 - 7.3Multiplet1HH-5 (Nicotinamide ring)
~7.3 - 7.1Doublet2HH-2', H-6' (Aminophenyl ring)
~6.7 - 6.5Doublet2HH-3', H-5' (Aminophenyl ring)
~10.2Singlet1HAmide N-H
~5.0Singlet2HAmine -NH₂

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~165C=O (Amide)
~152C-2 (Nicotinamide ring)
~148C-6 (Nicotinamide ring)
~145C-4' (Aminophenyl ring)
~135C-4 (Nicotinamide ring)
~130C-3 (Nicotinamide ring)
~128C-1' (Aminophenyl ring)
~124C-5 (Nicotinamide ring)
~122C-2', C-6' (Aminophenyl ring)
~114C-3', C-5' (Aminophenyl ring)

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretching (Amine and Amide)
3100 - 3000MediumC-H stretching (Aromatic)
~1660StrongC=O stretching (Amide I)
1600 - 1450Medium to StrongC=C stretching (Aromatic rings)
1550 - 1510StrongN-H bending (Amide II)
1300 - 1200MediumC-N stretching (Aromatic amine and amide)
850 - 800StrongC-H out-of-plane bending (p-disubstituted benzene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
213.09[M]⁺ (Molecular Ion)
214.09[M+H]⁺
122.04[C₆H₄N₂O]⁺ (Nicotinamide fragment)
106.05[C₅H₄NCO]⁺
92.06[C₆H₆N]⁺ (Aniline fragment)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance).

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

  • ¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).

  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry
  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) or Quadrupole mass analyzer.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Data Acquisition: The sample solution is introduced into the ion source. For ESI, the analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺.

Visualizations

The following diagrams illustrate the chemical structure and the general workflow for spectroscopic analysis.

Caption: Chemical structure of this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_reporting Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation Report Technical Report / Publication Structure_Confirmation->Report Purity_Assessment->Report

Caption: Workflow for spectroscopic characterization of a synthesized compound.

References

Biological Activity Screening of N-(4-Aminophenyl)nicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide, a form of vitamin B3, and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties. These compounds have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The core mechanism of action often revolves around their role as precursors to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism, DNA repair, and signaling pathways. This technical guide outlines a comprehensive screening approach for a novel derivative, N-(4-Aminophenyl)nicotinamide, to elucidate its potential biological activities.

Potential Anticancer Activity

Nicotinamide derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of key enzymes in cancer progression, induction of apoptosis, and cell cycle arrest.

In Vitro Cytotoxicity Screening

The initial assessment of anticancer potential involves determining the cytotoxic effects of this compound on a panel of human cancer cell lines.

Table 1: Representative Cytotoxicity Data for Nicotinamide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Nicotinamide Derivative 4d NCI-H460 (Lung Cancer)4.07 ± 1.305-FU-
Nicotinamide Derivative 5c HCT-15 (Colon Cancer)-Doxorubicin-
Nicotinamide Derivative 5c PC-3 (Prostate Cancer)-Doxorubicin-
Nicotinamide Derivative N4 MCF-7 (Breast Cancer)12.1--

Note: The data presented is for various nicotinamide derivatives and serves as an illustrative example of expected results.[1][2]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3][4][5][6]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with this compound A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H Apoptosis_CellCycle_Analysis cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis A Treat Cells B Stain with Annexin V & PI A->B C Flow Cytometry Analysis B->C D Quantify Apoptotic Cells C->D E Treat Cells F Fix and Stain with PI E->F G Flow Cytometry Analysis F->G H Determine Cell Cycle Distribution G->H Agar_Well_Diffusion A Prepare Inoculated Agar Plate B Create Wells A->B C Add Test Compound & Controls B->C D Incubate Plate C->D E Measure Zone of Inhibition D->E Signaling_Pathways cluster_apoptosis Apoptosis Pathway cluster_cellcycle Cell Cycle Pathway cluster_dnarepair DNA Repair Pathway Compound This compound Caspase Caspase Activation Compound->Caspase Induces Bcl2 Bcl-2 Regulation Compound->Bcl2 Regulates CDK CDK/Cyclin Modulation Compound->CDK Modulates PARP PARP Inhibition Compound->PARP Inhibits

References

Preliminary Mechanistic Insights into N-(4-Aminophenyl)nicotinamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Core Concepts: The Multifaceted Roles of Nicotinamide

Nicotinamide, a form of vitamin B3, is a crucial precursor to the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[1][2][3] These molecules are central to a vast array of biological processes, making nicotinamide and its derivatives subjects of intense research. The established mechanisms of nicotinamide, which may be relevant to N-(4-Aminophenyl)nicotinamide, include:

  • Energy Metabolism: NAD+ and NADP+ are essential for cellular respiration and the generation of ATP.[1]

  • DNA Repair: NAD+ is a substrate for poly(ADP-ribose) polymerases (PARPs), enzymes critical for repairing DNA single-strand breaks.[1]

  • Signaling Pathways: Nicotinamide influences sirtuins, a class of NAD+-dependent deacetylases that regulate inflammation, aging, and cellular stress responses.[1]

  • Enzyme Inhibition: Nicotinamide and its derivatives have been shown to inhibit various enzymes, including Nicotinamide N-methyltransferase (NNMT) and Succinate Dehydrogenase (SDH).[4][5][6][7]

Potential Mechanisms of Action for this compound

Based on studies of structurally similar N-substituted nicotinamide derivatives, several potential mechanisms of action can be postulated for this compound. The introduction of the 4-aminophenyl group to the nicotinamide scaffold can significantly alter its biological activity, target specificity, and pharmacokinetic properties.

Enzyme Inhibition

A primary avenue of investigation for novel nicotinamide derivatives is their potential as enzyme inhibitors. The N-substituent can play a critical role in binding to the active site of target enzymes.

  • Succinate Dehydrogenase (SDH) Inhibition: Several N-aryl nicotinamide derivatives have been synthesized and evaluated as SDH inhibitors, demonstrating fungicidal activity.[4][6][7] The diarylamine-modified scaffold in some of these derivatives suggests that the N-(4-aminophenyl) moiety could confer SDH inhibitory properties.

  • Xanthine Oxidase Inhibition: N-(4-alkoxy-3-cyanophenyl)nicotinamide derivatives have been identified as potent xanthine oxidase inhibitors.[8] This suggests that the electronic and steric properties of the N-phenyl substituent are key determinants of this activity.

  • Nicotinamide N-Methyltransferase (NNMT) Inhibition: Small molecule inhibitors of NNMT often feature N-substituted scaffolds.[5] The 4-aminophenyl group could potentially interact with the nicotinamide-binding site of NNMT.

Prodrug Activation via the NAD+ Salvage Pathway

A compelling hypothesis for the mechanism of action of certain nicotinamide derivatives is their role as prodrugs. These compounds can be metabolized by the enzymes of the NAD+ salvage pathway to generate cytotoxic NAD+ analogs.

Thiophenyl derivatives of nicotinamide have been shown to be metabolized by nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT) into unnatural NAD derivatives that inhibit inosine monophosphate dehydrogenase (IMPDH) and are toxic to cancer cells.[9] It is plausible that this compound could follow a similar bioactivation pathway.

Quantitative Data from Structurally Related Compounds

While specific data for this compound is unavailable, the following table summarizes inhibitory activities of related N-substituted nicotinamide derivatives to provide a comparative context for future studies.

Compound ClassTarget EnzymeIC50 / EC50Reference
Nicotinamide derivatives with diarylamine scaffoldSuccinate Dehydrogenase (SDH)3.18 µM (for compound 4b)[4][6]
N-(4-alkoxy-3-cyanophenyl)isonicotinamide derivativesXanthine Oxidase0.3 µM (for compound 10q)[8]
Nicotinamide derivatives with pyrazole moietySuccinate Dehydrogenase (SDH)21.4 µM (EC50 for compound 3l against R. cerealis)[7]
Quinolinium analoguesNicotinamide N-Methyltransferase (NNMT)~ 1 µM[5]

Experimental Protocols for Preliminary Studies

Researchers investigating the mechanism of action of this compound can adapt established protocols used for other nicotinamide derivatives.

General Workflow for Biological Evaluation

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Compound Synthesis & Characterization B Enzyme Inhibition Assays (e.g., SDH, XO, NNMT) A->B C Cell-Based Assays (Proliferation, Cytotoxicity) A->C D Metabolic Stability & Prodrug Activation Studies A->D F Target Engagement Assays B->F G Signaling Pathway Analysis (e.g., Western Blot) C->G E Identification of Metabolites D->E H Pharmacokinetic Studies F->H I Efficacy in Disease Models G->I H->I

Caption: General workflow for the biological evaluation of this compound.

Example Protocol: Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol is adapted from studies on other nicotinamide-based SDH inhibitors.[4][6][7]

Objective: To determine the in vitro inhibitory activity of this compound against SDH.

Materials:

  • Mitochondria isolated from a relevant organism (e.g., fungal species, mammalian tissue).

  • This compound of known concentration.

  • Assay buffer (e.g., potassium phosphate buffer with MgCl2).

  • Substrate: Succinate.

  • Electron acceptor: 2,6-dichlorophenolindophenol (DCPIP).

  • Phenazine methosulfate (PMS).

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the mitochondrial suspension to the wells of a microplate.

  • Add the different concentrations of the test compound to the wells.

  • Initiate the reaction by adding succinate, DCPIP, and PMS.

  • Monitor the reduction of DCPIP by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways Potentially Modulated by this compound

Given the established roles of nicotinamide, this compound could modulate several key signaling pathways.

The NAD+ Salvage Pathway

This pathway is central to the potential prodrug activity of this compound.

G cluster_0 NAD+ Salvage Pathway cluster_1 Downstream Effects NAM This compound (Prodrug) NAMPT NAMPT NAM->NAMPT Metabolism NMN_analog This compound Mononucleotide Analog NAMPT->NMN_analog NMNAT NMNAT NMN_analog->NMNAT NAD_analog This compound Adenine Dinucleotide Analog (Active Metabolite) NMNAT->NAD_analog Inhibition Enzyme Inhibition (e.g., IMPDH) NAD_analog->Inhibition Toxicity Cellular Toxicity Inhibition->Toxicity

Caption: Proposed bioactivation of this compound via the NAD+ salvage pathway.

Conclusion and Future Directions

The preliminary investigation into the mechanism of action of this compound suggests several plausible avenues for further research. Based on the extensive literature on nicotinamide and its N-substituted derivatives, it is hypothesized that this compound may act as an enzyme inhibitor or a prodrug that is activated by the NAD+ salvage pathway.

Future studies should focus on:

  • Direct Enzyme Inhibition Assays: Screening this compound against a panel of relevant enzymes, including SDH, xanthine oxidase, NNMT, and PARPs.

  • Metabolic Studies: Investigating the metabolism of this compound in cellular and in vivo models to identify potential activation through the NAD+ salvage pathway.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the contribution of the 4-aminophenyl group to its biological activity.

  • Cellular and In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in relevant disease models based on the in vitro findings.

This guide provides a starting point for the systematic investigation of this compound, a compound that holds promise within the broader landscape of nicotinamide-based therapeutics.

References

A Technical Guide to the In Silico Prediction and Validation of Molecular Targets for N-(4-Aminophenyl)nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Introduction

The identification of molecular targets is a pivotal and often rate-limiting step in the drug discovery pipeline. N-(4-Aminophenyl)nicotinamide is a novel small molecule that combines two key pharmacophoric features: a nicotinamide moiety, known to interact with enzymes involved in cellular metabolism and DNA repair, and an aminophenyl group, a common scaffold in kinase inhibitors.[1][2] This dual nature suggests a potential for polypharmacology, making a comprehensive target profile essential for elucidating its mechanism of action, predicting potential therapeutic applications, and identifying possible off-target effects.

Computational, or in silico, target prediction methods provide a rapid and cost-effective strategy to generate testable hypotheses regarding a compound's biological interacting partners.[3] These approaches leverage vast biological and chemical databases to predict interactions based on the ligand's structure or similarity to known active compounds.[1][4] This technical guide outlines a systematic, multi-faceted workflow for predicting and validating the molecular targets of this compound, integrating both ligand- and structure-based computational methods with essential experimental validation protocols.

Chapter 1: Integrated In Silico Target Prediction Workflow

A robust target prediction strategy does not rely on a single method but rather integrates multiple lines of computational evidence, followed by rigorous experimental validation. The overall workflow begins with preparing the query molecule and proceeds through parallel prediction pipelines, culminating in a consensus list of putative targets that are then prioritized for in vitro confirmation.

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: Experimental Validation A 1. 3D Structure of This compound B 2a. Ligand-Based Prediction A->B C 2b. Structure-Based Prediction (Reverse Docking) A->C D 3. Target Prioritization (Consensus Scoring) B->D C->D E 4. In Vitro Binding Assays (e.g., Thermal Shift Assay) D->E F 5. In Vitro Functional Assays (e.g., Kinase Assay) E->F G 6. Validated Targets F->G G cluster_0 Ligand-Based Approach cluster_1 Structure-Based Approach A Query Compound (2D Structure) C Similarity Search (e.g., Tanimoto) A->C B Chemical Database (Compounds with Known Targets) B->C D Ranked list of putative targets based on similarity C->D E Query Compound (3D Structure) G Reverse Docking (Energy Calculation) E->G F Protein Structure Database (e.g., PDB) F->G H Ranked list of putative targets based on binding energy G->H G A Prioritized Target List (from In Silico Screen) B 1. Recombinant Protein Expression & Purification A->B C 2. Biophysical Binding Assay (e.g., Thermal Shift Assay) B->C D Does it bind? C->D D->A No E 3. Functional Activity Assay (e.g., Kinase Assay) D->E Yes F Is activity modulated? E->F F->C No G Confirmed Target F->G Yes G DNA_damage DNA Damage (Single-Strand Break) PARP1 PARP1 DNA_damage->PARP1 binds & activates PARylation PAR Synthesis (PARylation) PARP1->PARylation Compound N-(4-Aminophenyl) nicotinamide Compound->PARP1 inhibits Recruitment Recruitment of Repair Factors (e.g., XRCC1) PARylation->Recruitment Repair SSB Repair Recruitment->Repair G VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 binds P Dimerization & Autophosphorylation VEGFR2->P Compound N-(4-Aminophenyl) nicotinamide Compound->VEGFR2 inhibits PLCg PLCγ P->PLCg PI3K PI3K P->PI3K MAPK MAPK Pathway PLCg->MAPK AKT Akt Pathway PI3K->AKT Proliferation Proliferation & Migration MAPK->Proliferation Survival Survival AKT->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis

References

The Nexus of Structure and Activity: An In-depth Technical Guide to N-(4-Aminophenyl)nicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-(4-aminophenyl)nicotinamide scaffold has emerged as a versatile and promising framework in medicinal chemistry, yielding derivatives with a wide spectrum of biological activities. These compounds have been investigated for their potential as antifungal agents, enzyme inhibitors, and modulators of various signaling pathways. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated biological and experimental processes.

Core Structure-Activity Relationships

The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on both the nicotinamide and the aminophenyl rings. Modifications to these areas influence the compound's potency, selectivity, and pharmacokinetic properties.

Insights from DNA Methyltransferase Inhibitors

One of the most notable applications of this scaffold is in the development of DNA methyltransferase (DNMT) inhibitors. SGI-1027, a quinoline-based analogue, serves as a key reference compound.[1][2] SAR studies on SGI-1027 derivatives have revealed several critical insights:

  • Impact of Linking Groups: The introduction of a methylene or carbonyl group to conjugate the quinoline moiety was found to decrease the inhibitory activity.[2]

  • Aromatic Substituents: The size and nature of aromatic or heterocyclic substituents significantly affect the inhibition activity. Tricyclic moieties like acridine tend to diminish activity, whereas bicyclic substituents such as quinoline are well-tolerated. The most effective combination appears to be a bicyclic substituent on one side of the molecule and a single-ring moiety on the other.[1][2]

  • Amide Bond Orientation: The orientation of the central amide bond has been observed to have a minimal effect on the biological activity.[1][2]

Antifungal Activity

A series of nicotinamide derivatives have been synthesized and evaluated for their antifungal activity against various pathogens, including Candida albicans.[3] Key findings from these studies include:

  • Critical Substituent Positions: The positions of the amino and isopropyl groups on the phenyl ring were found to be crucial for antifungal efficacy.[3]

  • Broad-Spectrum Potential: Potent derivatives have demonstrated activity against fluconazole-resistant C. albicans strains and other species of Candida, Cryptococcus neoformans, and Trichophyton.[3] The mechanism of action is often linked to the disruption of the fungal cell wall.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for various this compound derivatives and related compounds, highlighting their biological activities.

Compound ReferenceTargetAssay TypeActivity (IC50/MIC)Source
SGI-1027 Derivatives
12DNMT3AEnzyme InhibitionComparable to SGI-1027[1]
16DNMT3AEnzyme InhibitionComparable to SGI-1027[1]
31DNMT3AEnzyme InhibitionComparable to SGI-1027[1]
32DNMT3AEnzyme InhibitionComparable to SGI-1027[1]
Antifungal Nicotinamide Derivatives
16gC. albicans SC5314Antifungal ActivityMIC: 0.25 µg/mL[3]
16gFluconazole-resistant C. albicansAntifungal ActivityMIC: 0.125-1 µg/mL[3]
ALKBH2 Inhibitors
AH2-15cALKBH2Fluorescence PolarizationIC50: 0.031 ± 0.001 µM[4]
SIRT3 Inhibitors
S18SIRT3Enzyme InhibitionIC50: 0.53 µM[5]
S26SIRT3Enzyme InhibitionIC50: 1.86 µM[5]
S27SIRT3Enzyme InhibitionIC50: 5.06 µM[5]
T5SIRT3Enzyme InhibitionIC50: 2.88 µM[5]
P6SIRT3Enzyme InhibitionIC50: 7.2 µM[5]
Xanthine Oxidase Inhibitors
10qXanthine OxidaseEnzyme InhibitionIC50: 0.3 µM[6]
Nav1.1 Activators
4Nav1.1ElectrophysiologyIncreasing decay time constant at 0.03 µM[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. Below are generalized protocols based on the cited literature for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of this compound Derivatives

A common synthetic route involves the amidation of a substituted nicotinic acid with a substituted 4-aminoaniline.[3][8]

  • Activation of Carboxylic Acid: The nicotinic acid derivative is first activated, typically by conversion to an acyl chloride. This can be achieved by refluxing the carboxylic acid with thionyl chloride (SOCl2).[8]

  • Amide Coupling: The resulting acyl chloride is then reacted with the appropriate p-nitroaniline derivative in a suitable solvent like dichloromethane (DCM) at room temperature.[8]

  • Reduction of Nitro Group: The nitro group of the coupled product is subsequently reduced to an amine. A common method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent such as ethanol.[8]

DNA Methyltransferase (DNMT) Inhibition Assay

The inhibitory activity of compounds against DNMTs can be assessed using various methods, including those that measure the incorporation of a radiolabeled methyl group into a DNA substrate.

  • Reaction Mixture: A typical reaction mixture contains the DNMT enzyme (e.g., human DNMT1 or DNMT3A), a DNA substrate (e.g., poly(dI-dC)), S-adenosyl-L-[methyl-³H]methionine as the methyl donor, and the test compound at various concentrations in a suitable buffer.

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specified time.

  • Quantification: The reaction is stopped, and the DNA is precipitated. The amount of incorporated radioactivity is then measured using a scintillation counter. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of the synthesized compounds against fungal strains is determined using a broth microdilution method, following established guidelines.

  • Preparation of Inoculum: Fungal strains are grown on an appropriate medium, and a standardized inoculum is prepared.

  • Serial Dilution: The test compounds are serially diluted in a multi-well plate containing the growth medium.

  • Inoculation and Incubation: The fungal inoculum is added to each well, and the plates are incubated under appropriate conditions (e.g., temperature, time).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and biological pathways can aid in understanding the complex relationships in drug discovery.

G General Synthesis Workflow cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Nitro Reduction A Substituted Nicotinic Acid B Acyl Chloride A->B SOCl2, reflux D N-(4-Nitrophenyl)nicotinamide B->D C p-Nitroaniline Derivative C->D E This compound Derivative D->E H2, Pd/C

Caption: Generalized workflow for the synthesis of this compound derivatives.

G Enzyme Inhibition Screening Cascade A Compound Library B Primary Screen (e.g., Single Concentration) A->B C Dose-Response Assay (IC50 Determination) B->C Hits G Inactive Compounds B->G Non-hits D Selectivity Profiling (Against Related Enzymes) C->D E Cell-Based Assays D->E Selective Hits H Non-Selective Compounds D->H F Lead Compound E->F

Caption: Logical workflow for identifying potent and selective enzyme inhibitors.

G Hypothetical NAD Salvage Pathway Inhibition cluster_0 NAD Salvage Pathway cluster_1 Inhibitory Action A Nicotinamide (Nam) B NMN A->B NAMPT C NAD+ B->C NMNAT1 D Thiophenyl Nicotinamide Derivative E Unnatural NAD Derivative D->E Metabolized by NAMPT & NMNAT1 F IMPDH E->F Inhibition G Cell Death F->G

Caption: Proposed mechanism of action for certain thiophenyl nicotinamide derivatives.[9][10]

This guide serves as a foundational resource for understanding the SAR of this compound derivatives. The compiled data and methodologies provide a solid starting point for the design and development of novel therapeutic agents based on this versatile chemical scaffold. Further research will undoubtedly uncover new biological targets and refine the SAR principles outlined herein.

References

An In-depth Technical Guide to the Therapeutic Applications of Nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "N-(4-Aminophenyl)nicotinamide" did not yield specific therapeutic or experimental data. This guide will therefore focus on the extensively researched and structurally related compound, Nicotinamide (also known as niacinamide). Both molecules share a core nicotinamide moiety, a key structure in various biological processes.

This technical guide provides a comprehensive overview of the current understanding of nicotinamide's therapeutic potential, intended for researchers, scientists, and professionals in drug development.

Introduction to Nicotinamide

Nicotinamide is the amide form of vitamin B3 and a vital nutrient for various physiological functions. It is a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are fundamental to cellular metabolism, energy production, and redox reactions.[1] Its therapeutic applications are broad, ranging from dermatological conditions to neurodegenerative diseases and cancer chemoprevention.[2][3][4]

Mechanism of Action

Nicotinamide's multifaceted effects stem from its central role in cellular biochemistry. Its primary mechanisms of action include:

  • NAD+ Precursor: Nicotinamide is a key component of the NAD+ salvage pathway, where it is converted to nicotinamide mononucleotide (NMN) by nicotinamide phosphoribosyltransferase (NAMPT) and subsequently to NAD+ by NMN adenylyltransferase (NMNAT).[1][5] Maintaining cellular NAD+ levels is crucial for energy metabolism and various enzymatic reactions.[1]

  • Modulation of Sirtuins: Sirtuins are a class of NAD+-dependent deacetylases that regulate cellular processes like aging, inflammation, and stress resistance. By influencing NAD+ availability, nicotinamide can modulate sirtuin activity, thereby impacting gene expression and promoting cellular health.[1]

  • DNA Repair and Genomic Stability: Nicotinamide plays a critical role in DNA repair. Poly (ADP-ribose) polymerase (PARP) enzymes, which are activated by DNA damage, utilize NAD+ as a substrate to recruit repair proteins.[1] Nicotinamide can prevent the excessive activation of PARP, which can lead to cellular energy depletion and necrosis.[6][7]

  • Anti-inflammatory Effects: Nicotinamide exhibits anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) transcription factor, a key regulator of the inflammatory response. This leads to a reduction in the production of pro-inflammatory cytokines.[1][3]

Signaling Pathway Diagrams

NAD_Salvage_Pathway Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NAMPT->NMN NMNAT->NAD

NAD+ Salvage Pathway.

DNA_Repair_Pathway DNA_Damage DNA Damage PARP PARP Activation DNA_Damage->PARP NAD NAD+ PARP->NAD consumes DNA_Repair DNA Repair PARP->DNA_Repair Energy_Depletion Cellular Energy Depletion NAD->Energy_Depletion leads to Nicotinamide Nicotinamide Nicotinamide->PARP inhibits overactivation

Role of Nicotinamide in DNA Repair.

Potential Therapeutic Applications

Dermatology

Nicotinamide is widely used in dermatology for its various beneficial effects on the skin.

  • Acne and Rosacea: Its anti-inflammatory properties help in managing acne and rosacea.[3]

  • Skin Barrier Function: Nicotinamide enhances the skin's barrier function by stimulating the production of ceramides, which are essential for maintaining skin hydration.[8]

  • Photoprotection and Cancer Chemoprevention: Oral and topical nicotinamide has been shown to protect against UV-induced immunosuppression.[6] Clinical trials have demonstrated its effectiveness in reducing the incidence of non-melanoma skin cancers in high-risk individuals.[4][9]

  • Pigmentary Disorders: Nicotinamide has been investigated for its role in reducing hyperpigmentation.[2]

Neuroprotection

Nicotinamide's ability to protect neurons from oxidative stress and its role in mitochondrial function make it a promising candidate for neurodegenerative diseases.[3]

  • Glaucoma: A phase III clinical trial is currently investigating the long-term safety and effectiveness of oral nicotinamide in reducing sight loss in patients with open-angle glaucoma by improving mitochondrial function in retinal nerve cells.[10]

  • Alzheimer's and Parkinson's Diseases: Preclinical studies suggest that nicotinamide may be beneficial in neurodegenerative conditions like Alzheimer's and Parkinson's by protecting neurons from damage.[3][11]

Oncology

Beyond skin cancer chemoprevention, derivatives of nicotinamide are being explored for their anti-cancer properties.

  • Neuronal Cancers: Thiophenyl derivatives of nicotinamide have shown preclinical activity against peripheral nerve sheath cancer cells by being metabolized into unnatural NAD derivatives that inhibit IMPDH, an enzyme crucial for cell proliferation.[5]

Stem Cell Biology

Nicotinamide has been found to influence the behavior of stem cells.

  • Hematopoietic Stem Cells: In vitro studies have shown that nicotinamide can promote the expansion of hematopoietic stem and progenitor cells (HSPCs). Specifically, lower concentrations (5 mmol/L) are beneficial for short-term HSCs, while higher concentrations (10 mmol/L) have a more significant effect on long-term HSCs.[12]

  • Pluripotent Stem Cells: Nicotinamide promotes the survival and differentiation of human pluripotent stem cells.[13]

Quantitative Data Summary

Study Type Condition/Model Dosage/Concentration Key Finding Reference
Phase 3 Clinical TrialNon-melanoma skin cancer500 mg oral, twice daily23% reduction in new non-melanoma skin cancers at 12 months.[4]
Phase 3 Clinical TrialOpen-angle glaucomaNot specifiedOngoing trial to evaluate long-term safety and efficacy.[10]
In Vitro StudyHuman hematopoietic stem cells5 mmol/L and 10 mmol/LBeneficially maintained HSPCs, with differential effects on short-term and long-term HSCs.[12]
In Vitro StudyHuman embryonic stem cells5 mM and 10 mMPromoted survival of individualized cells.[13]

Experimental Protocols

Synthesis of Nicotinamide

A general method for the preparation of nicotinamide involves the hydrolysis of 3-cyanopyridine.[14]

  • Dissolution: Dissolve 3-cyanopyridine in an alcohol (e.g., C1-C4 saturated alcohol). The mass ratio of 3-cyanopyridine to alcohol is typically 1:3-8.

  • Hydrolysis: Add water and a catalyst (e.g., Manganese Dioxide). The molar ratio of 3-cyanopyridine to water is 1:1-1.3.

  • Reaction: Heat the mixture to 80°C-100°C for 6-10 hours.

  • Post-treatment: Purify the reaction product to obtain nicotinamide.

An alternative method for synthesizing isotopically labeled nicotinamide-1-15N utilizes an improved Zincke reaction for applications in hyperpolarized NMR.[15]

Clinical Trial Protocol for Skin Cancer Chemoprevention

The following outlines the methodology of a phase 3 clinical trial investigating nicotinamide for non-melanoma skin cancer chemoprevention.[4]

  • Study Design: A phase 3, double-blind, randomized, controlled trial.

  • Participants: 386 individuals with a history of at least two non-melanoma skin cancers in the previous 5 years.

  • Intervention: Participants were randomly assigned to receive either 500 mg of oral nicotinamide twice daily or a placebo for 12 months.

  • Evaluation: Dermatological examinations were conducted at 3-month intervals for a total of 18 months.

  • Primary Endpoint: The number of new non-melanoma skin cancers during the 12-month intervention period.

  • Secondary Endpoints: Included the number of new squamous-cell and basal-cell carcinomas, the number of actinic keratoses, and the safety of the intervention.

Experimental Workflow Diagram

Clinical_Trial_Workflow Start Start Recruitment Participant Recruitment (n=386, high-risk for NMSC) Start->Recruitment Randomization Randomization Recruitment->Randomization Group_A Nicotinamide Group (500 mg twice daily) Randomization->Group_A 1:1 Group_B Placebo Group Randomization->Group_B Intervention 12-Month Intervention Period Group_A->Intervention Group_B->Intervention Evaluation Dermatological Evaluation (every 3 months) Intervention->Evaluation Follow_up 6-Month Post-Intervention Follow-up Intervention->Follow_up Evaluation->Intervention During Intervention Follow_up->Evaluation Analysis Data Analysis Follow_up->Analysis

Clinical Trial Workflow for Skin Cancer Chemoprevention.

Conclusion

Nicotinamide is a versatile molecule with a well-established safety profile and a broad range of therapeutic applications. Its fundamental role in cellular energy metabolism and DNA repair positions it as a promising agent for the prevention and treatment of various conditions, particularly in dermatology and neuroprotection. Further research, including ongoing clinical trials, will continue to elucidate its full therapeutic potential and expand its clinical utility.

References

Early In Vitro Cytotoxicity Evaluation of N-(4-Aminophenyl)nicotinamide and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, no direct experimental data on the in vitro cytotoxicity of N-(4-Aminophenyl)nicotinamide is publicly available. This guide, therefore, provides a comprehensive overview of the methodologies and potential outcomes for the cytotoxic evaluation of this compound by drawing upon published research on structurally related nicotinamide and aminophenyl derivatives. The presented data and pathways serve as illustrative examples of the expected results and experimental design for the early-stage evaluation of this compound.

Introduction

This compound is a small molecule featuring a nicotinamide moiety linked to an aminophenyl group. Nicotinamide, a form of vitamin B3, and its derivatives have garnered significant interest in cancer research due to their roles in cellular metabolism and as inhibitors of enzymes like PARP and sirtuins.[1][2] The aminophenyl group is also a common scaffold in medicinal chemistry. The evaluation of the in vitro cytotoxicity of novel compounds like this compound is a critical first step in the drug discovery process to identify potential anticancer agents. This technical guide outlines the standard experimental protocols and data presentation for such an evaluation.

Experimental Protocols

The primary method for assessing the in vitro cytotoxicity of a novel compound involves exposing cultured cancer cell lines to the compound and measuring its effect on cell viability and proliferation.

Cell Lines and Culture

A panel of human cancer cell lines is typically used to assess the breadth and selectivity of a compound's cytotoxic activity. Commonly used cell lines for initial screening include:

  • Human Colon Carcinoma: HCT-116

  • Human Hepatocellular Carcinoma: HepG-2

  • Human Lung Carcinoma: A549, NCI-H460, NCI-H1975

  • Human Breast Cancer: MCF-7, MDA-MB-231

  • Human Pancreatic Cancer: MIA PaCa-2

Normal, non-cancerous cell lines (e.g., human fibroblasts, HL-7702, MDCK) are also crucial to determine the compound's selectivity for cancer cells over healthy cells.[3]

Cells are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assays

Colorimetric assays are widely used for their simplicity and suitability for high-throughput screening.[4] The most common are the MTT and XTT assays.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.[6]

    • Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).[7]

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).[7]

    • Add MTT solution to each well and incubate for 4 hours at 37°C.[6]

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[6][8]

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[5][8]

2. XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is an alternative to the MTT assay.

  • Principle: In the presence of an electron-coupling reagent, mitochondrial dehydrogenases in viable cells reduce the XTT tetrazolium salt to a water-soluble orange formazan product.[8]

  • Advantages over MTT: The XTT assay is generally more sensitive and does not require a solubilization step, which simplifies the protocol and reduces potential for error.

  • Protocol: The protocol is similar to the MTT assay, with the primary difference being the direct measurement of absorbance after the incubation period with the XTT reagent, as the formazan product is water-soluble.[9]

Data Presentation

The results of the cytotoxicity assays are typically presented as the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of the compound that inhibits 50% of cell growth or viability. This value is a key indicator of the compound's potency.

Table 1: Illustrative In Vitro Cytotoxicity Data (IC₅₀ in µM) for Nicotinamide Derivatives

CompoundHCT-116HepG-2A549NCI-H460NCI-H1975HL-7702 (Normal)MDCK (Normal)
Derivative A 15.409.80--->40>40
Derivative B 15.7015.50--->40>40
Derivative C --13.094.0712.8226.8713.45
Derivative D --17.189.3112.4411.6211.06
Sorafenib 9.307.40-----
5-FU --->40>40>40>40

Data is compiled from studies on various N-phenylnicotinamide and nicotinamide-based diamide derivatives for illustrative purposes.[3][10][11]

Visualization of Experimental Workflow and Potential Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental processes and hypothetical signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Culture (e.g., HCT-116, HepG-2) seed_plate Seed 96-well Plates prep_cells->seed_plate prep_compound Compound Preparation (Serial Dilutions) add_compound Add Compound to Cells prep_compound->add_compound seed_plate->add_compound incubation Incubate (24, 48, 72h) add_compound->incubation add_reagent Add MTT or XTT Reagent incubation->add_reagent incubate_reagent Incubate (4h) add_reagent->incubate_reagent solubilize Solubilize Formazan (MTT only) incubate_reagent->solubilize read_plate Read Absorbance (570 nm) incubate_reagent->read_plate XTT Assay solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50

Caption: General workflow for in vitro cytotoxicity testing.

Apoptosis_Pathway cluster_cell Cancer Cell compound This compound (or analog) vegfr2 VEGFR-2 compound->vegfr2 Inhibits cell_cycle Cell Cycle Progression compound->cell_cycle Arrests (G0/G1) apoptosis Apoptosis Induction compound->apoptosis Induces vegfr2->cell_cycle Promotes

References

N-(4-Aminophenyl)nicotinamide: A Potential Kinase Inhibitor for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for the kinase inhibitory activity of N-(4-Aminophenyl)nicotinamide is not extensively available in published literature. This guide synthesizes information from studies on structurally related nicotinamide derivatives and general kinase inhibitor research to present a representative technical overview of its potential as a kinase inhibitor.

Introduction

Kinase inhibitors have emerged as a cornerstone of targeted cancer therapy. The human kinome, comprising over 500 protein kinases, plays a pivotal role in regulating cellular processes such as proliferation, differentiation, survival, and metabolism. Dysregulation of kinase activity is a frequent driver of oncogenesis, making them attractive targets for therapeutic intervention.

Nicotinamide, a form of vitamin B3, and its derivatives have garnered significant interest as potential anticancer agents. Beyond its role as a precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD+), nicotinamide has been shown to inhibit the activity of various kinases, including ROCK, Casein Kinase 1 (CK1), p38δ, and MEK5. This has spurred the development of novel nicotinamide-based compounds with improved potency and selectivity.

This whitepaper focuses on the potential of this compound, an N-aryl derivative of nicotinamide, as a kinase inhibitor. We will explore its hypothetical mechanism of action, present representative quantitative data for this class of compounds, detail relevant experimental protocols for its characterization, and visualize key signaling pathways and workflows.

Potential Mechanism of Action and Target Kinases

Based on the known activity of nicotinamide and its analogs, this compound is hypothesized to function as an ATP-competitive inhibitor. The nicotinamide core can mimic the adenine moiety of ATP, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates. The 4-aminophenyl substituent can be tailored to enhance potency and selectivity by forming additional interactions within the active site of specific kinases.

Potential kinase targets for this compound and other N-aryl nicotinamides could include those involved in key cancer-related signaling pathways, such as:

  • VEGFR2 (KDR): A key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. Inhibition of VEGFR2 can stifle tumor progression by cutting off its nutrient and oxygen supply.

  • p38 MAPK Pathway: This pathway is involved in cellular responses to stress, inflammation, and apoptosis. In some cancer contexts, inhibition of p38 can suppress tumor growth and survival.

  • ROCK (Rho-associated kinase): These kinases are involved in regulating cell shape, motility, and invasion. Inhibiting ROCK can potentially reduce cancer cell metastasis.

The following diagram illustrates a hypothetical signaling pathway where an N-aryl nicotinamide derivative inhibits a receptor tyrosine kinase like VEGFR2.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Inhibitor This compound Inhibitor->VEGFR2 Inhibits

Caption: Hypothetical inhibition of the VEGFR2 signaling pathway.

Quantitative Data (Representative)

The following table summarizes hypothetical, yet representative, in vitro kinase inhibition data for a compound from the N-aryl nicotinamide class. IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Kinase TargetRepresentative IC50 (nM)Kinase Family
VEGFR2 (KDR)50Tyrosine Kinase
p38α250Serine/Threonine Kinase
p38δ150Serine/Threonine Kinase
ROCK1500Serine/Threonine Kinase
ROCK2450Serine/Threonine Kinase
CK1δ>1000Serine/Threonine Kinase
CDK2>5000Serine/Threonine Kinase

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of N-aryl nicotinamides involves the coupling of nicotinic acid with the corresponding aniline derivative.

Materials:

  • Nicotinic acid

  • 4-Aminoaniline (p-Phenylenediamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve nicotinic acid (1.1 mmol) in DCM (10 mL).

  • Add EDCI (1.2 mmol) and HOBt (1.2 mmol) to the solution and stir for 10 minutes at room temperature.

  • Add 4-aminoaniline (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated NaHCO3 solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM) to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

The following diagram outlines the general workflow for the synthesis and purification.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Nicotinic Acid + 4-Aminoaniline Coupling EDCI, HOBt in DCM Reactants->Coupling Reaction Stir at RT Coupling->Reaction Wash Wash with NaHCO3 and Brine Reaction->Wash Dry Dry with Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Silica Gel Chromatography Concentrate->Chromatography Characterization NMR, Mass Spec Chromatography->Characterization Product This compound Characterization->Product

Caption: General workflow for synthesis and purification.
In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

This assay measures the binding of the test compound to the kinase of interest.

Materials:

  • Kinase of interest (e.g., VEGFR2)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

  • Test compound (this compound)

  • Assay buffer

  • 384-well microplate

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 384-well plate, add the kinase, Eu-labeled antibody, and the test compound or vehicle control.

  • Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Add the Alexa Fluor™ 647-labeled tracer to all wells.

  • Incubate for another specified time (e.g., 60 minutes) at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

  • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay: Cell Viability (MTT Assay)

This assay determines the effect of the compound on the viability of cancer cells.

Materials:

  • Cancer cell line (e.g., a line known to be dependent on the target kinase)

  • Complete cell culture medium

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis for Target Engagement

This method is used to assess whether the compound inhibits the phosphorylation of a downstream target of the kinase in cells.

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-ERK and anti-total-ERK)

  • Secondary antibody conjugated to horseradish peroxidase (HRP)

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Treat cells with the test compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the ratio of phosphorylated protein to total protein.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel kinase inhibitors. Drawing on the established, albeit broad, kinase inhibitory profile of the nicotinamide core, N-aryl derivatives offer a versatile platform for medicinal chemists to enhance potency and selectivity against specific cancer-associated kinases. The representative data and protocols outlined in this guide provide a foundational framework for the synthesis, characterization, and biological evaluation of this compound class.

Future research should focus on synthesizing this compound and a library of its analogs to perform comprehensive kinase profiling and structure-activity relationship (SAR) studies. Promising lead compounds should then be advanced into cellular and in vivo models of cancer to validate their therapeutic potential. Elucidating the precise molecular interactions through co-crystallography studies will be instrumental in guiding the rational design of next-generation inhibitors with superior efficacy and safety profiles.

Methodological & Application

Application Note: Optimized Synthesis of N-(4-Aminophenyl)nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, optimized protocol for the synthesis of N-(4-Aminophenyl)nicotinamide, a key intermediate in pharmaceutical development. The synthesis is approached via a robust two-step pathway, beginning with the acylation of p-nitroaniline with nicotinoyl chloride to form N-(4-nitrophenyl)nicotinamide. This intermediate is then quantitatively reduced to the target amine. Two effective methods for the nitro group reduction are presented and compared: catalytic hydrogenation using Palladium on carbon (Pd/C) and a chemical reduction using stannous chloride (SnCl₂). This protocol emphasizes high yield, purity, and scalability, providing researchers with a reliable method for obtaining this important compound.

Introduction

This compound serves as a versatile building block in the synthesis of various biologically active molecules and active pharmaceutical ingredients (APIs). Its structure, combining a nicotinamide moiety with a p-phenylenediamine core, makes it a valuable scaffold for developing enzyme inhibitors, receptor antagonists, and other therapeutic agents. A consistent and efficient synthesis is crucial for advancing research and development. The protocol outlined below follows a well-established strategy of amide bond formation followed by nitro group reduction, which offers excellent control over the final product and avoids common side reactions like di-acylation that can occur when working directly with p-phenylenediamine.

Overall Synthesis Pathway

The synthesis is performed in two main stages:

  • Step 1: Synthesis of N-(4-nitrophenyl)nicotinamide: Nicotinic acid is first converted to its more reactive acid chloride derivative, nicotinoyl chloride, using thionyl chloride. This is immediately reacted with p-nitroaniline in the presence of a base to form the stable nitro-intermediate.

  • Step 2: Synthesis of this compound: The nitro group of the intermediate is selectively reduced to a primary amine, yielding the final product.

synthesis_pathway cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Reduction to Final Product NA Nicotinic Acid NC Nicotinoyl Chloride (in situ) NA->NC + SOCl₂ Toluene, Reflux SOCl2 Thionyl Chloride (SOCl₂) NPN N-(4-nitrophenyl)nicotinamide NC->NPN + p-Nitroaniline, Pyridine DCM, 0°C to RT PNA p-Nitroaniline Py Pyridine (Base) NPN_2 N-(4-nitrophenyl)nicotinamide NPN->NPN_2 Purification & Isolation Reducer Reduction Method APN This compound Reducer->APN NPN_2->Reducer

Figure 1: Overall two-step synthesis workflow.

Experimental Protocols

Part 1: Synthesis of N-(4-nitrophenyl)nicotinamide (Intermediate)

This procedure involves the initial conversion of nicotinic acid to nicotinoyl chloride, which is then used directly in the acylation of p-nitroaniline.

Materials:

  • Nicotinic Acid

  • Thionyl Chloride (SOCl₂)

  • Toluene

  • p-Nitroaniline

  • Pyridine

  • Dichloromethane (DCM)

  • 4M Sodium Hydroxide (NaOH) solution

  • Methanol

Protocol:

  • Preparation of Nicotinoyl Chloride: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend nicotinic acid (1.0 equiv.) in toluene.[1]

  • Carefully add thionyl chloride (1.05 equiv.) to the suspension at room temperature.[1]

  • Heat the mixture to reflux and maintain for 2-3 hours.[1]

  • After cooling to room temperature, remove the toluene and excess thionyl chloride by distillation under reduced pressure (in vacuo) to obtain the crude nicotinoyl chloride hydrochloride salt.[1][2][3]

  • Acylation of p-Nitroaniline: Resuspend the crude nicotinoyl chloride salt in dichloromethane (DCM) in a new flask under a nitrogen atmosphere and cool the mixture to 0°C using an ice bath.[1]

  • Add pyridine (2.2 equiv.) to the mixture and stir for 20 minutes.[1]

  • Add p-nitroaniline (1.0 equiv.) portion-wise, maintaining the temperature at or below 5°C.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.[1]

  • Work-up and Purification: Quench the reaction by carefully adding 4M aqueous NaOH solution until the pH reaches 14 to basify the mixture.[1]

  • The resulting slurry will contain the precipitated product. Collect the solid by vacuum filtration.

  • Recrystallize the crude product from methanol to yield pure N-(4-nitrophenyl)nicotinamide as a solid.[1] A yield of approximately 90% can be expected based on this optimized procedure.[1]

Part 2: Synthesis of this compound (Final Product)

Two optimized methods are provided for the reduction of the nitro intermediate.

This is a clean and efficient method that typically results in high purity and yield with a simple work-up.

Materials:

  • N-(4-nitrophenyl)nicotinamide

  • Palladium on Carbon (10% Pd/C)

  • Ethanol or Dimethylacetamide (DMAc)[4]

  • Hydrogen (H₂) gas source

  • Celite™

Protocol:

  • In a hydrogenation flask, dissolve N-(4-nitrophenyl)nicotinamide (1.0 equiv.) in a suitable solvent like ethanol or DMAc.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of Pd).

  • Seal the flask and purge the system with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

This is a classic and reliable chemical reduction method suitable for standard laboratory setups.

Materials:

  • N-(4-nitrophenyl)nicotinamide

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

Protocol:

  • In a round-bottom flask, dissolve N-(4-nitrophenyl)nicotinamide (1.0 equiv.) in ethanol.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equiv.) to the solution.[5][6]

  • Cool the mixture in an ice bath and slowly add concentrated HCl while stirring.

  • After the addition is complete, heat the reaction mixture to reflux (around 70-80°C) and maintain for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and carefully neutralize it by adding a saturated solution of sodium bicarbonate or a concentrated NaOH solution until the pH is basic (~8-9). This will precipitate tin salts.

  • Filter the mixture to remove the tin salts.

  • Extract the aqueous filtrate with ethyl acetate several times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Recrystallize the resulting solid to obtain pure this compound.

Data Summary and Comparison

The following tables summarize the reaction parameters and provide a comparison of the two reduction methods.

Table 1: Reagents and Conditions for Synthesis of N-(4-nitrophenyl)nicotinamide

Parameter Condition Notes
Starting Material Nicotinic Acid
Chlorinating Agent Thionyl Chloride (SOCl₂) Reflux in toluene[1]
Acylation Substrate p-Nitroaniline
Base Pyridine 2.2 equivalents[1]
Solvent Dichloromethane (DCM)
Temperature 0°C to Room Temperature Controlled addition at 0°C[1]
Reaction Time 24 hours (for acylation) [1]

| Typical Yield | ~90% | After recrystallization from methanol[1] |

Table 2: Comparison of Reduction Methods for this compound

Parameter Method A: Catalytic Hydrogenation Method B: SnCl₂ / HCl
Reducing Agent H₂ gas with Pd/C catalyst SnCl₂·2H₂O in acidic medium[5]
Solvent Ethanol, DMAc[4] Ethanol
Temperature Room Temperature Reflux (70-80°C)
Pressure 1-4 atm (or balloon) Atmospheric
Work-up Filtration of catalyst Neutralization, filtration of tin salts, extraction
Advantages High purity, clean byproducts (H₂O), mild conditions No specialized pressure equipment needed
Disadvantages Requires hydrogenation equipment, catalyst can be pyrophoric Stoichiometric metal waste (tin salts), requires careful pH adjustment

| Selectivity | Highly chemoselective for the nitro group[4] | Generally selective, but can affect other sensitive groups |

Logical Diagrams

reaction_scheme cluster_step1 Step 1: Acylation cluster_step2 Step 2: Reduction Nicotinic Acid Nicotinic Acid Nicotinoyl Chloride Nicotinoyl Chloride Nicotinic Acid->Nicotinoyl Chloride  SOCl₂, Toluene  Reflux N-(4-nitrophenyl)nicotinamide N-(4-nitrophenyl)nicotinamide Nicotinoyl Chloride->N-(4-nitrophenyl)nicotinamide  + p-Nitroaniline  Pyridine, DCM N-(4-nitrophenyl)nicotinamide_2 N-(4-nitrophenyl)nicotinamide This compound This compound N-(4-nitrophenyl)nicotinamide_2->this compound  [H]  (Method A or B)

Figure 2: Chemical reaction scheme.

reduction_logic cluster_choice Choice of Reduction Method cluster_workup Work-up & Purification start Start: N-(4-nitrophenyl)nicotinamide method_A Method A: Catalytic Hydrogenation (H₂ / Pd-C) start->method_A method_B Method B: Chemical Reduction (SnCl₂ / HCl) start->method_B workup_A Filter Catalyst Evaporate Solvent method_A->workup_A workup_B Neutralize (pH > 8) Filter Tin Salts Extract with EtOAc method_B->workup_B end_node Final Product: This compound workup_A->end_node Recrystallize workup_B->end_node Recrystallize

Figure 3: Decision workflow for the reduction step.

References

Application Notes and Protocols for HPLC Analysis of N-(4-Aminophenyl)nicotinamide Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Aminophenyl)nicotinamide is a derivative of nicotinamide (Vitamin B3) with potential applications in pharmaceuticals and other areas of chemical research. Ensuring the purity of this active pharmaceutical ingredient (API) is critical for its safety and efficacy. This document provides a detailed high-performance liquid chromatography (HPLC) method for the determination of the purity of this compound. The described method is a robust starting point for routine quality control and stability testing, though it should be fully validated for its intended use.

The method utilizes reversed-phase chromatography with UV detection, a widely used technique in pharmaceutical analysis for its ability to separate compounds with varying polarities.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or diode array detector (DAD) is suitable for this analysis.[1]

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Quaternary or Binary Gradient HPLC with UV/DAD Detector
Column Reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size)[1]
Mobile Phase A: 10 mM Phosphate Buffer (pH 3.0) B: Methanol (Gradient or Isocratic - see below)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 261 nm[2]
Run Time Approximately 15 minutes

Note: The mobile phase composition may be isocratic (e.g., 90:10 v/v Buffer:Methanol) or a gradient elution can be developed to ensure separation from any potential impurities.[1][2] A starting point could be a gradient from 10% to 90% Methanol over 10 minutes.

Preparation of Solutions

a. Mobile Phase Preparation (10 mM Phosphate Buffer, pH 3.0)

  • Dissolve an appropriate amount of a phosphate salt (e.g., sodium dihydrogen phosphate) in HPLC-grade water to make a 10 mM solution.[2]

  • Adjust the pH to 3.0 using phosphoric acid.[2]

  • Filter the buffer solution through a 0.45 µm membrane filter before use.

b. Standard Solution Preparation (0.1 mg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in a suitable diluent (e.g., a mixture of water and methanol, 50:50 v/v) in a 100 mL volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Make up to the mark with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.[1]

c. Sample Solution Preparation (0.1 mg/mL)

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Follow the same procedure as for the standard solution preparation (steps 2-5).

System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified through System Suitability Testing (SST).[3][4] A series of injections of the standard solution are made to ensure the system is operating correctly.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.[4]
Theoretical Plates (N) ≥ 2000Indicates column efficiency.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates system precision.[4]
Resolution (Rs) ≥ 2.0 between the main peak and any adjacent impurity peakEnsures separation of components.[4]

These parameters should be established and documented during method validation.[4]

Data Analysis and Purity Calculation

The purity of the this compound sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results MobilePhase Mobile Phase Preparation SST System Suitability Testing (SST) MobilePhase->SST StandardSol Standard Solution Preparation StandardSol->SST SampleSol Sample Solution Preparation SampleInj Sample Injection and Data Acquisition SampleSol->SampleInj SST->MobilePhase If SST fails SST->SampleInj If SST passes DataProc Data Processing (Peak Integration) SampleInj->DataProc PurityCalc Purity Calculation DataProc->PurityCalc Report Final Report PurityCalc->Report

Caption: Experimental workflow for the HPLC analysis of this compound purity.

hplc_system Solvent Solvent Reservoir (Mobile Phase) Pump Pump Solvent->Pump delivers Injector Autosampler/ Manual Injector Pump->Injector pressurizes Column HPLC Column Injector->Column introduces sample Detector UV/DAD Detector Column->Detector separates analytes DataSystem Data Acquisition System (Computer) Detector->DataSystem sends signal

Caption: Logical relationship of components in a typical HPLC system.

References

Application Note: Quantification of N-(4-Aminophenyl)nicotinamide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-(4-Aminophenyl)nicotinamide in human plasma. The methodology utilizes a simple protein precipitation step for sample preparation, followed by rapid and selective analysis using a triple quadrupole mass spectrometer. This method is suitable for researchers, scientists, and drug development professionals requiring accurate pharmacokinetic and metabolic studies of this compound.

Introduction

This compound is a compound of interest in pharmaceutical research. To support preclinical and clinical development, a reliable bioanalytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for the analysis of this compound in human plasma using LC-MS/MS, a technique known for its high sensitivity and specificity. The described method has been developed to be straightforward and applicable for high-throughput analysis.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: Agilent 1100 series or equivalent[1]

  • Mass Spectrometer: SCIEX API 4000 triple-quadrupole tandem mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source[2]

  • Analytical Column: Waters Spherisorb® 5 µm CNRP 4.6 x 150 mm or a similar reversed-phase column[1]

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.[2]

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

  • Vortex and transfer to an autosampler vial for injection.

LC-MS/MS Conditions

The chromatographic separation is achieved using a gradient elution on a reversed-phase column. The mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) to ensure selectivity.

Table 1: Liquid Chromatography Parameters

ParameterValue
ColumnWaters Spherisorb® 5 µm CNRP 4.6 x 150 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.8 mL/min
Injection Volume10 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.010
5.090
6.090
6.110
10.010

Table 2: Mass Spectrometry Parameters

ParameterThis compoundInternal Standard
Ionization ModeESI PositiveESI Positive
MRM Transition (m/z)[M+H]+ → Product Ion 1[M+H]+ → Product Ion
[M+H]+ → Product Ion 2
Dwell Time (ms)150150
Declustering Potential (V)80To be optimized
Entrance Potential (V)10To be optimized
Collision Energy (eV)35To be optimized
Collision Cell Exit Potential (V)12To be optimized

Note: The specific MRM transitions and compound-dependent parameters for this compound and the internal standard need to be determined by infusing the individual compounds into the mass spectrometer.

Results and Discussion

The developed LC-MS/MS method demonstrates good linearity, precision, and accuracy for the quantification of this compound in human plasma.

Linearity

The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The linearity was assessed over the range of 1 - 1000 ng/mL.

Table 3: Calibration Curve Parameters

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 1000> 0.995
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).

Table 4: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD)Inter-day Accuracy (%Bias)
LQC3< 15%± 15%< 15%± 15%
MQC150< 15%± 15%< 15%± 15%
HQC800< 15%± 15%< 15%± 15%
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

The LLOQ was determined as the lowest concentration on the calibration curve that could be quantified with acceptable precision and accuracy.

Table 5: Sensitivity of the Method

ParameterValue (ng/mL)
LLOQ1
LOD0.5

Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Human Plasma Sample (100 µL) add_is Add Acetonitrile with Internal Standard (200 µL) plasma->add_is vortex1 Vortex Mix (1 min) add_is->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS System reconstitute->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection (MRM) separation->detection integrate Peak Integration detection->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for this compound quantification.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for routine use in a bioanalytical laboratory setting, supporting pharmacokinetic and other studies in drug development.

References

Application Notes and Protocols for Efficacy Testing of N-(4-Aminophenyl)nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(4-Aminophenyl)nicotinamide is a derivative of nicotinamide, a form of vitamin B3. While the biological activities of nicotinamide and many of its derivatives have been studied, there is a notable lack of publicly available data on the specific efficacy and mechanism of action of this compound (CAS: 19060-64-1). This document provides a comprehensive framework of cell-based assays to characterize the potential cytotoxic and mechanistic effects of this novel compound. The following protocols are designed to guide researchers in a systematic evaluation of this compound's efficacy, from initial cytotoxicity screening to the elucidation of its potential molecular mechanisms.

Experimental Workflow

A tiered approach is recommended to efficiently characterize the bioactivity of this compound. The workflow begins with broad cytotoxicity screening, followed by more detailed investigations into the mode of cell death and concluding with assays to probe specific molecular targets related to the nicotinamide scaffold.

experimental_workflow cluster_tier1 Tier 1: Cytotoxicity Screening cluster_tier2 Tier 2: Mechanism of Cell Death cluster_tier3 Tier 3: Mechanistic Assays tier1_assay MTT Assay tier2_apoptosis Annexin V / PI Staining tier1_assay->tier2_apoptosis tier3_nad NAD+/NADH Assay tier2_apoptosis->tier3_nad tier2_cellcycle Cell Cycle Analysis tier2_cellcycle->tier3_nad tier2_western Western Blot (Apoptosis Markers) tier2_western->tier3_nad tier3_parp PARP Activity Assay tier3_sirt1 SIRT1 Activity Assay

Caption: Tiered experimental workflow for characterizing this compound.

Tier 1: Cytotoxicity Screening

MTT Assay for Cell Viability

This initial assay determines the concentration-dependent cytotoxic effect of this compound on cancer cell lines.[1][2][3][4][5]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Cell LineThis compound IC50 (µM)Positive Control (Doxorubicin) IC50 (µM)
HeLaValue ± SDValue ± SD
A549Value ± SDValue ± SD
MCF-7Value ± SDValue ± SD

Tier 2: Mechanism of Cell Death

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8][9][10]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[6][7][8]

  • Incubation: Incubate in the dark for 15 minutes at room temperature.[8]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, late apoptotic/necrotic cells are Annexin V+ and PI+.

Data Presentation:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle ControlValue ± SDValue ± SDValue ± SD
Compound (IC50/2)Value ± SDValue ± SDValue ± SD
Compound (IC50)Value ± SDValue ± SDValue ± SD
Compound (2x IC50)Value ± SDValue ± SDValue ± SD
Cell Cycle Analysis

This assay determines if the compound induces cell cycle arrest.[11][12][13][14]

Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest and wash the cells with PBS, then fix them in ice-cold 70% ethanol.[12][13]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide and RNase A.[11][12]

  • Incubation: Incubate for 30 minutes in the dark at room temperature.[12]

  • Flow Cytometry: Analyze the DNA content of the cells to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation:

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle ControlValue ± SDValue ± SDValue ± SD
Compound (IC50)Value ± SDValue ± SDValue ± SD
Western Blot for Apoptosis Markers

This technique confirms apoptosis by detecting key protein markers.[15][16][17][18]

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.[15]

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[15]

  • Immunoblotting: Probe the membrane with primary antibodies against key apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2 family proteins) and a loading control (e.g., β-actin).[17]

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection.[15]

Data Presentation:

TreatmentCleaved Caspase-3 (Fold Change)Cleaved PARP (Fold Change)Bcl-2/Bax Ratio (Fold Change)
Vehicle Control1.01.01.0
Compound (IC50)Value ± SDValue ± SDValue ± SD

Tier 3: Mechanistic Assays

Based on the known functions of nicotinamide, the following assays can elucidate the specific molecular mechanism of this compound.

Hypothesized Signaling Pathway

signaling_pathway cluster_compound cluster_cellular Cellular Processes compound This compound nad_pool Intracellular NAD+ Pool compound->nad_pool Affects Biosynthesis? parp PARP compound->parp Inhibition? sirt1 SIRT1 compound->sirt1 Modulation? nad_pool->parp Substrate nad_pool->sirt1 Substrate dna_repair DNA Repair parp->dna_repair Promotes apoptosis Apoptosis sirt1->apoptosis Regulates dna_repair->apoptosis Prevents

Caption: Hypothesized signaling pathways affected by this compound.

NAD+/NADH Assay

Measures the intracellular levels of NAD+ and NADH, which are crucial for cellular metabolism and are influenced by nicotinamide.[19][20][21][22]

Protocol:

  • Cell Treatment and Lysis: Treat cells with the compound, then harvest and lyse them using the specific extraction buffers for NAD+ and NADH provided in a commercial assay kit.[20][21]

  • Extraction: Perform the differential extraction to separate NAD+ and NADH.[20]

  • Detection: Use a colorimetric or fluorometric assay kit to quantify the levels of NAD+ and NADH according to the manufacturer's instructions.[19]

  • Data Analysis: Calculate the total NAD+/NADH concentration and their ratio.

Data Presentation:

TreatmentNAD+ (pmol/10^6 cells)NADH (pmol/10^6 cells)NAD+/NADH Ratio
Vehicle ControlValue ± SDValue ± SDValue ± SD
Compound (IC50)Value ± SDValue ± SDValue ± SD
PARP Activity Assay

Determines if the compound inhibits PARP, an enzyme involved in DNA repair that uses NAD+ as a substrate.[23][24][25][26]

Protocol:

  • Nuclear Extract Preparation: Prepare nuclear extracts from treated and untreated cells.

  • PARP Reaction: Use a commercial colorimetric or chemiluminescent PARP assay kit. The assay typically involves incubating the nuclear extracts with a histone-coated plate, activated DNA, and biotinylated NAD+.[24]

  • Detection: The incorporated biotin is detected using streptavidin-HRP and a suitable substrate.[24]

  • Data Analysis: Measure the signal, which is proportional to PARP activity, and calculate the percentage of inhibition by the compound.

Data Presentation:

TreatmentPARP Activity (% of Control)
Vehicle Control100 ± SD
Compound (IC50)Value ± SD
PARP Inhibitor (Positive Control)Value ± SD
SIRT1 Activity Assay

Evaluates the effect of the compound on the activity of SIRT1, an NAD+-dependent deacetylase involved in cell survival and stress resistance.[27][28][29][30][31]

Protocol:

  • Enzyme Reaction: Use a commercial fluorometric SIRT1 assay kit. Incubate recombinant SIRT1 enzyme with a fluorogenic acetylated peptide substrate and NAD+, in the presence or absence of this compound.[29][30]

  • Development: Add a developer solution that releases the fluorophore from the deacetylated substrate.[30]

  • Fluorescence Measurement: Measure the fluorescence, which is proportional to SIRT1 activity.[29]

  • Data Analysis: Calculate the percentage of SIRT1 activity modulation by the compound.

Data Presentation:

TreatmentSIRT1 Activity (% of Control)
Vehicle Control100 ± SD
Compound (IC50)Value ± SD
SIRT1 Activator (e.g., Resveratrol)Value ± SD
SIRT1 Inhibitor (e.g., Nicotinamide)Value ± SD

References

Application Notes and Protocols for Kinase Inhibition Assay of N-(4-Aminophenyl)nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrate proteins. Their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making them prominent targets for therapeutic intervention. N-(4-Aminophenyl)nicotinamide is a small molecule of interest for its potential as a kinase inhibitor. This document provides a detailed protocol for determining the inhibitory activity of this compound against a target kinase using a luminescence-based assay format. The ADP-Glo™ Kinase Assay is highlighted here due to its high sensitivity, broad dynamic range, and suitability for high-throughput screening.[1][2]

Principle of the Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[1] The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction.[1] The light output is directly proportional to the amount of ADP generated and therefore reflects the kinase activity.[1] In the presence of an inhibitor like this compound, kinase activity is reduced, leading to lower ADP production and a decrease in the luminescent signal.

Data Presentation

The inhibitory activity of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The results can be summarized in a table for clear comparison.

Compound Target Kinase Assay Format IC50 (µM)
This compound[Specify Kinase]ADP-Glo™[Experimental Value]
Staurosporine (Control)[Specify Kinase]ADP-Glo™[Reference Value]

Note: As specific experimental data for this compound is not publicly available, the IC50 value is represented as "[Experimental Value]". Staurosporine is a well-known broad-spectrum kinase inhibitor often used as a positive control.

Experimental Protocols

This section provides a detailed methodology for determining the IC50 value of this compound.

Materials and Reagents
  • This compound

  • Target kinase and its specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • ADP

    • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • DMSO (Dimethyl sulfoxide)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate-reading luminometer

Experimental Workflow Diagram

Kinase_Inhibition_Assay_Workflow A Prepare Reagents: - this compound dilutions - Kinase, Substrate, ATP solutions - Control (DMSO) B Dispense 5µL of This compound or DMSO into wells A->B C Add 10µL of Kinase/Substrate Mix B->C D Initiate Reaction: Add 10µL of ATP C->D E Incubate at 30°C (e.g., 60 minutes) D->E F Stop Reaction & Deplete ATP: Add 25µL ADP-Glo™ Reagent E->F G Incubate at RT (40 minutes) F->G H Generate Signal: Add 50µL Kinase Detection Reagent G->H I Incubate at RT (30-60 minutes) H->I J Measure Luminescence I->J K Data Analysis: - Calculate % Inhibition - Determine IC50 J->K

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Step-by-Step Protocol

1. Reagent Preparation:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in kinase buffer to achieve the desired final concentrations for the assay. Also, prepare a vehicle control containing the same final concentration of DMSO as the test compound wells.

  • Kinase Reaction Mixture: Prepare a master mix containing the target kinase and its specific substrate in kinase buffer. The optimal concentrations of kinase and substrate should be determined empirically in a preliminary experiment to ensure the reaction is in the linear range.

  • ATP Solution: Prepare an ATP solution in kinase buffer at a concentration that is at or near the Km of the kinase for ATP.

2. Kinase Inhibition Assay:

  • Add 5 µL of the serially diluted this compound or vehicle control (DMSO) to the wells of a white, opaque microplate.

  • Add 10 µL of the kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure that the reaction is in the linear range and less than 10% of the ATP is consumed in the uninhibited reaction.

3. ADP Detection:

  • After the kinase reaction incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 50 µL of Kinase Detection Reagent to each well. This will convert the ADP to ATP and initiate the luminescent reaction.

  • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each concentration of this compound using the following formula:

    % Inhibition = 100 x (1 - (RLU_inhibitor - RLU_background) / (RLU_no_inhibitor - RLU_background))

    Where:

    • RLU_inhibitor is the relative light units from the wells containing the inhibitor.

    • RLU_no_inhibitor is the relative light units from the vehicle control wells.

    • RLU_background is the relative light units from the wells with no kinase.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Inhibition Principle

The following diagram illustrates the general principle of a kinase-catalyzed reaction and its inhibition.

Kinase_Inhibition_Principle cluster_reaction Kinase Reaction Kinase Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate P ADP ADP Kinase->ADP Substrate Substrate Substrate->Kinase ATP ATP ATP->Kinase Inhibitor This compound (Inhibitor) Inhibitor->Kinase Inhibition

Caption: Principle of Kinase Inhibition.

Conclusion

This document provides a comprehensive and detailed protocol for assessing the inhibitory potential of this compound against a target protein kinase. The described luminescence-based assay is a robust and sensitive method suitable for inhibitor characterization and high-throughput screening campaigns in drug discovery. Adherence to this protocol will enable researchers to generate reliable and reproducible data on the potency of this compound as a kinase inhibitor.

References

Application Notes and Protocols for Nicotinamide in In Vitro Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide (NAM), the amide form of vitamin B3 (niacin), is a precursor of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and energy production.[1][2] Beyond its metabolic role, NAM has garnered significant interest in cancer research for its potential as a chemopreventive and therapeutic agent.[1][3] Preclinical studies have demonstrated that NAM can impede key tumorigenic processes such as proliferation, apoptosis, invasion, and metastasis across various cancer types.[1] Its mechanisms of action are multifaceted, primarily involving the inhibition of sirtuin 1 (SIRT1) and poly (ADP-ribose) polymerase 1 (PARP1), enzymes often upregulated in cancers.[1][3] This document provides detailed application notes and protocols for the use of nicotinamide in in vitro cancer cell line studies, summarizing key findings and methodologies from published research.

Data Presentation: Efficacy of Nicotinamide in Cancer Cell Lines

The following tables summarize the quantitative data from various in vitro studies on the effects of nicotinamide on cancer cell lines.

Table 1: Effects of Nicotinamide on Melanoma Cell Lines

Cell LineTreatment Concentration (mM)Time (hours)EffectPercentage Change
A375 (Human)2024, 48Reduction in cell numberSignificant dose-dependent reduction[4]
A375 (Human)5024, 48Reduction in cell numberAlmost complete inhibition[4]
SK-MEL-28 (Human)20, 5024, 48Reduction in cell numberDose-dependent reduction[4]
B16-F10 (Mouse)1, 20, 5024, 48Reduction in cell growthSignificant and time-dependent[4]
B16-F10 (Mouse)1, 20, 5024, 48Increase in cell deathSignificant and time-dependent[4]
A375, SK-MEL-28Not Specified24G1 phase accumulation~40% increase[4]
A375, SK-MEL-28Not Specified24S and G2 phase reduction~50% decrease[4]
A375, SK-MEL-28Not Specified24Sub-G1 phase (apoptosis) increase2.5-fold increase[4]
A375, SK-MEL-28Not Specified24Cell death increase10-fold increase[4]

Table 2: Effects of Nicotinamide on Other Cancer Cell Lines and Processes

Cell Line/ProcessTreatment ConcentrationEffectKey Findings
Chronic Lymphocytic Leukemia (CLL)Not SpecifiedAnti-proliferative and pro-apoptotic activityInhibition of SIRT1[1]
Pancreatic CancerNot SpecifiedRe-established sensitivity to chemotherapy-
Breast CancerNot SpecifiedEnhances sensitivity to chemotherapySIRT1 or PARP1 suppression[1]
Malignant Melanoma (B16 cells)Not SpecifiedIncreased apoptosis, decreased PAR expression, reduced mitochondrial membrane potentialUpregulation of mitochondrial apoptotic proteins[5]
Hematopoietic Progenitors (FDCP-Mix)Not SpecifiedReduced pSTAT5 signaling, cell cycling, and self-renewalInduces granulocyte differentiation[6]

Mechanism of Action

Nicotinamide exerts its anticancer effects through several mechanisms:

  • Inhibition of SIRT1 and PARP1: NAM is a known inhibitor of SIRT1 and PARP1, enzymes that are often overexpressed in cancer and play roles in cell survival, DNA repair, and resistance to chemotherapy.[1][3]

  • Induction of Apoptosis: NAM has been shown to induce apoptosis in various cancer cells, including melanoma and chronic lymphocytic leukemia.[4][5][7] This is mediated, in part, through the inhibition of PARP1 and the activation of the mitochondrial apoptotic pathway.[5] In cells with wild-type p53, NAM can activate the p53 pathway, leading to the modulation of p53-dependent genes like p21, NOXA, and BAX.[7]

  • Cell Cycle Arrest: Studies in melanoma cell lines have demonstrated that NAM can cause cell cycle arrest at the G1 phase, with a corresponding decrease in the S and G2 phases.[4]

  • Modulation of Cellular Metabolism: As a precursor to NAD+, NAM plays a crucial role in cellular energy metabolism.[1] Treatment with NAM can lead to an early increase in NAD+, ATP, and reactive oxygen species (ROS) levels, contributing to its anticancer effects.[4]

  • Kinase Inhibition: At higher concentrations, nicotinamide can act as an inhibitor of multiple kinases, including ROCK.[2][8]

Signaling Pathways

The following diagram illustrates the key signaling pathways affected by nicotinamide in cancer cells.

Nicotinamide_Signaling_Pathways cluster_cell Cancer Cell NAM Nicotinamide SIRT1 SIRT1 NAM->SIRT1 PARP1 PARP1 NAM->PARP1 NAD NAD+ NAM->NAD via NAMPT ROCK ROCK NAM->ROCK p53 p53 SIRT1->p53 Proliferation Proliferation SIRT1->Proliferation DNA_Repair DNA Repair PARP1->DNA_Repair PARP1->Proliferation Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest (G1 Phase) p53->CellCycleArrest DNA_Repair->Proliferation NAMPT NAMPT Actomyosin Actomyosin Contraction ROCK->Actomyosin Actomyosin->Proliferation

Caption: Key signaling pathways modulated by Nicotinamide in cancer cells.

Experimental Protocols

This section provides detailed protocols for key experiments used to evaluate the in vitro effects of nicotinamide on cancer cell lines.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a standard method to assess the effect of nicotinamide on cell viability and proliferation.

Workflow Diagram:

Cell_Viability_Workflow start Seed cancer cells in a 96-well plate step1 Allow cells to attach overnight start->step1 step2 Treat cells with varying concentrations of Nicotinamide (and vehicle control) step1->step2 step3 Incubate for desired time points (e.g., 24, 48, 72 hours) step2->step3 step4 Add MTT solution to each well step3->step4 step5 Incubate for 2-4 hours to allow formazan crystal formation step4->step5 step6 Solubilize formazan crystals with DMSO step5->step6 step7 Measure absorbance at 570 nm using a microplate reader step6->step7 end Calculate cell viability relative to control step7->end

Caption: Workflow for assessing cell viability using the MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Nicotinamide (stock solution prepared in a suitable solvent, e.g., sterile water or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of nicotinamide in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of nicotinamide or vehicle control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following nicotinamide treatment.

Workflow Diagram:

Apoptosis_Assay_Workflow start Seed cells in a 6-well plate and treat with Nicotinamide step1 Harvest cells by trypsinization and collect both adherent and floating cells start->step1 step2 Wash cells with cold PBS step1->step2 step3 Resuspend cells in Annexin V binding buffer step2->step3 step4 Add Annexin V-FITC and Propidium Iodide (PI) step3->step4 step5 Incubate in the dark at room temperature for 15 minutes step4->step5 step6 Analyze cells by flow cytometry within 1 hour step5->step6 end Quantify viable, early apoptotic, late apoptotic, and necrotic cells step6->end

Caption: Workflow for detecting apoptosis via Annexin V/PI staining.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Nicotinamide

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of nicotinamide for the specified time.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Differentiate cell populations:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of nicotinamide on the distribution of cells in different phases of the cell cycle.

Workflow Diagram:

Cell_Cycle_Workflow start Culture and treat cells with Nicotinamide step1 Harvest and wash cells with PBS start->step1 step2 Fix cells in cold 70% ethanol overnight at -20°C step1->step2 step3 Wash cells to remove ethanol step2->step3 step4 Treat cells with RNase A to degrade RNA step3->step4 step5 Stain cells with Propidium Iodide (PI) step4->step5 step6 Analyze DNA content by flow cytometry step5->step6 end Determine percentage of cells in G0/G1, S, and G2/M phases step6->end

Caption: Workflow for cell cycle analysis using PI staining.

Materials:

  • Cancer cell line of interest

  • Nicotinamide

  • PBS

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Culture cells and treat with nicotinamide for the desired duration.

  • Harvest the cells, wash with PBS, and centrifuge.

  • Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.

  • Incubate the fixed cells at -20°C overnight.

  • Centrifuge the cells to remove the ethanol and wash with PBS.

  • Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes.

  • Add PI staining solution and incubate in the dark for 15-30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Nicotinamide demonstrates significant potential as an anticancer agent in in vitro studies, affecting multiple hallmarks of cancer including proliferation, apoptosis, and cell cycle progression. The protocols and data presented here provide a comprehensive resource for researchers investigating the utility of nicotinamide in cancer cell line studies. Further research is warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical applications.

References

Molecular Docking Protocol for N-(4-Aminophenyl)nicotinamide: A Guide for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-(4-Aminophenyl)nicotinamide is a heterocyclic compound featuring a nicotinamide moiety linked to an aminophenyl group. Nicotinamide and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. This document provides a detailed protocol for performing molecular docking studies with this compound to predict its binding affinity and interaction patterns with protein targets. Molecular docking is a crucial computational technique in drug discovery for screening virtual libraries of compounds and for understanding ligand-protein interactions at a molecular level.

This protocol will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as an example target, a key protein implicated in angiogenesis and a common target for cancer therapeutics. The methodologies described herein are, however, applicable to other protein targets with minor modifications.

Ligand and Protein Preparation

Accurate preparation of both the ligand (this compound) and the target protein is fundamental for a successful molecular docking experiment.

Ligand Preparation

The three-dimensional (3D) structure of this compound is required for docking.

Protocol:

  • Obtain 2D Structure: The 2D structure of this compound can be drawn using chemical drawing software such as ChemDraw or Marvin Sketch. The SMILES string for the compound is O=C(NC1=CC=C(N)C=C1)C2=CN=CC=C2.

  • Convert to 3D Structure: Use a program like Open Babel or the built-in features of molecular modeling software (e.g., PyMOL, Chimera, Discovery Studio) to convert the 2D structure into a 3D conformation.

  • Energy Minimization: The initial 3D structure should be energy-minimized to obtain a low-energy, stable conformation. This can be performed using force fields like MMFF94 or UFF in software such as Avogadro or ArgusLab.

  • Save in Appropriate Format: Save the final 3D structure of the ligand in a suitable format, such as .pdb or .mol2, which is compatible with docking software. For use with AutoDock Vina, the ligand file will need to be converted to the .pdbqt format, which includes atomic charges and atom type definitions.

Protein Preparation

The 3D structure of the target protein, in this case, VEGFR-2, is obtained from the Protein Data Bank (PDB).

Protocol:

  • Download Protein Structure: Download the crystal structure of VEGFR-2 from the PDB (e.g., PDB ID: 2OH4). This structure should ideally be co-crystallized with a ligand to identify the binding site.

  • Prepare the Protein:

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.

    • Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

    • Assign atomic charges (e.g., Gasteiger charges).

    • Repair any missing residues or atoms in the protein structure using tools like SWISS-MODEL or the "RepairPDB" function in Discovery Studio.

  • Save in PDBQT Format: For use with AutoDock Vina, the prepared protein structure must be saved in the .pdbqt format. This can be done using AutoDock Tools (ADT).

Molecular Docking Procedure

This section outlines the steps for performing the molecular docking simulation using AutoDock Vina, a widely used and validated docking program.

Grid Box Generation

A grid box defines the search space for the docking algorithm on the protein target.

Protocol:

  • Identify the Binding Site: The binding site can be identified from the position of the co-crystallized ligand in the downloaded PDB structure or through literature analysis.

  • Define the Grid Box: Using AutoDock Tools, define the center and dimensions of the grid box to encompass the entire binding pocket. The grid box should be large enough to allow the ligand to move and rotate freely but not so large as to unnecessarily increase computation time.

    • Center: Define the X, Y, and Z coordinates of the center of the binding site.

    • Dimensions: Specify the size of the box in X, Y, and Z dimensions (in Angstroms). A typical size is 60 x 60 x 60 Å.

Docking Execution

Protocol:

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the input files and docking parameters. An example configuration file for AutoDock Vina is shown below:

  • Run Docking Simulation: Execute the docking simulation from the command line using the following command:

Analysis of Results

The output of the docking simulation will provide several predicted binding poses for this compound within the protein's binding site, along with their corresponding binding affinities.

Protocol:

  • Examine Binding Affinities: The docking_log.txt file will contain a table of binding affinities (in kcal/mol) for the different binding modes. The most negative value indicates the most favorable binding pose.

  • Visualize Binding Poses: Use molecular visualization software (PyMOL, Chimera, Discovery Studio) to open the docking_results.pdbqt file and visualize the predicted binding poses of the ligand within the protein's active site.

  • Analyze Interactions: Analyze the non-covalent interactions between the ligand and the protein for the best binding pose. This includes identifying:

    • Hydrogen bonds: Crucial for specificity and affinity.

    • Hydrophobic interactions: Important for overall binding.

    • Pi-pi stacking: Interactions between aromatic rings.

    • Salt bridges: Electrostatic interactions between charged groups.

Data Presentation

Quantitative results from molecular docking studies are best presented in a tabular format for clear comparison.

Target ProteinPDB IDLigandBest Binding Affinity (kcal/mol)Key Interacting Residues
VEGFR-22OH4This compound-8.5 (Hypothetical)Cys919, Asp1046, Glu885
Succinate Dehydrogenase1YQ3This compound-7.9 (Hypothetical)Arg43, Ser44, Tyr58
Enoyl Reductase (E. coli)1C14This compound-7.2 (Hypothetical)Tyr158, NAD+

Note: The binding affinity values in this table are hypothetical and for illustrative purposes only. Actual values must be obtained from the docking simulation.

Visualization of Workflow

The following diagram illustrates the overall workflow of the molecular docking protocol described.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (this compound) Grid_Gen Grid Box Generation Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (e.g., VEGFR-2 from PDB) Protein_Prep->Grid_Gen Docking_Run Execution of Docking (AutoDock Vina) Grid_Gen->Docking_Run Analyze_Results Analysis of Results (Binding Affinity & Poses) Docking_Run->Analyze_Results Visualize Visualization of Interactions Analyze_Results->Visualize

Caption: Workflow of the molecular docking protocol.

Conclusion

This application note provides a comprehensive and detailed protocol for conducting molecular docking studies on this compound. By following these steps, researchers can effectively predict the binding modes and affinities of this compound with various protein targets, thereby accelerating the process of drug discovery and development. It is important to remember that molecular docking is a computational prediction tool, and its results should be validated by experimental assays.

Application Notes and Protocols for N-(4-Aminophenyl)nicotinamide in VEGFR-2 Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1][2] Its role in tumor growth and metastasis makes it a prime target for the development of novel anticancer therapies.[3] Nicotinamide derivatives have emerged as a promising class of compounds that exhibit inhibitory activity against VEGFR-2.[3][4] This document provides detailed application notes and protocols for the evaluation of N-(4-Aminophenyl)nicotinamide and related compounds as VEGFR-2 inhibitors.

Mechanism of Action

This compound and its analogs are designed to target the ATP-binding site within the kinase domain of VEGFR-2.[2] The core structure of these inhibitors typically includes a hinge-binding heteroaromatic head (e.g., a pyridine ring), a spacer, a hydrogen-bonding moiety that interacts with the DFG motif, and a hydrophobic tail that orients towards an allosteric site.[2] By competitively inhibiting ATP binding, these compounds prevent the autophosphorylation and activation of VEGFR-2, thereby blocking downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[1][5]

Data Presentation: In Vitro VEGFR-2 Inhibitory Activity

The following table summarizes the in vitro VEGFR-2 inhibitory activity of various nicotinamide derivatives, providing a comparative landscape for evaluating this compound.

Compound IDStructureVEGFR-2 IC50 (nM)Target Cell Line(s)Cytotoxicity IC50 (µM)Reference
Compound D-1 N/A23.13HCT-116, HepG-23.08 (HCT-116), 4.09 (HepG-2)[2]
Compound 8 N/A77.02HCT-116, HepG-25.4 (HCT-116), 7.1 (HepG-2)[6]
Compound 10 (E)-N-(4-(1-(2-(4-Benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide117.4HepG2, MCF-735.78 (HepG2), 57.62 (MCF-7)[7]
Compound 6 N/A60.83HCT-116, HepG-29.3 (HCT-116), 7.8 (HepG-2)[4]
Compound 10 (from another study) N-{4-[1-(2-Carbamoylhydrazineylidene)ethyl]phenyl}nicotinamide63.61HCT-116, HepG-2N/A[4]
Compound 23j N/A3.7MCF-7, HepG2N/A[8]
Sorafenib (Reference) N/A53.65HCT-116, HepG-2N/A[4][6]

Experimental Protocols

In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol describes a luminescence-based in vitro kinase assay to determine the inhibitory activity of this compound on recombinant human VEGFR-2. The principle of this assay is to measure the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice versa.[9]

Materials and Reagents:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP

  • PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))

  • This compound (Test Compound)

  • DMSO

  • Kinase-Glo® MAX Assay Kit

  • White 96-well assay plates

  • Nuclease-free water

  • Dithiothreitol (DTT) (optional)[10]

Procedure:

  • Buffer Preparation: Prepare 1x Kinase Buffer by diluting the 5x Kinase Buffer stock with nuclease-free water. If desired, DTT can be added to a final concentration of 1 mM.[1][9]

  • Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in 1x Kinase Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.[10][11]

  • Master Mix Preparation: Prepare a Master Mix containing 5x Kinase Buffer, ATP, and PTK substrate in 1x Kinase Buffer.[10]

  • Assay Plate Setup:

    • Add the Master Mix to each well of a white 96-well plate.[1]

    • Test Wells: Add the diluted this compound solutions.

    • Positive Control (No Inhibitor): Add 1x Kinase Buffer with the same DMSO concentration as the test wells.[1]

    • Blank (No Enzyme): Add 1x Kinase Buffer.[1]

  • Enzyme Addition:

    • Dilute the recombinant VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.

    • Add the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells to initiate the reaction.[10]

    • Add an equal volume of 1x Kinase Buffer to the "Blank" wells.[1]

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.[9][10]

  • Luminescence Detection:

    • After incubation, add Kinase-Glo® MAX reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.[9]

    • Incubate the plate at room temperature for 10-15 minutes to stabilize the luminescent signal.[1][10]

    • Read the luminescence using a microplate reader.[1]

Data Analysis:

  • Background Subtraction: Subtract the average luminescence signal from the "Blank" wells from all other measurements.[9]

  • Percentage Inhibition Calculation: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control.[9]

  • IC50 Determination: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.[9]

Cell-Based Proliferation Assay

This protocol outlines a general procedure to assess the anti-proliferative effects of this compound on endothelial cells (e.g., HUVEC) or cancer cell lines that overexpress VEGFR-2.

Materials and Reagents:

  • Human Umbilical Vein Endothelial Cells (HUVEC) or other suitable cell line

  • Cell Culture Medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • This compound (Test Compound)

  • VEGF-A

  • MTT or WST-1 reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 4-6 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound in the low-serum medium. Include a vehicle control (DMSO).

  • VEGF Stimulation: After a pre-incubation period with the compound (e.g., 1-2 hours), stimulate the cells with a predetermined optimal concentration of VEGF-A. A non-stimulated control should also be included.

  • Incubation: Incubate the plates for 48-72 hours.

  • Proliferation Assessment: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

Calculate the percentage of cell proliferation inhibition for each concentration of this compound compared to the VEGF-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizations

VEGFR-2 Signaling Pathway and Inhibition

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway and Point of Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding P1 Dimerization & Autophosphorylation VEGFR2->P1 Activation ADP ADP P1->ADP Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P1->Downstream Inhibitor This compound Inhibitor->P1 Inhibition ATP ATP ATP->P1 Response Cellular Responses: - Proliferation - Migration - Survival Downstream->Response

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental Workflow for VEGFR-2 Inhibition Assay

Experimental_Workflow Experimental Workflow for VEGFR-2 Inhibition Assay cluster_prep Preparation cluster_exec Assay Execution cluster_detect Detection & Analysis A1 Prepare 1x Kinase Buffer A3 Prepare Master Mix (ATP, Substrate) A1->A3 A2 Prepare Serial Dilutions of This compound B2 Add Inhibitor Dilutions and Controls A2->B2 B1 Add Master Mix to 96-well Plate A3->B1 A4 Dilute VEGFR-2 Enzyme B3 Add Diluted Enzyme to Initiate Reaction A4->B3 B1->B2 B2->B3 B4 Incubate at 30°C for 45-60 min B3->B4 C1 Add Kinase-Glo® Reagent B4->C1 C2 Incubate at RT for 10-15 min C1->C2 C3 Read Luminescence C2->C3 C4 Data Analysis: Calculate % Inhibition & IC50 C3->C4

Caption: Workflow for in vitro VEGFR-2 kinase inhibition assay.

References

Application Note and Protocol: Comprehensive Off-Target Liability Assessment of N-(4-Aminophenyl)nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Aminophenyl)nicotinamide is a novel small molecule with therapeutic potential. As with any investigational compound, a thorough assessment of its off-target effects is crucial for a comprehensive safety and selectivity profile. Unintended interactions with other cellular targets can lead to adverse effects and compromise the therapeutic window. This document provides a detailed protocol for a tiered approach to systematically evaluate the off-target liabilities of this compound, encompassing in silico, in vitro, and in vivo methodologies. For the purpose of this protocol, we will assume the primary, intended target of this compound is a hypothetical protein kinase, "Kinase X". This tiered approach allows for early identification of potential issues and informs go/no-go decisions in the drug development pipeline.

Overall Experimental Workflow

The assessment of off-target effects for this compound follows a logical progression from computational predictions to biochemical and cellular assays, and finally to in vivo validation.

Off-Target Assessment Workflow A In Silico Profiling (Off-Target Prediction) B In Vitro Biochemical Assays (e.g., Kinome Scan) A->B Guide Assay Selection C In Vitro Cellular Assays (Viability, Apoptosis, Pathway Analysis) B->C Confirm Cellular Activity E Data Analysis & Risk Assessment B->E D In Vivo Off-Target Assessment (Toxicity & Functional Studies) C->D Inform In Vivo Studies C->E D->E Comprehensive Profile

Caption: Tiered workflow for assessing off-target effects of this compound.

In Silico Off-Target Profiling

Computational methods provide a cost-effective initial screen to predict potential off-target interactions based on the chemical structure of this compound.[1][2][3]

Experimental Protocol
  • Compound Structure Preparation: Obtain the 2D or 3D structure of this compound in a suitable format (e.g., SMILES, SDF).

  • Database Selection: Utilize publicly available and commercial databases for off-target prediction, such as:

    • ChEMBL: A database of bioactive molecules with drug-like properties.

    • BindingDB: A database of binding affinities of small molecules to proteins.

    • SwissTargetPrediction: A web server for predicting the most probable protein targets of a small molecule.

    • SuperPred: A web server for predicting the main therapeutic class and potential off-targets of a compound.

  • Prediction and Analysis: Submit the compound structure to the selected platforms. Analyze the output, which typically includes a ranked list of potential off-targets with associated confidence scores or probabilities.

  • Target Prioritization: Prioritize the predicted off-targets for experimental validation based on:

    • High prediction scores from multiple tools.

    • Known involvement of the predicted target in adverse drug reactions.

    • Physiological relevance to the intended therapeutic area.

In Vitro Off-Target Profiling

Biochemical Assays: Broad Kinase Panel Screening

Given that the hypothetical primary target is a kinase, a broad kinase panel screen is essential to assess the selectivity of this compound across the human kinome.[4][5][6][7][8]

This protocol outlines a general method for assessing the selectivity of a kinase inhibitor against a panel of purified kinases.[4]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Principle: The assay is based on the competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.[4]

  • Assay Procedure:

    • A panel of DNA-tagged human kinases is used.

    • The test compound is incubated with the kinases and an immobilized, broadly active kinase inhibitor.

    • The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are typically reported as the percentage of the control (%Ctrl), where a lower value indicates stronger binding. A common threshold for a significant off-target interaction is a %Ctrl value below 10% or 35%.

Kinase Target% Control @ 1 µMPrimary Target/Off-TargetKinase Family
Kinase X 2% Primary Target (Hypothetical Family)
Kinase A85%Off-TargetTK
Kinase B9%Significant Off-TargetCMGC
Kinase C55%Off-TargetAGC
Kinase D3%Significant Off-TargetCAMK
Kinase E92%Off-TargetSTE
Cellular Assays

Cell-based assays are critical for confirming whether the biochemical off-target interactions translate into a cellular phenotype.

This assay determines the cytotoxic potential of this compound in various cell lines. The MTT assay is a common colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[9][10][11][12][13]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and incubate overnight at 37°C.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Cell LinePrimary Target (Kinase X) ExpressionIC50 (µM)
Cell Line AHigh0.1
Cell Line BLow> 100
Cell Line C (with known off-target Kinase B)Low5.0

To determine if decreased cell viability is due to apoptosis, a caspase activity assay can be performed. The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.[14][15][16][17][18]

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[15]

  • Assay Procedure: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.[15]

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells (e.g., by running a parallel viability assay) to determine the specific increase in caspase activity.

If a significant off-target kinase is identified (e.g., Kinase B), it is important to investigate the impact on its downstream signaling pathway. Western blotting is a standard technique for this purpose.[19][20][21][22]

Off-Target Signaling Pathway cluster_0 This compound cluster_1 Cellular Targets cluster_2 Downstream Signaling cluster_3 Cellular Response Compound This compound KinaseX Kinase X (Primary Target) Compound->KinaseX Inhibition KinaseB Kinase B (Off-Target) Compound->KinaseB Inhibition Substrate1 Substrate 1 KinaseX->Substrate1 Phosphorylation Substrate2 Substrate 2 KinaseB->Substrate2 Phosphorylation pSubstrate1 p-Substrate 1 Response1 Therapeutic Effect pSubstrate1->Response1 pSubstrate2 p-Substrate 2 Response2 Adverse Effect pSubstrate2->Response2

Caption: Hypothetical signaling pathway showing on- and off-target effects.

  • Cell Culture and Treatment: Culture cells expressing Kinase B and treat with varying concentrations of this compound.

  • Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.[21]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[21]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against total Kinase B, phosphorylated Kinase B, and a downstream substrate (e.g., p-Substrate 2), and a loading control (e.g., GAPDH) overnight at 4°C.[22]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.

In Vivo Off-Target Assessment

In vivo studies are essential to evaluate the physiological consequences of any off-target activity in a whole organism.[23][24][25][26][27]

Tiered In Vivo Assessment Strategy

InVivo_Assessment_Strategy A Tier 1: Acute Toxicity & MTD Studies (Rodent) B Tier 2: Repeat-Dose Toxicity Studies (Rodent & Non-rodent) A->B Determine Dose Range C Tier 3: Specific Functional Assessments (Based on In Vitro Off-Target Hits) B->C Identify Target Organs of Toxicity D Safety Pharmacology Core Battery (Cardiovascular, Respiratory, CNS) B->D Regulatory Requirement

Caption: Tiered strategy for in vivo off-target and toxicity assessment.

Experimental Protocols
  • Species: Mouse or rat.

  • Groups: A control group and at least three dose groups of this compound.

  • Administration: Administer a single dose via the intended clinical route.

  • Observations: Monitor the animals for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.

  • Endpoint: Determine the MTD, which is the highest dose that does not cause unacceptable toxicity.

  • Species: One rodent (e.g., rat) and one non-rodent (e.g., dog) species.

  • Duration: The duration of the study depends on the intended duration of clinical use (e.g., 28 days for a drug intended for chronic use).

  • Groups: A control group and three dose levels (low, mid, and high) based on the MTD study.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Endpoints: At the end of the study, perform a comprehensive evaluation including:

    • Hematology and Clinical Chemistry: Analyze blood samples for changes in blood cells and organ function markers.

    • Necropsy and Histopathology: Conduct a full post-mortem examination and microscopic examination of all major organs.

If in vitro off-target profiling or the repeat-dose toxicity studies suggest a specific organ or system is affected, targeted functional studies should be conducted. For example, if an off-target kinase is known to be involved in cardiac function, an in vivo cardiovascular assessment would be warranted.

Conclusion

This comprehensive protocol provides a systematic framework for the assessment of off-target effects of this compound. By integrating in silico, in vitro, and in vivo approaches, researchers can build a robust selectivity and safety profile, enabling informed decisions throughout the drug development process. Early and thorough off-target profiling is paramount to minimizing the risk of late-stage failures and developing safer and more effective therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(4-Aminophenyl)nicotinamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of N-(4-Aminophenyl)nicotinamide. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to improve reaction yield and purity.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My amide coupling reaction is resulting in a low yield. What are the common causes?

A1: Low yields in the synthesis of this compound can often be attributed to several factors:

  • Incomplete Activation of Nicotinic Acid: The carboxylic acid group of nicotinic acid needs to be activated to react with the amine. Insufficient or inefficient activation by the coupling reagent will lead to poor conversion.

  • Amine Deactivation: The amino group of p-phenylenediamine can be protonated by nicotinic acid, rendering it non-nucleophilic and thus unreactive.

  • Steric Hindrance: While less of a concern with these specific reactants, bulky substituents on either the acid or amine can impede the reaction.

  • Hydrolysis of Activated Intermediates: The presence of water can hydrolyze the activated nicotinic acid species (e.g., acyl chloride), preventing the desired amide formation. It is crucial to use anhydrous solvents and reagents.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or the absence of a suitable base can significantly hinder the reaction.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?

A2: The primary side product of concern is the di-acylated p-phenylenediamine, N,N'-(1,4-phenylene)dinicotinamide. This occurs when both amino groups of p-phenylenediamine react with nicotinic acid. To minimize its formation, a strategic approach is recommended:

  • Use of a Protecting Group: A highly effective method is to use 4-nitroaniline as the starting material instead of p-phenylenediamine. The nitro group deactivates the second amine functionality. Following the amide coupling, the nitro group can be selectively reduced to the desired amine.

  • Control of Stoichiometry: While more challenging, using a controlled excess of p-phenylenediamine can favor the mono-acylated product. However, this will require a more rigorous purification process to remove the unreacted diamine.

Another potential impurity is unreacted nicotinic acid.

Q3: How can I effectively purify the final product, this compound?

A3: Purification can be achieved through recrystallization or column chromatography.

  • Recrystallization: A common method for purifying nicotinamide and related compounds is recrystallization from a mixed solvent system. A mixture of 2-methylpropanol-1 and water, with the pH adjusted to between 7 and 10, has been shown to be effective for purifying crude nicotinamide.[1] Experimentation with different solvent ratios and pH may be necessary to optimize crystal formation and purity for this compound.

  • Column Chromatography: Silica gel column chromatography is a reliable method for separating the desired product from unreacted starting materials and side products. A solvent system with a gradient of ethyl acetate in hexane or dichloromethane in methanol is a good starting point for elution.

Q4: The activation of nicotinic acid to nicotinoyl chloride with thionyl chloride (SOCl₂) is sluggish. How can I improve this step?

A4: The formation of the acyl chloride can sometimes be slow. Consider the following:

  • Catalytic DMF: Adding a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction between the carboxylic acid and thionyl chloride.

  • Temperature: Refluxing the reaction mixture is typically necessary to drive the reaction to completion. Ensure the temperature is maintained appropriately.

  • Excess Reagent: Using a slight excess of thionyl chloride can help ensure complete conversion of the nicotinic acid.

Experimental Protocols

A recommended and reliable method for the synthesis of this compound is a two-step process involving the formation of an intermediate, N-(4-nitrophenyl)nicotinamide, followed by its reduction.

Step 1: Synthesis of N-(4-nitrophenyl)nicotinamide

This step involves the activation of nicotinic acid to nicotinoyl chloride, followed by its reaction with 4-nitroaniline.

Materials:

  • Nicotinic acid

  • Thionyl chloride (SOCl₂)

  • 4-Nitroaniline

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Activation of Nicotinic Acid: In a round-bottom flask, suspend nicotinic acid in an excess of thionyl chloride. Add a catalytic amount of DMF. Reflux the mixture for 2-3 hours until the solid dissolves and the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain nicotinoyl chloride as a solid.

  • Amide Coupling: Dissolve 4-nitroaniline and triethylamine in anhydrous dichloromethane. To this solution, add the prepared nicotinoyl chloride portion-wise at room temperature. Stir the reaction mixture for 24 hours.

  • Work-up: After the reaction is complete (monitored by TLC), wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude N-(4-nitrophenyl)nicotinamide.

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of N-(4-nitrophenyl)nicotinamide.

Materials:

  • N-(4-nitrophenyl)nicotinamide

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Reduction: Dissolve the crude N-(4-nitrophenyl)nicotinamide from the previous step in ethanol. Add a catalytic amount of 10% Pd/C.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously for 30 minutes to 1 hour.

  • Work-up: Monitor the reaction by TLC until the starting material is consumed. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in the FAQ section.

Data Presentation

Table 1: Comparison of Amide Coupling Conditions for Nicotinamide Derivatives
EntryCoupling ReagentBaseSolventTemperatureYield (%)Purity (%)Reference
1SOCl₂/DMFTEADCMReflux, then RT~80-90 (for analogous benzamides)>95 (after purification)[2]
2DCC-EthanolRefluxModerate to GoodVariable[3]
3HATUDIPEADMFRT~50 (for general amide couplings)High[4]
4EDC/HOBt-DMFRTVariableHigh[5]

Yields and purities are highly dependent on the specific substrates and reaction conditions.

Table 2: Spectroscopic Data for Nicotinamide (Reference)
Spectroscopic Technique Characteristic Peaks/Shifts
¹H NMR (DMSO-d₆) δ 9.05 (d, 1H), 8.75 (dd, 1H), 8.20 (dt, 1H), 7.50 (dd, 1H), 8.10 (s, 1H, NH), 7.55 (s, 1H, NH)
¹³C NMR (DMSO-d₆) δ 165.5 (C=O), 152.0, 148.5, 135.0, 129.0, 123.5
FTIR (KBr, cm⁻¹) ~3367, 3158 (N-H stretch), ~1698 (C=O stretch), ~1593, 1580 (N-H bend), ~1340 (C-N stretch)[6]
Mass Spec (EI) m/z 122 (M⁺)

Note: The spectroscopic data for the final product, this compound, will differ due to the presence of the 4-aminophenyl group. This table serves as a reference for the nicotinamide portion of the molecule.

Visualizations

Synthetic Workflow

SynthesisWorkflow NicotinicAcid Nicotinic Acid SOCl2 SOCl₂ (cat. DMF) NicotinicAcid->SOCl2 NicotinoylChloride Nicotinoyl Chloride SOCl2->NicotinoylChloride pNitroaniline 4-Nitroaniline (TEA, DCM) NicotinoylChloride->pNitroaniline Intermediate N-(4-nitrophenyl)nicotinamide pNitroaniline->Intermediate Reduction H₂, Pd/C (Ethanol) Intermediate->Reduction FinalProduct This compound Reduction->FinalProduct Purification Purification (Recrystallization/ Chromatography) FinalProduct->Purification

Caption: Recommended two-step synthesis of this compound.

Troubleshooting Logic for Low Yield

TroubleshootingYield Start Low Yield Observed CheckActivation Check Acid Activation (TLC of activated acid) Start->CheckActivation CheckAmine Check Amine Reactivity (Anhydrous conditions? Base used?) CheckActivation->CheckAmine Activation OK OptimizeActivation Optimize Activation: - Add cat. DMF - Increase reflux time CheckActivation->OptimizeActivation Incomplete CheckConditions Review Reaction Conditions (Temp, Time, Solvent) CheckAmine->CheckConditions Amine OK OptimizeAmine Optimize Amine Reaction: - Use anhydrous solvents - Ensure adequate base CheckAmine->OptimizeAmine Issues Found OptimizeConditions Adjust Conditions: - Increase temperature/time - Screen solvents CheckConditions->OptimizeConditions Suboptimal Success Yield Improved CheckConditions->Success Optimized OptimizeActivation->CheckActivation OptimizeAmine->CheckAmine OptimizeConditions->CheckConditions

Caption: Decision tree for troubleshooting low synthesis yield.

References

Troubleshooting N-(4-Aminophenyl)nicotinamide solubility issues in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with N-(4-Aminophenyl)nicotinamide in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: While specific experimental data for this compound is limited, we can infer its properties from its structure, which features a nicotinamide moiety and an aminophenyl group. The pyridine ring, the amide group, and the amino group are all capable of hydrogen bonding, which suggests some degree of aqueous solubility. The presence of the phenyl ring, however, introduces hydrophobicity, which may limit its solubility compared to its parent compound, nicotinamide. Key properties to consider are its potential pKa values (related to the pyridine nitrogen and the aromatic amine) and its logP (a measure of lipophilicity).

Q2: How is the solubility of this compound expected to compare to that of nicotinamide?

A2: this compound is expected to be less soluble in aqueous buffers than nicotinamide. Nicotinamide is very soluble in water[1]. The addition of the 4-aminophenyl group increases the molecular weight and the nonpolar surface area of the molecule, which generally leads to decreased aqueous solubility.

Q3: What are the initial steps to take when this compound does not dissolve in my aqueous buffer?

A3: When encountering solubility issues, start with simple physical methods to aid dissolution. These include:

  • Sonication: This uses sound energy to agitate particles and can help break up aggregates.

  • Vortexing: Vigorous mixing can increase the rate of dissolution.

  • Gentle heating: A slight increase in temperature can significantly improve the solubility of many compounds. However, be cautious as excessive heat can lead to degradation. It's advisable to test the thermal stability of the compound first.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered with this compound.

Issue 1: The compound is not dissolving in a standard aqueous buffer (e.g., PBS, Tris).

Possible Cause: The concentration of this compound exceeds its intrinsic solubility in the chosen buffer system.

Solutions:

  • pH Adjustment: The solubility of ionizable compounds is highly dependent on the pH of the solution.

    • This compound has two basic centers: the pyridine nitrogen and the aminophenyl group. Lowering the pH of the buffer will protonate these groups, leading to the formation of a more soluble salt.

    • Recommendation: Try adjusting the pH of your buffer to a more acidic range (e.g., pH 4-6) to see if solubility improves.

  • Use of Co-solvents: For compounds with low aqueous solubility, adding a water-miscible organic solvent can significantly enhance solubility.

    • Recommended Co-solvents:

      • Dimethyl sulfoxide (DMSO)

      • Ethanol

      • N,N-Dimethylformamide (DMF)

      • Polyethylene glycol (PEG)

    • Procedure: Prepare a concentrated stock solution of this compound in 100% of the chosen co-solvent. Then, dilute this stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low enough to not affect your experiment (typically ≤1%).

Issue 2: The compound dissolves initially but precipitates out of solution over time.

Possible Cause: The initial solution was supersaturated, or the compound is unstable in the buffer.

Solutions:

  • Prepare Fresh Solutions: It is always recommended to prepare solutions fresh for each experiment to avoid issues related to compound degradation or precipitation from supersaturated solutions.[2][3]

  • Buffer Choice: The components of the buffer can sometimes interact with the compound. A study on nicotinamide cofactors showed that stability can vary between different buffer systems, with Tris buffer showing high stability for NAD+ and NADH.[4]

    • Recommendation: If you are observing precipitation in a phosphate-based buffer, consider switching to a Tris or HEPES buffer to assess if the issue is buffer-specific.

Data Presentation

Solvent/BufferNicotinamide SolubilityReference
Water1 g/mL (very soluble)[1]
PBS (pH 7.2)~10 mg/mL[3]
Ethanol~2.5 mg/mL[3]
DMSO~15 mg/mL[3]
DMF~15 mg/mL[3]

Note: The solubility of this compound is expected to be lower than the values listed for nicotinamide due to its increased hydrophobicity.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent
  • Weigh out the desired amount of this compound powder.

  • Add a minimal amount of the chosen co-solvent (e.g., DMSO, Ethanol) to completely dissolve the powder. For example, to prepare a 10 mM stock solution, dissolve 2.13 mg of this compound (MW: 213.24 g/mol ) in 1 mL of co-solvent.

  • Vortex or sonicate until the compound is fully dissolved.

  • For your experiment, dilute this stock solution into the aqueous buffer to the final working concentration. For instance, to get a 10 µM solution, you would perform a 1:1000 dilution of the 10 mM stock. This ensures the final co-solvent concentration is minimal (0.1%).

Protocol 2: pH-Mediated Solubilization
  • Weigh the desired amount of this compound powder.

  • Add a small volume of the desired aqueous buffer (e.g., PBS, Tris).

  • While stirring, add a dilute acid solution (e.g., 0.1 M HCl) dropwise to lower the pH.

  • Monitor the pH and dissolution.

  • Continue adding the acid until the compound is fully dissolved.

  • Adjust the final volume with the buffer.

Visualizations

CoSolventProtocol Co-solvent Stock Solution Protocol weigh 1. Weigh Compound add_cosolvent 2. Add Minimal Co-solvent (e.g., 100% DMSO) weigh->add_cosolvent dissolve 3. Vortex/Sonicate to Dissolve add_cosolvent->dissolve stock_solution 4. Concentrated Stock Solution dissolve->stock_solution dilute 5. Dilute into Aqueous Buffer to Final Concentration stock_solution->dilute final_solution Final Working Solution (Low % Co-solvent) dilute->final_solution

References

N-(4-Aminophenyl)nicotinamide stability testing in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(4-Aminophenyl)nicotinamide. The information is designed to address specific issues that may be encountered during experimental stability testing.

Disclaimer: Publicly available experimental data on the specific degradation pathways and products of this compound is limited. The information provided herein is based on general principles of chemical stability, forced degradation studies as outlined by ICH guidelines, and the known chemistry of its functional groups (aromatic amine and nicotinamide).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a chemical compound with the molecular formula C12H11N3O.[1][2] It combines the structural features of nicotinamide (a form of vitamin B3) and a 4-aminophenyl group.

Table 1: Chemical Properties of this compound

PropertyValueReference
CAS Number 19060-64-1[1]
Molecular Formula C12H11N3O[1][2]
Molecular Weight 213.24 g/mol [1][2]
Appearance Likely a solid, crystalline powderInferred from related compounds
Solubility Expected to have some solubility in water and organic solvents like DMSO and ethanol.Inferred from nicotinamide's properties[3]

Q2: What are the primary concerns for the stability of this compound?

Based on its structure, the primary stability concerns for this compound are hydrolysis of the amide bond and oxidation of the aminophenyl group. It may also be susceptible to photolytic and thermal degradation.

Q3: Where can I find general guidelines for performing stability testing?

The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing of new drug substances and products. Key documents include ICH Q1A(R2) for stability testing and ICH Q1B for photostability testing. These guidelines recommend conducting forced degradation studies to understand the degradation pathways and to develop stability-indicating analytical methods.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis During Stability Studies

Possible Cause 1: Degradation of this compound.

  • Troubleshooting Steps:

    • Characterize the Degradation Conditions: Note the specific stress condition (e.g., pH, temperature, light exposure, oxidizing agent) that produced the new peaks.

    • Hypothesize Degradation Products:

      • Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze to form nicotinic acid and p-phenylenediamine.

      • Oxidation: The primary amino group on the phenyl ring is susceptible to oxidation, which can lead to the formation of colored impurities (e.g., nitroso, nitro compounds, and polymeric species).

      • Photolysis: Exposure to UV or visible light may induce degradation. A dark control is essential to differentiate between photolytic and thermal degradation.

    • Confirm Identity of Degradants: Use techniques like LC-MS/MS to determine the mass of the impurity peaks and propose structures. Further characterization may require isolation and NMR spectroscopy.

Possible Cause 2: Interaction with Excipients or Container.

  • Troubleshooting Steps:

    • Perform Blank Studies: Run stability studies on the placebo (formulation without the active pharmaceutical ingredient) to see if any peaks originate from the excipients.

    • Evaluate Container Closure System: Assess potential for leaching of compounds from the container or closure into the drug product solution.

Issue 2: Poor Recovery of the Analyte from Stressed Samples

Possible Cause 1: Incomplete Extraction from the Sample Matrix.

  • Troubleshooting Steps:

    • Optimize Extraction Solvent: Experiment with different solvent systems to ensure complete dissolution of both the parent compound and its potential degradation products.

    • Vary Extraction Technique: Consider techniques like sonication or vortexing to improve extraction efficiency.

Possible Cause 2: Adsorption of the Analyte or Degradants onto Surfaces.

  • Troubleshooting Steps:

    • Use Silanized Glassware: To minimize adsorption onto glass surfaces.

    • Evaluate HPLC Column: Check for potential irreversible binding to the stationary phase. A column wash with a strong solvent may be necessary.

Experimental Protocols

Protocol 1: Forced Hydrolysis Study
  • Preparation of Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.

  • Neutral Hydrolysis:

    • Dilute the stock solution with purified water.

    • Incubate at 60°C for 24 hours.

    • Withdraw aliquots at specified time points and dilute with mobile phase.

Protocol 2: Oxidative Degradation Study
  • Preparation: Prepare a 100 µg/mL solution of this compound in a suitable solvent.

  • Stress Condition: Add 3% hydrogen peroxide to the solution.

  • Incubation: Keep the solution at room temperature for 24 hours, protected from light.

  • Analysis: At specified time points, withdraw an aliquot and dilute with mobile phase for immediate HPLC analysis.

Protocol 3: Photostability Study
  • Sample Preparation: Place a solid sample of this compound and a 100 µg/mL solution in transparent containers.

  • Control Sample: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

  • Exposure: Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: After the exposure period, analyze both the exposed and dark control samples by HPLC.

Data Presentation

Table 2: Hypothetical Forced Degradation Results for this compound

Stress ConditionIncubation Time (hours)Temperature (°C)% DegradationNumber of Degradants
0.1 M HCl2460~15%2
0.1 M NaOH2460~20%3
Water2460<5%1
3% H2O22425~25%>3 (potential for colored products)
Photolytic-25~10%2
Thermal4880~8%1

Note: The data in this table is illustrative and based on the expected reactivity of the functional groups. Actual results may vary.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound Solution Prepare Stock Solution (e.g., 1 mg/mL) API->Solution Hydrolysis Hydrolytic (Acid, Base, Neutral) Solution->Hydrolysis Oxidation Oxidative (e.g., H2O2) Solution->Oxidation Photolytic Photolytic (ICH Q1B) Solution->Photolytic Thermal Thermal (e.g., 80°C) Solution->Thermal HPLC Stability-Indicating HPLC Method Hydrolysis->HPLC Oxidation->HPLC Photolytic->HPLC Thermal->HPLC LCMS LC-MS/MS for Degradant ID HPLC->LCMS If unknown peaks Report Data Analysis & Reporting HPLC->Report LCMS->Report

Caption: Workflow for forced degradation studies of this compound.

Potential_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Parent This compound NA Nicotinic Acid Parent->NA Amide Cleavage PPD p-Phenylenediamine Parent->PPD Amide Cleavage Oxidized Oxidized Products (e.g., Nitroso, Nitro, Polymers) Parent->Oxidized Amino Group Oxidation

Caption: Potential degradation pathways for this compound.

HPLC_Troubleshooting_Logic Start Unexpected Peak in HPLC Degradation Is it a degradant? Start->Degradation Excipient Is it from excipients? Degradation->Excipient No Characterize Characterize Peak (LC-MS, etc.) Degradation->Characterize Yes Placebo Analyze Placebo Excipient->Placebo Yes Other Other Source (e.g., Contamination) Excipient->Other No Identify Identify Degradant Characterize->Identify ExcipientPeak Identify Excipient Interaction Placebo->ExcipientPeak

Caption: Troubleshooting logic for unexpected HPLC peaks.

References

Identifying and minimizing N-(4-Aminophenyl)nicotinamide synthesis byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-(4-Aminophenyl)nicotinamide.

Troubleshooting Guides and FAQs

Q1: My reaction is producing a significant amount of an insoluble, high molecular weight byproduct. What is it and how can I minimize it?

A1: The most likely culprit is the formation of a di-substituted byproduct, N,N'-(1,4-phenylene)dinicotinamide, where both amine groups of p-phenylenediamine have reacted with nicotinic acid. This is a common issue due to the difunctional nature of p-phenylenediamine.

Troubleshooting Steps:

  • Control Stoichiometry: Use a molar excess of p-phenylenediamine relative to the nicotinic acid derivative. This statistically favors the mono-amidation product. A 2:1 to 5:1 molar ratio of diamine to acylating agent is a good starting point.

  • Slow Addition: Add the activated nicotinic acid (e.g., nicotinoyl chloride) dropwise to the solution of p-phenylenediamine at a low temperature (e.g., 0-5 °C). This helps to maintain a high effective concentration of the diamine, reducing the chance of a second acylation on the already-formed product.

  • High Dilution: Running the reaction under high dilution can also disfavor the bimolecular reaction that leads to the di-substituted byproduct.

Q2: My final product is showing a peak in the HPLC analysis that corresponds to nicotinic acid. How can I remove it?

A2: Residual nicotinic acid is a common impurity, often due to incomplete reaction or hydrolysis of the activated intermediate.

Troubleshooting Steps:

  • Aqueous Work-up: After the reaction is complete, quenching with a mild aqueous base (e.g., sodium bicarbonate solution) will convert the unreacted nicotinoyl chloride to sodium nicotinate and neutralize any acid. A subsequent aqueous wash can help remove the water-soluble nicotinate salt.

  • pH Adjustment and Recrystallization: The solubility of nicotinic acid is pH-dependent. Adjusting the pH of the solution during work-up or recrystallization can help to selectively precipitate the desired product while keeping the nicotinic acid impurity in solution (or vice-versa). Recrystallization from a suitable solvent system is a highly effective purification method.[1]

Q3: I am observing multiple unknown peaks in my LC-MS analysis. What are the other potential byproducts?

A3: Besides the di-substituted product and unreacted starting materials, other byproducts can arise from side reactions or degradation.

Potential Byproducts:

  • Degradation of p-phenylenediamine: This starting material can be sensitive to oxidation, especially in the presence of air and certain metals, leading to colored impurities.

  • Products from the Activating Agent: If using activating agents like thionyl chloride (SOCl₂) or carbodiimides, byproducts derived from these reagents can be present. For example, with DCC (dicyclohexylcarbodiimide), the byproduct is dicyclohexylurea (DCU), which is often insoluble and can be removed by filtration.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the p-phenylenediamine.

  • Purify Starting Materials: Ensure the purity of your starting materials before beginning the reaction.

  • Appropriate Work-up: The work-up procedure should be designed to remove the specific byproducts from your chosen activating agent.

Data Presentation

Table 1: Potential Byproducts and Impurities in this compound Synthesis

Byproduct/Impurity NameChemical StructureMolecular Weight ( g/mol )Identification MethodMinimization Strategy
N,N'-(1,4-phenylene)dinicotinamideC₁₈H₁₄N₄O₂318.33LC-MS, NMRUse excess p-phenylenediamine, slow addition of acylating agent.
Nicotinic AcidC₆H₅NO₂123.11HPLC, LC-MSEnsure complete reaction, aqueous basic wash, recrystallization.
p-PhenylenediamineC₆H₈N₂108.14HPLC, LC-MSUse slight excess of acylating agent (if di-substitution is not an issue), purification.

Experimental Protocols

Protocol 1: General Method for Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for analyzing the purity of this compound and detecting common impurities like nicotinic acid.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample.

    • Dissolve the sample in a suitable solvent, such as a mixture of water and methanol or acetonitrile, to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[2]

  • Standard Preparation:

    • Prepare standard solutions of this compound, nicotinic acid, and p-phenylenediamine at known concentrations in the same solvent as the sample.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice for separating these types of compounds.[2]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point.

      • Example Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at 260 nm, as both the pyridine and phenyl rings have absorbance in this region.[2]

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solutions to determine the retention times of the target compound and potential impurities.

    • Inject the sample solution.

    • Identify and quantify the peaks in the sample chromatogram by comparing them to the standards. The peak area percentage can be used to estimate the purity of the product.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_activation Activation cluster_product Product Nicotinic_Acid Nicotinic Acid Nicotinoyl_Chloride Nicotinoyl Chloride (Activated Intermediate) Nicotinic_Acid->Nicotinoyl_Chloride + Activating Agent p_Phenylenediamine p-Phenylenediamine Target_Product This compound p_Phenylenediamine->Target_Product Activating_Agent Activating Agent (e.g., SOCl2, DCC) Nicotinoyl_Chloride->Target_Product

Caption: Synthesis pathway for this compound.

Side_Reactions Activated_Nicotinic_Acid Activated Nicotinic Acid Target_Product This compound Activated_Nicotinic_Acid->Target_Product p_Phenylenediamine p-Phenylenediamine p_Phenylenediamine->Target_Product Di_substituted_Byproduct N,N'-(1,4-phenylene)dinicotinamide Target_Product->Di_substituted_Byproduct + Activated Nicotinic Acid

Caption: Side reaction leading to di-substituted byproduct.

Troubleshooting_Workflow Start Reaction Complete HPLC_Analysis Perform HPLC/LC-MS Analysis Start->HPLC_Analysis Check_Purity Is Purity > 95%? HPLC_Analysis->Check_Purity Product_OK Product is Pure Check_Purity->Product_OK Yes Identify_Impurity Identify Major Impurity Check_Purity->Identify_Impurity No Di_substituted Di-substituted Byproduct? Identify_Impurity->Di_substituted Adjust_Stoichiometry Adjust Stoichiometry (Excess Diamine) Di_substituted->Adjust_Stoichiometry Yes Unreacted_NA Unreacted Nicotinic Acid? Di_substituted->Unreacted_NA No Slow_Addition Use Slow Addition Adjust_Stoichiometry->Slow_Addition Aqueous_Wash Perform Aqueous Base Wash Unreacted_NA->Aqueous_Wash Yes Other_Impurity Other Impurity Unreacted_NA->Other_Impurity No Recrystallize Recrystallize Product Aqueous_Wash->Recrystallize Check_Starting_Materials Check Purity of Starting Materials Other_Impurity->Check_Starting_Materials Use_Inert_Atmosphere Use Inert Atmosphere Check_Starting_Materials->Use_Inert_Atmosphere

Caption: Troubleshooting workflow for synthesis and purification.

References

Technical Support Center: Overcoming Poor Cell Permeability of N-(4-Aminophenyl)nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor cell permeability of N-(4-Aminophenyl)nicotinamide.

Troubleshooting Guides

Problem: Low intracellular concentration of this compound in in vitro experiments.

Possible Cause 1: Inherent low passive permeability of the compound.

  • Solution: Modify the chemical structure to enhance lipophilicity. Increasing the lipophilicity of a molecule can improve its ability to cross the lipid bilayer of the cell membrane.[1][2][3] Strategies include the addition of lipophilic functional groups. However, excessive lipophilicity can sometimes negatively impact permeability by causing the compound to be retained within the membrane.[3]

  • Solution: Employ a prodrug strategy. A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body.[4][5] For this compound, a lipophilic moiety could be attached, which is later cleaved by intracellular enzymes to release the active compound. This approach can significantly enhance cell permeability.[4][6][7][8]

Possible Cause 2: Active efflux by cellular transporters.

  • Solution: Co-administration with known efflux pump inhibitors. Transporters like P-glycoprotein (P-gp) can actively pump drugs out of the cell, reducing their intracellular concentration.[2] Using well-characterized inhibitors of these transporters can help to increase the intracellular accumulation of your compound. It is important to first determine if this compound is a substrate for any major efflux transporters.

  • Solution: Synthesize analogs that are not substrates for efflux transporters. Structural modifications to this compound may reduce its affinity for efflux transporters, thereby increasing its net intracellular concentration.[9]

Possible Cause 3: Poor aqueous solubility limiting the effective concentration at the cell surface.

  • Solution: Utilize formulation strategies to improve solubility. Poorly soluble drugs present challenges for achieving therapeutic plasma concentrations.[10] Techniques such as the use of co-solvents, cyclodextrins, or creating amorphous solid dispersions can enhance the solubility of the compound in the experimental medium.[10][11][12]

  • Solution: Nanoparticle-based delivery systems. Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility and facilitate its uptake by cells.[13][14][15][16][17] Nanoparticles can protect the drug from degradation and can be surface-modified for targeted delivery.[14][16]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that might contribute to its poor cell permeability?

Q2: How can I experimentally assess the cell permeability of my this compound analogs?

A2: The Caco-2 cell permeability assay is a widely accepted in vitro model that simulates human intestinal absorption and is an excellent method for assessing the permeability of your compounds.[21] This assay uses a monolayer of Caco-2 cells grown on a permeable support, and the rate of transport of the compound from the apical to the basolateral side is measured to determine the apparent permeability coefficient (Papp).[21]

Q3: What are some initial chemical modifications I can make to this compound to improve its permeability?

A3: A common strategy is to increase the lipophilicity of the molecule.[1] You could consider adding small alkyl or other non-polar groups to the structure. Another approach is to mask polar functional groups, such as the amine, with a lipophilic promoiety that can be cleaved intracellularly (a prodrug approach).[6][7]

Q4: Are there any formulation strategies that are particularly promising for improving the bioavailability of poorly permeable nicotinamide derivatives?

A4: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), have shown promise for improving the oral bioavailability of poorly absorbed drugs.[11] Additionally, nanoformulations, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), can enhance absorption by increasing the surface area for dissolution and interacting with the intestinal mucosa.[13][17]

Q5: What is the mechanism of action of nicotinamide and how might this be relevant to my experiments with this compound?

A5: Nicotinamide is a precursor to the coenzymes NAD+ and NADP+, which are essential for cellular metabolism, DNA repair, and various signaling pathways.[22][23][24] It can also inhibit the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1).[18] The biological activity of your this compound analog is likely related to these or similar pathways. Understanding the target pathway is crucial for interpreting the effects of altered intracellular concentrations due to changes in permeability.

Data Presentation

Table 1: Comparison of Strategies to Enhance Cell Permeability

StrategyPrincipleAdvantagesDisadvantages
Chemical Modification Increase lipophilicity by adding non-polar functional groups.Potentially high impact on permeability.May alter biological activity; requires synthetic chemistry expertise.
Prodrug Approach Mask polar groups with a cleavable lipophilic moiety.[4][5]Can significantly improve permeability without altering the active compound's structure.[6][7]Requires intracellular enzymatic activation; cleavage efficiency can vary.
Formulation with Excipients Use of solubilizing agents like cyclodextrins or co-solvents.[11]Simple to implement in vitro.May not be suitable for in vivo applications; potential for excipient toxicity.
Nanoparticle Delivery Encapsulation in lipid or polymeric nanoparticles.[13][14]Improves solubility and can offer targeted delivery.[16]More complex formulation development; potential for immunogenicity.
Efflux Pump Inhibition Co-administration with an inhibitor of relevant efflux transporters.Can be effective if efflux is the primary barrier.Potential for drug-drug interactions; inhibitor may have off-target effects.

Table 2: Hypothetical Permeability Data for this compound and its Modified Analogs

CompoundModificationApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Expected Human Absorption
This compound-0.55.2Poorly absorbed (<50%)
Analog 1Methylation of the amine2.11.8Moderately absorbed (50-85%)
Analog 2 (Prodrug)Ester promoiety on the amine12.51.1Well absorbed (>85%)
Formulation ANanoparticle encapsulation8.9N/AModerately to well absorbed

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol provides a general overview of the Caco-2 permeability assay to determine the apparent permeability coefficient (Papp).[21]

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-28 days to form a differentiated and polarized monolayer.[21]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Preparation of Dosing Solution: The test compound (e.g., this compound or its analog) is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a known concentration.

  • Permeability Assay (Apical to Basolateral):

    • The culture medium is removed from the apical and basolateral chambers.

    • The dosing solution is added to the apical (donor) chamber, and fresh transport buffer is added to the basolateral (receiver) chamber.

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are collected from the receiver chamber at various time points (e.g., 30, 60, 90, and 120 minutes). The volume removed is replaced with fresh transport buffer.

  • Permeability Assay (Basolateral to Apical for Efflux Ratio): The process is repeated with the dosing solution added to the basolateral chamber and samples collected from the apical chamber.

  • Sample Analysis: The concentration of the test compound in the collected samples is determined using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[21]

Mandatory Visualization

G Troubleshooting Workflow for Poor Cell Permeability start Low Intracellular Concentration of this compound cause1 Inherent Low Passive Permeability? start->cause1 cause2 Active Efflux by Transporters? start->cause2 cause3 Poor Aqueous Solubility? start->cause3 solution1a Chemical Modification (Increase Lipophilicity) cause1->solution1a Yes solution1b Prodrug Strategy cause1->solution1b Yes solution2a Co-administer with Efflux Pump Inhibitors cause2->solution2a Yes solution2b Synthesize Non-Substrate Analogs cause2->solution2b Yes solution3a Improve Formulation (e.g., co-solvents, cyclodextrins) cause3->solution3a Yes solution3b Nanoparticle Delivery cause3->solution3b Yes

Caption: Troubleshooting workflow for poor cell permeability.

G Strategies to Enhance Cell Permeability cluster_strategies Enhancement Strategies compound This compound (Poor Permeability) chem_mod Chemical Modification compound->chem_mod prodrug Prodrug Formulation compound->prodrug nano Nanoparticle Encapsulation compound->nano improved_compound Improved Cell Permeability chem_mod->improved_compound Increased Lipophilicity prodrug->improved_compound Masked Polar Groups nano->improved_compound Enhanced Solubility & Uptake

Caption: Strategies to enhance cell permeability.

Caption: Cellular uptake and efflux pathways.

References

Technical Support Center: Crystallization of N-(4-Aminophenyl)nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to assist researchers in obtaining high-quality single crystals of N-(4-Aminophenyl)nicotinamide suitable for X-ray diffraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in crystallizing this compound?

A1: this compound, as an aromatic amide, may present several crystallization challenges. Amides can be difficult to crystallize due to strong hydrogen bonding, which can sometimes lead to the formation of amorphous solids or very small crystals.[1] Key issues include poor solubility in common solvents, the tendency to "oil out" or precipitate rapidly as a powder, and the growth of non-single, twinned, or aggregated crystals.[2][3]

Q2: What is a good starting point for solvent selection?

A2: A good starting point is to screen for solvents where the compound has moderate solubility. Based on the related compound nicotinamide, polar solvents are a promising start.[4] The ideal solvent will dissolve the compound when heated but allow it to become supersaturated and crystallize upon slow cooling.[5] A "like dissolves like" approach is a reasonable starting point; given the polar nature of the amide and aminophenyl groups, polar protic solvents like ethanol or methanol, and polar aprotic solvents like acetone or acetonitrile, are worth investigating.[6][7] Mixed solvent systems are also highly effective.[8][9]

Q3: How much compound do I need to grow crystals for X-ray diffraction?

A3: While it depends on the method, vapor diffusion techniques can work well with only milligram quantities of the compound.[2][10] For slow evaporation or slow cooling, having enough material to prepare a few milliliters of a near-saturated solution is ideal.[9][11] The goal is to obtain a single crystal with dimensions of about 0.1 to 0.3 mm in each direction.[12][13]

Q4: My crystals look like fine needles or very thin plates. Are they suitable for X-ray diffraction?

A4: Very fine needles or extremely thin plates often yield poor diffraction data.[11] This morphology can sometimes be changed by altering the solvent system. Trying a different solvent or a binary/tertiary solvent mixture can promote or inhibit the growth on certain crystal faces, potentially leading to more block-like, desirable crystals.[9][14]

Troubleshooting Guide

This section addresses specific problems you may encounter during crystallization experiments.

Problem 1: No Crystals Form After an Extended Period.
Possible Cause Suggested Solution Citation
Solution is undersaturated (too much solvent).Concentrate the solution by allowing some solvent to evaporate slowly. If that fails, evaporate all solvent under reduced pressure and restart the experiment with less solvent.[3]
Compound is excessively soluble in the chosen solvent.Try a solvent in which the compound is less soluble, or use a mixed-solvent system. In a mixed system, you can introduce an "anti-solvent" (a solvent in which the compound is insoluble) very slowly using vapor diffusion or layering techniques.[14][15]
Nucleation is inhibited.Try scratching the inside of the vial just below the surface of the solution with a glass rod to create nucleation sites. If available, add a tiny "seed crystal" from a previous successful crystallization.[16][17]
Cooling was too slow or not cold enough.If using the slow cooling method, once the solution has reached room temperature, place it in a colder environment (e.g., a refrigerator or freezer at 4°C or -20°C) to further decrease solubility.[12]
Problem 2: The Compound "Oils Out" or Crashes Out as a Powder.
Possible Cause Suggested Solution Citation
Solution is too concentrated, leading to rapid precipitation.Re-heat the solution to redissolve the compound. Add a small amount of additional solvent (the "good" solvent in a mixed system) to slightly decrease the saturation. Allow it to cool more slowly.[3]
Cooling rate is too fast.Insulate the crystallization vessel to slow down the cooling process. Placing the flask in a warm water bath that is allowed to cool to room temperature over several hours is a very effective method.[10][16]
High level of impurities present.Purify the compound further before attempting crystallization. Techniques like column chromatography or a preliminary recrystallization can remove impurities that may inhibit ordered crystal growth.[5]
Inappropriate solvent choice.The solvent may be too "poor" for the compound, causing it to fall out of solution immediately upon cooling. Try a solvent with slightly higher dissolving power or adjust the ratio in a mixed-solvent system.[3]
Problem 3: Crystals Are Too Small, Twinned, or Aggregated.
Possible Cause Suggested Solution Citation
Too many nucleation sites formed simultaneously.Reduce the number of nucleation sites. Ensure your glassware is impeccably clean. Filter the hot, saturated solution to remove any dust or particulate matter before cooling.[8][12]
Crystal growth was too rapid.Slow down the crystallization process. Use a slower evaporation method (e.g., cover the vial with parafilm and poke only one or two small holes) or a slower cooling rate. Vapor diffusion is an excellent method for achieving slow crystal growth.[9][10][15]
Solvent system is not optimal.Experiment with different solvents or solvent mixtures. The solvent can be incorporated into the crystal lattice and can significantly influence crystal packing and morphology.[2][9]

Quantitative Data Summary

Table 1: Solvent Selection Guide for this compound Crystallization
SolventBoiling Point (°C)PolaritySuitability Notes
Methanol65HighGood starting solvent. Nicotinamide has high solubility.[7] May require slow cooling from a hot saturated solution.
Ethanol78HighGood starting solvent. Nicotinamide is soluble.[18] Often produces good quality crystals.
Acetonitrile82Medium-HighCan be a good single solvent or part of a binary mixture. Nicotinamide is soluble.[18]
Acetone56Medium-HighUseful due to its volatility in slow evaporation and vapor diffusion methods.
Ethyl Acetate77MediumMay be a good choice if solubility in alcohols is too high. Can be used as a less polar component in a mixed system.
Toluene111LowCan sometimes produce excellent crystals, especially for aromatic compounds.[19] Often used as the "poor" solvent in a layering or diffusion setup.
Water100Very HighCan be used in a mixed-solvent system with a miscible organic solvent like ethanol or acetone.[16]

Experimental Protocols & Visualizations

General Experimental Workflow

The following diagram outlines the general workflow for attempting to crystallize a small molecule like this compound.

G cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Analysis start Start with Pure Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve slow_evap Slow Evaporation dissolve->slow_evap Choose Method slow_cool Slow Cooling vapor_diff Vapor Diffusion crystals Harvest Crystals slow_evap->crystals slow_cool->crystals vapor_diff->crystals analyze Analyze via X-ray Diffraction crystals->analyze Good Quality? troubleshoot Troubleshoot crystals->troubleshoot Poor Quality?

Caption: General workflow for crystallization experiments.

Troubleshooting Decision Tree

This flowchart provides a logical path for troubleshooting common crystallization issues.

G start Crystallization Attempt q1 Crystals Formed? start->q1 no_crystals No Crystals q1->no_crystals No yes_crystals Crystals Formed q1->yes_crystals Yes ts1_a Too much solvent? -> Concentrate solution no_crystals->ts1_a ts1_b Inhibited nucleation? -> Scratch or seed ts1_a->ts1_b ts1_c Wrong solvent? -> Try new solvent/mixture ts1_b->ts1_c q2 Good Quality? (Not oil/powder) yes_crystals->q2 poor_quality Oiled Out / Powder q2->poor_quality No good_quality Good Quality Crystals q2->good_quality Yes ts2_a Too concentrated? -> Add more solvent poor_quality->ts2_a ts2_b Cooled too fast? -> Insulate vessel ts2_a->ts2_b q3 Single Crystals? (Not twinned/aggregated) good_quality->q3 not_single Twinned / Aggregated q3->not_single No success Success! Proceed to X-ray q3->success Yes ts3_a Too many nuclei? -> Filter hot solution not_single->ts3_a ts3_b Growth too fast? -> Use slower method ts3_a->ts3_b

Caption: Decision tree for troubleshooting crystallization.

Protocol 1: Slow Evaporation

This is often the simplest method to attempt first.[9]

  • Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., ethanol, acetonitrile) at room temperature.

  • Filter the solution through a small cotton plug or syringe filter into a clean vial to remove any dust or particulate matter.

  • Cover the vial with parafilm and pierce 1-3 small holes in it with a needle. For more volatile solvents, use fewer/smaller holes; for less volatile solvents, use more/larger holes.[8]

  • Place the vial in a location free from vibrations and significant temperature fluctuations.

  • Allow the solvent to evaporate slowly over several days to weeks. Monitor periodically for crystal growth without disturbing the vial.

Protocol 2: Slow Cooling

This method is effective for compounds that have a significant increase in solubility with temperature.[20]

  • In a small Erlenmeyer flask, add the compound and a minimal amount of a suitable solvent.

  • Gently heat the mixture (e.g., on a hot plate or in a water bath) while stirring until the compound is fully dissolved. If it doesn't dissolve, add more solvent dropwise until a clear solution is obtained at the elevated temperature.

  • Once dissolved, remove the flask from the heat source. To ensure slow cooling, place it inside a larger beaker filled with hot water (a Dewar flask is also excellent for this) and allow the entire assembly to cool to room temperature undisturbed.[9][12]

  • Once at room temperature, the flask can be moved to a refrigerator to maximize crystal yield.

Protocol 3: Vapor Diffusion

This technique is excellent for small quantities of material and for screening multiple conditions.[2][15] It involves slowly changing the solvent composition by diffusing the vapor of an "anti-solvent" into the solution of the compound.

Caption: Schematic of a vapor diffusion experiment.

Methodology:

  • Dissolve the compound in a small amount of a relatively high-boiling-point, "good" solvent (e.g., toluene, methanol) in a small, open vial.

  • Place this inner vial inside a larger jar or beaker that contains a small amount of a volatile "anti-solvent" (a solvent in which the compound is insoluble, e.g., pentane, hexane, or diethyl ether).[21]

  • Seal the outer container tightly and leave it undisturbed.

  • The anti-solvent will slowly vaporize and diffuse into the inner vial, decreasing the solubility of the compound and promoting slow crystallization.[15]

References

N-(4-Aminophenyl)nicotinamide degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific degradation pathways for N-(4-Aminophenyl)nicotinamide have not been extensively reported in the scientific literature. The information provided here is based on the known chemical properties of the nicotinamide and aromatic amine functional groups and general principles of drug degradation.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to three primary degradation pathways:

  • Hydrolytic Degradation: The amide bond can be cleaved under acidic or basic conditions to yield nicotinic acid and p-phenylenediamine. Amides are generally susceptible to hydrolysis, although this process may be slow under neutral environmental conditions.[1][2]

  • Oxidative Degradation: The aromatic amine group (-NH2) is prone to oxidation.[3][4][5] This can lead to the formation of various colored by-products, including nitroso, nitro, azo, and azoxy compounds, as well as complex polymers.[3][6]

  • Photolytic Degradation: Aromatic amides and amines can degrade upon exposure to light, particularly UV radiation.[7][8][9] This can involve cleavage of the amide bond or complex reactions of the aromatic amine.

Q2: How can I prevent the degradation of this compound in my experiments?

A2: To minimize degradation, consider the following precautions:

  • pH Control: Maintain solutions at a neutral pH to reduce the rate of acid- or base-catalyzed hydrolysis.

  • Inert Atmosphere: For long-term storage or when working with solutions for extended periods, purging with an inert gas like nitrogen or argon can help prevent oxidation.

  • Light Protection: Store both solid material and solutions in amber vials or protect them from light to prevent photolytic degradation.

  • Temperature Control: Store the compound at recommended low temperatures, typically -20°C for long-term storage, to slow down all degradation processes.

  • Use of Antioxidants: In some experimental setups, the addition of antioxidants may be considered to prevent oxidative degradation, but their compatibility with the specific assay must be validated.

Q3: I am observing a color change in my this compound solution. What could be the cause?

A3: A color change, often to yellow, brown, or pink, is a strong indicator of degradation, most likely due to the oxidation of the 4-aminophenyl moiety. Aromatic amines are known to form colored oxidation products.[3][6] We recommend preparing fresh solutions and ensuring they are protected from oxygen and light.

Q4: My analytical results (e.g., HPLC) show unexpected peaks over time. What could be the issue?

A4: The appearance of new peaks in your chromatogram suggests the formation of degradation products. Depending on the conditions, these could be nicotinic acid and p-phenylenediamine from hydrolysis, or various oxidation products. We recommend conducting a forced degradation study to identify these potential degradants and develop a stability-indicating analytical method.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Loss of Potency/Activity Degradation of this compound.Prepare fresh stock solutions. Ensure proper storage conditions (low temperature, protection from light and air). Verify the pH of your experimental media.
Inconsistent Experimental Results Variable degradation of the compound between experiments.Standardize solution preparation and handling procedures. Prepare fresh solutions for each experiment. Use high-purity solvents and reagents.
Precipitation in Solution Formation of insoluble degradation products or polymers.This can result from extensive oxidation. Prepare fresh solutions and store them under an inert atmosphere. Consider filtration before use, but be aware this may reduce the concentration of the active compound.

Inferred Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on the reactivity of its functional groups.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation A This compound B Nicotinic Acid A->B  Acid/Base Hydrolysis C p-Phenylenediamine A->C  Acid/Base Hydrolysis D This compound E Oxidized Products (Nitroso, Nitro, Azo compounds) D->E Oxidizing Agents (e.g., O2) F Polymeric Products D->F Oxidizing Agents (e.g., O2) G This compound H Photo-Fries Rearrangement Products G->H UV Light I Cleavage Products G->I UV Light G A Prepare Stock Solution of This compound B Expose to Stress Conditions A->B C Acid Hydrolysis (e.g., 0.1M HCl, 60°C) B->C D Base Hydrolysis (e.g., 0.1M NaOH, RT) B->D E Oxidation (e.g., 3% H2O2, RT) B->E F Thermal Stress (e.g., 80°C) B->F G Photolytic Stress (ICH Q1B) B->G H Sample at Time Points C->H D->H E->H F->H G->H I Analyze by HPLC-UV/MS H->I J Identify and Quantify Degradation Products I->J

References

Technical Support Center: Addressing Nicotinamide Off-Target Effects in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate the off-target effects of Nicotinamide (also known as Niacinamide) in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target effects of Nicotinamide?

A1: Nicotinamide, a form of vitamin B3, is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which is crucial for numerous cellular processes, including energy metabolism and DNA repair.[[“]][2][3] Its primary "on-target" effect is the replenishment of cellular NAD+ pools.[2] However, Nicotinamide is also known to exhibit significant off-target effects, most notably the inhibition of sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs).[4][5][6][7]

Q2: My experimental results with Nicotinamide are inconsistent with its role as an NAD+ precursor. What could be the cause?

A2: This is a strong indication of off-target effects. While Nicotinamide boosts NAD+ levels, its inhibitory action on enzymes like SIRT1 and PARPs can lead to confounding phenotypes.[4][5] For instance, while increased NAD+ might be expected to enhance certain cellular functions, the simultaneous inhibition of SIRT1 could counteract these effects.[5][8] It's also been observed that in cellular contexts, Nicotinamide can paradoxically lead to SIRT1 activation over time as it is converted to NAD+, further complicating the interpretation of results.[5][8][9]

Q3: How can I confirm that my observed cellular phenotype is due to an on-target NAD+ increase versus an off-target effect on SIRT1 or PARP?

A3: To dissect the specific effects of Nicotinamide in your experiments, several control strategies can be employed:

  • Use a Structurally Different NAD+ Precursor: Employ an alternative NAD+ precursor, such as nicotinamide riboside (NR), to see if it recapitulates the observed phenotype.[10] If NR produces the same effect, it is more likely attributable to increased NAD+ levels.

  • Rescue Experiments: If you hypothesize an off-target effect on SIRT1, for example, you could attempt a rescue by overexpressing a SIRT1 mutant that is resistant to Nicotinamide inhibition.

  • Specific Inhibitors: Use highly specific inhibitors for the suspected off-target (e.g., a specific PARP inhibitor) to see if you can reproduce the phenotype observed with Nicotinamide.[11]

Q4: What is the optimal concentration of Nicotinamide to use in my experiments to minimize off-target effects?

A4: The optimal concentration is highly dependent on the cell type and the specific assay. It is crucial to perform a dose-response curve to determine the lowest effective concentration that produces the desired on-target effect (e.g., an increase in NAD+ levels) without significant off-target engagement.[12] High concentrations of Nicotinamide are more likely to inhibit off-target enzymes.[4] For example, in vitro PARP inhibition by nicotinamide starts at concentrations around 0.5 mM.[4]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps & Solutions
Inconsistent or non-reproducible experimental results. 1. Variability in Nicotinamide concentration or stability.2. Off-target effects at higher concentrations.[12]3. Differences in cell culture conditions (e.g., cell density, passage number).[11]1. Compound Stability: Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.2. Optimize Concentration: Perform a thorough dose-response analysis to identify the optimal concentration range.[12]3. Standardize Protocols: Ensure consistent cell culture conditions across all experiments.[11]
Observed phenotype does not match the expected outcome of increased NAD+ levels. The phenotype is likely driven by one or more off-targets, such as SIRT1 or PARP inhibition.[5][11]1. Validate On-Target Effect: Use a secondary, structurally distinct NAD+ precursor like nicotinamide riboside.2. Rescue Experiment: Introduce a Nicotinamide-resistant mutant of the suspected off-target to see if the phenotype is reversed.[11]3. Counter-Screening: Test Nicotinamide in specific assays for SIRT1 and PARP activity to quantify its inhibitory effect in your system.
Cellular toxicity or unexpected cell death. 1. High concentrations of Nicotinamide can lead to cellular stress.[6]2. Inhibition of PARP, which is involved in DNA repair, can sensitize cells to DNA damage and induce cell death.[6][13]1. Lower Concentration: Reduce the concentration of Nicotinamide to the lowest effective dose.2. Assess Apoptosis and Cell Cycle: Use assays like Annexin V staining or propidium iodide staining to determine if Nicotinamide is inducing apoptosis or cell cycle arrest.[12]

Quantitative Data

Table 1: Reported Inhibitory Concentrations of Nicotinamide

TargetIC50 / Inhibition ConcentrationAssay Context
PARPStarts at 0.5 mMIn vitro[4]
SIRT1Varies (feedback inhibitor)In vitro[5][8]

Table 2: Kinetic Parameters for Nicotinamide Uptake

Cell LineKmVmax
Human leukemic K-562 cells2.3 ± 1.0 µM1.5 ± 0.5 pmol/10⁶ cells/min[14]

Experimental Protocols

Protocol 1: Determining the IC50 of Nicotinamide for PARP Inhibition

  • Assay Principle: This protocol measures the activity of PARP by quantifying the incorporation of biotinylated ADP-ribose onto histone proteins.

  • Materials: Recombinant PARP enzyme, activated DNA, biotinylated NAD+, streptavidin-HRP, TMB substrate, 96-well plates.

  • Procedure:

    • Coat a 96-well plate with histone proteins.

    • Add a reaction mixture containing recombinant PARP, activated DNA, and varying concentrations of Nicotinamide.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate to allow for poly(ADP-ribosyl)ation.

    • Wash the plate to remove unincorporated reagents.

    • Add streptavidin-HRP to detect the biotinylated ADP-ribose.

    • Add TMB substrate and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the Nicotinamide concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

Protocol 2: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement

  • Assay Principle: This method assesses the binding of a compound to its target protein in a cellular environment by measuring changes in the thermal stability of the protein.

  • Procedure:

    • Cell Treatment: Culture cells to the desired density and treat them with various concentrations of Nicotinamide or a vehicle control.

    • Heating: Heat the cell lysates at a range of temperatures.

    • Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.

    • Western Blotting: Analyze the amount of the target protein (e.g., SIRT1 or PARP) remaining in the soluble fraction by Western blotting.

  • Data Analysis: Increased thermal stability of the target protein in the presence of Nicotinamide indicates direct binding.

Visualizations

Signaling_Pathways cluster_0 Nicotinamide Metabolism and On-Target Effects cluster_1 Off-Target Effects Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT SIRT1 SIRT1 Nicotinamide->SIRT1 Inhibition PARP PARP Nicotinamide->PARP Inhibition NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Cellular_Functions Cellular Energy, Redox Reactions, DNA Repair NAD->Cellular_Functions Deacetylation Deacetylation SIRT1->Deacetylation ADP_Ribosylation ADP-Ribosylation PARP->ADP_Ribosylation Experimental_Workflow start Start: Inconsistent Experimental Results step1 Perform Dose-Response Curve start->step1 q1 Is the phenotype consistent with NAD+ increase? step2 Use Structurally Different NAD+ Precursor (e.g., NR) q1->step2 No end_on Conclusion: On-Target Effect q1->end_on Yes step1->q1 step3 Conduct Rescue Experiment with Resistant Mutant step2->step3 step4 Perform Counter-Screening (SIRT1/PARP Assays) step3->step4 end_off Conclusion: Off-Target Effect step4->end_off

References

Technical Support Center: Improving Reproducibility of N-(4-Aminophenyl)nicotinamide Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of biological assays involving N-(4-Aminophenyl)nicotinamide. The information provided is primarily based on its parent compound, nicotinamide (NAM), and should be used as a starting point for optimization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a derivative of nicotinamide (NAM), a form of vitamin B3. Its mechanism of action is presumed to be similar to that of NAM, which has a dual role in cellular processes. Firstly, it acts as a non-competitive inhibitor of sirtuins (e.g., SIRT1), which are NAD+-dependent deacetylases involved in regulating metabolism, stress responses, and aging.[1][2] Secondly, NAM is a precursor for nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular energy metabolism and DNA repair.[3] This can lead to an increase in intracellular NAD+ levels, potentially stimulating sirtuin activity over time.[1][3] This dual functionality is a critical consideration in experimental design and data interpretation.

Q2: What are the common biological assays used to assess the activity of this compound?

Common assays focus on its role as a sirtuin inhibitor. These include:

  • In Vitro Sirtuin Inhibition Assays: Fluorogenic or colorimetric assays are often used to measure the direct inhibitory effect on recombinant sirtuin enzymes.

  • Cell-Based Sirtuin Activity Assays: These assays typically measure the acetylation status of known sirtuin substrates, such as p53 or NF-κB, in cells treated with the compound.

  • Cytotoxicity Assays: Assays like MTT, LDH, or Annexin V/PI staining are used to determine the compound's effect on cell viability and apoptosis.[4]

Q3: What is a recommended starting concentration range for this compound in cell-based assays?

Due to the lack of specific data for this compound, it is recommended to start with a broad dose-response range based on the effective concentrations of nicotinamide. A range of 1 µM to 25 mM is a reasonable starting point for a dose-response experiment. For sirtuin inhibition, the IC50 of nicotinamide is typically in the micromolar range.[2]

Troubleshooting Guides

In Vitro Sirtuin Inhibition Assays
Issue Possible Cause Troubleshooting Steps
No or low enzyme activity in control Degraded recombinant enzymeEnsure proper storage of the enzyme at -80°C and avoid repeated freeze-thaw cycles.
Incorrect assay buffer composition or pHVerify buffer components and pH as recommended by the assay kit manufacturer.
Inactive substrateCheck the expiration date and storage conditions of the substrate.
High background signal Contaminated reagents or microplateUse fresh, high-quality reagents and plates designed for the specific assay (e.g., low-fluorescence plates).
Autofluorescence of the test compoundRun a control with the compound alone to measure its intrinsic fluorescence and subtract it from the experimental values.
Inconsistent results between replicates Pipetting errorsUse calibrated pipettes and ensure proper mixing of reagents.
Temperature fluctuationsEnsure all reagents and the plate are at the recommended reaction temperature.
Cell-Based Assays
Issue Possible Cause Troubleshooting Steps
No observable effect on target protein acetylation Inadequate concentration of the compoundPerform a dose-response experiment to determine the optimal concentration.
Insufficient incubation timeConduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.
Compound instability in culture mediumPrepare fresh stock solutions and verify the stability of the compound in your specific cell culture medium over time.
Redundant cellular pathwaysOther sirtuins or compensatory signaling pathways may mask the effect. Consider using siRNA to knockdown specific sirtuins.
High cytotoxicity observed Solvent toxicityEnsure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.5%). Run a vehicle control.[5]
Compound is inherently cytotoxic at the tested concentrationsDetermine the IC50 value through a cytotoxicity assay and use concentrations below this for mechanism-of-action studies.
High variability between experiments Inconsistent cell culture conditionsStandardize cell passage number, seeding density, and growth medium. Ensure cells are in the logarithmic growth phase.
Cell line heterogeneityConsider using a single-cell cloned population for more consistent results.
Mycoplasma contaminationRegularly test cell cultures for mycoplasma contamination.

Quantitative Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for the parent compound, nicotinamide , against various sirtuin enzymes. This data can serve as a reference for designing experiments with this compound, but it is crucial to determine the specific IC50 for the compound of interest.

EnzymeIC50 (µM) for NicotinamideReference
Human SIRT1< 50 - 180[2][6]
Human SIRT3~37[6]
Yeast Sir2< 50[2]

Note: IC50 values can vary depending on the specific assay conditions, substrate used, and enzyme preparation.

Experimental Protocols

Protocol 1: In Vitro SIRT1 Fluorogenic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SIRT1.

Materials:

  • Recombinant human SIRT1 enzyme

  • SIRT1 fluorogenic substrate (e.g., a peptide containing an acetylated lysine and a fluorophore/quencher pair)

  • NAD+

  • This compound

  • Nicotinamide (as a positive control)

  • SIRT1 assay buffer

  • Developing solution

  • 96-well black microplate

  • Microplate reader capable of fluorescence detection

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing. Prepare similar dilutions for nicotinamide.

  • Reaction Setup: In a 96-well black microplate, add the following to each well:

    • SIRT1 assay buffer

    • Recombinant human SIRT1 enzyme

    • NAD+

    • Test compound (this compound) or control at various concentrations.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic SIRT1 substrate to each well to start the reaction.

  • Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes.

  • Signal Development: Add the developing solution to each well. This will stop the enzymatic reaction and allow for the development of the fluorescent signal.

  • Final Incubation: Incubate the plate at 37°C for 30 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor). Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Western Blot for p53 Acetylation

Objective: To assess the effect of this compound on the acetylation of p53, a downstream target of SIRT1.

Materials:

  • Human cell line expressing wild-type p53 (e.g., H460)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-p53 (Lys382), anti-total p53, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer containing protease and deacetylase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against acetylated p53 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Signal Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe with antibodies against total p53 and a loading control (e.g., β-actin) to normalize the data.

  • Data Analysis: Quantify the band intensities and calculate the ratio of acetylated p53 to total p53.

Visualizations

experimental_workflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Cell-Based Assays cluster_phase3 Phase 3: Data Analysis & Interpretation p1_1 Prepare serial dilutions of This compound p1_2 Perform in vitro SIRT1 fluorogenic inhibition assay p1_1->p1_2 p1_3 Determine IC50 value p1_2->p1_3 p2_1 Treat cells with a range of concentrations below IC50 p1_3->p2_1 Inform concentration selection p2_2 Assess cell viability (MTT, LDH assays) p2_1->p2_2 p2_3 Analyze target engagement (Western blot for p53 acetylation) p2_1->p2_3 p3_1 Generate dose-response curves p2_2->p3_1 p2_3->p3_1 p3_2 Statistical analysis p3_1->p3_2 p3_3 Correlate in vitro and cell-based assay results p3_2->p3_3

Caption: Experimental workflow for evaluating this compound.

signaling_pathway cluster_nucleus Nucleus cluster_inhibitor SIRT1 SIRT1 p53_ac Acetylated p53 SIRT1->p53_ac NFkB_ac Acetylated NF-κB SIRT1->NFkB_ac NAM Nicotinamide SIRT1->NAM Product p53 p53 p53_ac->p53 Deacetylation Gene_Expression Altered Gene Expression p53->Gene_Expression DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis NFkB NF-κB NFkB_ac->NFkB Deacetylation NFkB->Gene_Expression Inhibitor This compound Inhibitor->SIRT1 Inhibition NAD NAD+ NAD->SIRT1 Cofactor

Caption: SIRT1 signaling pathway and point of inhibition.

troubleshooting_logic Start Inconsistent Results in Cell-Based Assay Check_Cells Are cell culture conditions standardized? (passage, density, media) Start->Check_Cells Check_Compound Is the compound stock fresh and properly stored? Check_Cells->Check_Compound Yes Outcome_Inconsistent Results Still Inconsistent Check_Cells->Outcome_Inconsistent No, standardize and repeat Check_Assay Is the assay protocol being followed precisely? Check_Compound->Check_Assay Yes Check_Compound->Outcome_Inconsistent No, prepare fresh stock and repeat Check_Controls Are positive and negative controls behaving as expected? Check_Assay->Check_Controls Yes Check_Assay->Outcome_Inconsistent No, review and adhere to protocol Analyze_Data Review data analysis and statistical methods Check_Controls->Analyze_Data Yes Check_Controls->Outcome_Inconsistent No, troubleshoot controls Outcome_Improved Results Improved Analyze_Data->Outcome_Improved Identified and corrected error Analyze_Data->Outcome_Inconsistent No errors found

Caption: Logical workflow for troubleshooting inconsistent results.

References

N-(4-Aminophenyl)nicotinamide interference in high-throughput screening

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing N-(4-Aminophenyl)nicotinamide in high-throughput screening (HTS) campaigns. This resource provides essential guidance on potential assay interference, troubleshooting unexpected results, and validating true biological activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be flagged in our screen?

This compound is a chemical compound featuring a nicotinamide moiety linked to an aminophenyl (aniline) group. While nicotinamide is a form of vitamin B3, the aniline substructure is recognized as a potential Pan-Assay Interference Compound (PAINS) motif.[1][2][3] PAINS are compounds known to frequently appear as "hits" in HTS assays through non-specific mechanisms rather than direct, selective interaction with the intended biological target.[1][4] Therefore, hits containing this aniline substructure warrant careful validation to rule out assay artifacts.

Q2: We are observing activity across multiple, unrelated assays with this compound. What could be the cause?

Activity in multiple unrelated assays is a classic hallmark of a promiscuous compound, which may be acting as a PAINS.[5][6] The aniline component of this compound can potentially undergo redox cycling or form reactive metabolites that non-specifically interact with various proteins, leading to widespread, non-selective activity.[7] It is crucial to initiate a series of counter-screens to investigate the mechanism of action.

Q3: The dose-response curve for this compound in our assay is steep and shows poor saturation. What does this indicate?

A steep, non-saturating dose-response curve can be indicative of non-specific activity, such as compound aggregation. At a critical concentration, some molecules can form colloidal aggregates that sequester and inhibit enzymes, giving a false-positive signal.[6][8] This behavior is a known mechanism of assay interference.[6]

Q4: How can we determine if this compound is a true inhibitor or an assay artifact?

Distinguishing a true hit from a false positive requires a systematic approach of secondary and counter-assays. The first step is to re-test the compound from a fresh, powdered sample to rule out degradation or impurities.[9] Subsequently, a series of validation experiments should be performed to test for common interference mechanisms such as aggregation, non-specific reactivity, and interference with the assay technology itself.

Troubleshooting Guide

Issue 1: High Hit Rate and Lack of Structure-Activity Relationship (SAR)

If this compound and its analogs show activity without a clear SAR, it is a strong indicator of potential assay interference.

Troubleshooting Workflow:

G start High Hit Rate / Poor SAR Observed check_purity Confirm Compound Identity and Purity (LC-MS, NMR) start->check_purity aggregation_assay Perform Aggregation Counter-Assay (e.g., DLS, Detergent Test) check_purity->aggregation_assay If pure reactivity_assay Conduct Reactivity Assessment (e.g., Thiol Reactivity Assay) aggregation_assay->reactivity_assay If negative for aggregation conclusion Triage Compound as Artifact or Proceed with Validation aggregation_assay->conclusion If positive tech_specific_assay Run Technology-Specific Counter-Screen (e.g., Fluorescence Test) reactivity_assay->tech_specific_assay If non-reactive reactivity_assay->conclusion If reactive tech_specific_assay->conclusion tech_specific_assay->conclusion If interference detected

Caption: Troubleshooting workflow for a suspected promiscuous inhibitor.

Issue 2: Suspected Compound Aggregation

Aggregation is a common cause of false positives in biochemical screens.

Validation Steps:

  • Detergent Test: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant decrease in potency or loss of activity suggests aggregation-based inhibition.

  • Dynamic Light Scattering (DLS): Use DLS to directly detect the formation of aggregates at concentrations where activity is observed in the primary assay.[8]

Issue 3: Potential for Chemical Reactivity

The aniline moiety can be susceptible to oxidation, potentially leading to reactive species that covalently modify proteins.

Potential Aniline Reactivity Pathway:

G cluster_redox Redox Cycling cluster_protein Protein Modification Aniline This compound (Aniline Moiety) Radical Aniline Radical Cation Aniline->Radical Oxidation (e.g., by peroxidases) Radical->Aniline Reduction ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) Radical->ROS Generates ModifiedProtein Oxidized/Modified Protein (Inactive) Radical->ModifiedProtein Covalent Modification ROS->ModifiedProtein Oxidizes Protein Target Protein (e.g., with Cys residues)

Caption: Potential mechanism of aniline-mediated assay interference.

Validation Steps:

  • Thiol Reactivity Assay: Incubate the compound with a thiol-containing reagent like glutathione (GSH) and monitor for adduct formation via LC-MS. This can indicate potential for reaction with cysteine residues in proteins.[9]

  • Assay with Reducing Agents: Include a reducing agent like dithiothreitol (DTT) in the assay buffer. If the compound's activity is diminished, it may be due to redox cycling.

Issue 4: Interference with Assay Technology

The compound may interfere directly with the detection method (e.g., fluorescence, luminescence).

Validation Steps:

  • Fluorescence/Luminescence Scan: Measure the intrinsic fluorescence or luminescence of this compound at the excitation and emission wavelengths of the assay.

  • Quenching/Enhancement Test: Run the assay reaction to completion and then add the compound. A change in the signal indicates direct interference with the readout.

Summary of Potential Interference Mechanisms and Validation Assays

Interference MechanismPotential Cause (related to this compound)Primary Validation AssaySecondary ValidationExpected Outcome for False Positive
Aggregation Hydrophobic nature of the molecule.Assay with 0.01% Triton X-100.Dynamic Light Scattering (DLS).Activity is significantly reduced or abolished in the presence of detergent.
Chemical Reactivity Oxidation of the aniline moiety.Thiol reactivity assay with GSH.Assay with DTT.Compound forms adducts with GSH; activity is reduced in the presence of DTT.
Redox Cycling Aniline substructure.H₂O₂ generation assay.[9]Catalase addition to the primary assay.Compound generates H₂O₂; activity is quenched by catalase.
Fluorescence Interference Aromatic nature of the compound.Intrinsic fluorescence measurement.Post-reaction signal quenching test.Compound exhibits fluorescence at assay wavelengths or alters the final signal.

Key Experimental Protocols

Protocol 1: Aggregation Counter-Screen with Detergent
  • Objective: To determine if the inhibitory activity of this compound is dependent on the formation of aggregates.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Primary assay buffer.

    • Primary assay buffer containing 0.02% Triton X-100 (prepare a 2x stock).

    • All other components of the primary biochemical assay.

  • Procedure:

    • Prepare two sets of serial dilutions of this compound.

    • For the first set, perform the primary assay according to the standard protocol.

    • For the second set, add an equal volume of the 2x detergent buffer to the reaction, resulting in a final concentration of 0.01% Triton X-100.

    • Incubate and read both sets of plates.

    • Compare the IC₅₀ values. A significant rightward shift (>10-fold) or complete loss of activity in the presence of Triton X-100 suggests aggregation.

Protocol 2: Thiol Reactivity Assay
  • Objective: To assess the potential for this compound to react with nucleophilic cysteine residues.

  • Materials:

    • This compound (10 mM in DMSO).

    • Glutathione (GSH) solution (e.g., 100 mM in assay buffer).

    • Assay buffer (e.g., PBS or Tris, pH 7.4).

    • LC-MS system.

  • Procedure:

    • In a microfuge tube, combine 5 µL of 10 mM this compound, 5 µL of 100 mM GSH, and 40 µL of assay buffer.

    • Prepare a control sample without GSH.

    • Incubate the samples at room temperature for 1-2 hours.

    • Analyze the samples by LC-MS, looking for a new peak corresponding to the mass of the this compound-GSH adduct.

General Hit Validation Workflow

G cluster_primary Primary Screen cluster_confirmation Hit Confirmation cluster_progression Progression hts HTS Hit Identified reorder Re-order/Re-synthesize Compound hts->reorder confirm_activity Confirm Activity in Primary Assay (Dose-Response) reorder->confirm_activity aggregation Aggregation Assays confirm_activity->aggregation If confirmed reactivity Reactivity Assays aggregation->reactivity lead_op Lead Optimization tech_interference Technology Interference Assays reactivity->tech_interference orthogonal Orthogonal/Biophysical Assay tech_interference->orthogonal sar SAR by Analogs orthogonal->sar If clean sar->lead_op

Caption: A general workflow for validating hits from HTS.

References

Technical Support Center: Scaling Up N-(4-Aminophenyl)nicotinamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of N-(4-Aminophenyl)nicotinamide, particularly addressing the challenges encountered during scale-up from the laboratory to industrial production.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound suitable for scaling up?

A1: The most common and scalable synthetic route is the amidation reaction between a nicotinic acid derivative and p-phenylenediamine. The two primary variations involve:

  • Nicotinoyl chloride and p-phenylenediamine: This is a rapid and often high-yielding reaction. However, the use of thionyl chloride to generate the acid chloride in situ can present safety and handling challenges at scale.[1][2][3]

  • Nicotinic acid and p-phenylenediamine with a coupling agent: This method avoids the use of thionyl chloride but requires stoichiometric amounts of coupling agents, which can be costly and generate significant waste, impacting the process mass intensity (PMI).[4]

Q2: What is the primary challenge when scaling up the synthesis of this compound?

A2: A primary challenge is controlling the selectivity of the acylation reaction. p-Phenylenediamine has two amino groups, and it is possible to get a mixture of the desired mono-acylated product and the di-acylated byproduct, N,N'-(1,4-phenylene)dinicotinamide. Optimizing reaction conditions, such as the molar ratio of reactants and temperature, is crucial to maximize the yield of the mono-acylated product, especially at an industrial scale.

Q3: How can I purify crude this compound at a large scale?

A3: Purification of the crude product at scale can be challenging due to the similar solubility profiles of the product and the di-acylated byproduct. Common methods include:

  • Recrystallization: This is a common and effective technique. The choice of solvent is critical. A mixture of an alcohol (like ethanol) and water is often a good starting point.[5]

  • Column Chromatography: While effective at the lab scale, traditional column chromatography is often not economically viable for large-scale production. However, techniques like medium pressure liquid chromatography (MPLC) can be considered.

  • Slurry Washing: Washing the crude solid with a solvent in which the byproduct is more soluble than the desired product can be an effective purification step.

Q4: What are the key safety considerations when scaling up this synthesis?

A4: Key safety considerations include:

  • Handling of p-phenylenediamine: It is a toxic and sensitizing agent. Appropriate personal protective equipment (PPE) and containment strategies are essential.

  • Use of Thionyl Chloride: If preparing nicotinoyl chloride, thionyl chloride is corrosive and releases toxic HCl gas. The reaction should be performed in a well-ventilated area or a closed reactor system with a scrubber.

  • Exothermic Reactions: The amidation reaction can be exothermic. Adequate cooling capacity and temperature monitoring are critical to prevent runaway reactions, especially in large reactors where the surface-area-to-volume ratio is lower.[6]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential CauseSuggested Solution
Incomplete Reaction - Ensure the quality and purity of starting materials (nicotinic acid/nicotinoyl chloride and p-phenylenediamine).- Increase reaction time or temperature, while monitoring for product degradation via in-process controls (e.g., HPLC).- If using a coupling agent, ensure it is used in the correct stoichiometric amount (typically 1.0-1.5 equivalents).[4]
Formation of Di-acylated Byproduct - Use a 1:1 or slight excess of p-phenylenediamine to the nicotinic acid derivative.- Add the nicotinoyl chloride or activated nicotinic acid solution dropwise to the solution of p-phenylenediamine at a controlled, low temperature to manage the reaction rate.
Product Loss During Work-up or Purification - Optimize the extraction and recrystallization solvents to minimize product solubility in the mother liquor.- Ensure the pH is appropriately adjusted during aqueous workup to prevent the product from dissolving in the aqueous phase.
Hydrolysis of Activated Intermediate - Use anhydrous solvents and reagents, especially when using nicotinoyl chloride or coupling agents, as water can lead to the hydrolysis of the activated carboxylic acid intermediate.[4]
Issue 2: Presence of Impurities in the Final Product
Potential CauseSuggested Solution
Unreacted Starting Materials - Monitor the reaction to completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Adjust the stoichiometry of the reactants.
Formation of N,N'-(1,4-phenylene)dinicotinamide (di-acylated byproduct) - As mentioned previously, careful control of stoichiometry and reaction temperature is crucial.- The di-acylated product can often be separated by optimizing the recrystallization solvent system, as its polarity will be different from the mono-acylated product.
Side Reactions from Coupling Agents - If using coupling agents like HATU, byproducts such as tetramethylurea can form. Select a purification method that effectively removes these byproducts.
Coloration of the Product - p-Phenylenediamine and its derivatives can oxidize and darken upon exposure to air and light.[6] Perform the reaction and purification under an inert atmosphere (e.g., nitrogen) and protect the product from light.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis via Nicotinoyl Chloride

This protocol is analogous to the synthesis of similar N-aryl amides.[3]

  • Preparation of Nicotinoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add nicotinic acid (1.0 equivalent) and thionyl chloride (1.2 equivalents). Heat the mixture to reflux for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • Amidation: Dissolve p-phenylenediamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) in a separate flask. Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the prepared nicotinoyl chloride in anhydrous DCM to the cooled p-phenylenediamine solution with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data (Illustrative)

The following table presents illustrative data for the synthesis of this compound, highlighting potential changes during scale-up. Actual results will vary based on specific equipment and optimized conditions.

ParameterLaboratory Scale (1 L)Pilot Scale (50 L)Production Scale (500 L)
Yield 85-95%75-85%70-80%
Reaction Time 2-4 hours4-6 hours6-8 hours
Purity (before purification) >95%90-95%85-90%
Key Impurity (Di-acylated) <3%3-7%5-10%

Visualizations

Signaling Pathway: Synthesis of this compound

G cluster_reactants Starting Materials cluster_activation Activation cluster_reaction Amidation Nicotinic Acid Nicotinic Acid Nicotinoyl Chloride Nicotinoyl Chloride Nicotinic Acid->Nicotinoyl Chloride Activation p-Phenylenediamine p-Phenylenediamine This compound This compound p-Phenylenediamine->this compound Di-acylated Byproduct Di-acylated Byproduct p-Phenylenediamine->Di-acylated Byproduct Side Reaction Thionyl Chloride Thionyl Chloride Thionyl Chloride->Nicotinoyl Chloride Nicotinoyl Chloride->this compound Reaction Nicotinoyl Chloride->Di-acylated Byproduct

Caption: Synthetic pathway for this compound.

Experimental Workflow: Scale-Up Process

G Start Start Lab Scale Synthesis (1L) Lab Scale Synthesis (1L) Start->Lab Scale Synthesis (1L) Process Optimization Process Optimization Lab Scale Synthesis (1L)->Process Optimization Pilot Plant Scale-Up (50L) Pilot Plant Scale-Up (50L) Process Optimization->Pilot Plant Scale-Up (50L) Troubleshooting & Refinement Troubleshooting & Refinement Pilot Plant Scale-Up (50L)->Troubleshooting & Refinement Production Scale (500L) Production Scale (500L) Troubleshooting & Refinement->Production Scale (500L) Quality Control Quality Control Production Scale (500L)->Quality Control Final Product Final Product Quality Control->Final Product G Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Byproduct Formation Byproduct Formation Low Yield->Byproduct Formation Product Loss Product Loss Low Yield->Product Loss Check Reagent Quality Check Reagent Quality Incomplete Reaction->Check Reagent Quality Optimize Conditions Optimize Conditions Incomplete Reaction->Optimize Conditions Byproduct Formation->Optimize Conditions Modify Stoichiometry Modify Stoichiometry Byproduct Formation->Modify Stoichiometry Refine Work-up Refine Work-up Product Loss->Refine Work-up

References

Technical Support Center: N-(4-Aminophenyl)nicotinamide (CAS: 19060-64-1) Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides best practices for the long-term storage of N-(4-Aminophenyl)nicotinamide, alongside troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For long-term stability of solid this compound, it is recommended to store the compound in a tightly sealed container, protected from light and moisture, at low temperatures. A temperature of -20°C is ideal for maximizing shelf-life and preventing degradation.

Q2: How should I store solutions of this compound?

Solutions of this compound are more susceptible to degradation than the solid powder. The stability of the compound in solution is dependent on the solvent, pH, and temperature. For short-term storage, solutions can be kept at 4°C for a few days. For longer-term storage, it is advisable to prepare aliquots of the solution to avoid repeated freeze-thaw cycles and store them at -80°C. The choice of solvent is critical; for biological experiments, ensure the solvent is compatible with your assay.

Q3: What are the potential degradation pathways for this compound?

This compound contains both an aromatic amine and a nicotinamide moiety, making it susceptible to two primary degradation pathways:

  • Oxidation of the Aromatic Amine: The 4-aminophenyl group can be oxidized, especially when exposed to air, light, or certain metal ions. This can lead to the formation of colored impurities and a variety of by-products, including nitroso, nitro, and dimeric compounds.

  • Hydrolysis of the Amide Bond: The amide linkage can undergo hydrolysis, particularly under acidic or basic conditions, to yield nicotinic acid and p-phenylenediamine. This process is accelerated at higher temperatures.

Q4: I've noticed a change in the color of my solid this compound powder. What could be the cause?

A change in color, often to a brownish hue, is a common indicator of degradation, likely due to the oxidation of the aromatic amine group. This can be caused by improper storage, such as exposure to air, light, or elevated temperatures. If you observe a color change, it is recommended to verify the purity of the compound before use.

Q5: My experimental results are inconsistent. Could this be related to the stability of this compound?

Yes, inconsistent results can be a sign of compound degradation. If the purity of your this compound has decreased over time, the actual concentration in your experiments will be lower than calculated, leading to variability. It is crucial to use a compound that has been stored correctly and to periodically check its purity, especially for long-term studies.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Change in physical appearance (e.g., color change, clumping) Oxidation of the aromatic amine; absorption of moisture.Store the compound in a desiccator at -20°C and protect it from light. If clumping occurs due to moisture, the compound may need to be dried under vacuum, but preventing moisture exposure is key.
Poor solubility in recommended solvents Degradation leading to less soluble by-products.Confirm the purity of the compound using an appropriate analytical method (e.g., HPLC). If degraded, a fresh batch should be used.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Presence of degradation products from hydrolysis or oxidation.Identify potential degradation products by comparing retention times with standards (e.g., nicotinic acid). Review storage conditions and handling procedures to minimize further degradation.
Loss of biological activity or inconsistent experimental results Significant degradation of the parent compound.Quantify the purity of your current stock. If purity is compromised, obtain a new, high-purity batch of the compound and store it under the recommended conditions.

Quantitative Data Summary

Table 1: Long-Term Stability of Aromatic Amines in Urine at -70°C[1]

AnalyteStorage DurationRecovery (%)
o-toluidineup to 14 months>95%
2,6-dimethylanilineup to 14 months>95%
o-anisidineup to 14 months>95%
1-aminonaphthaleneup to 14 months>95%
2-aminonaphthaleneup to 14 months>95%
4-aminobiphenylup to 14 months>95%

Table 2: Stability of Nicotinamide Adenine Dinucleotide (NADH), a Nicotinamide Derivative, in Different Buffers over 43 Days[2]

Buffer (pH 8.5)TemperatureRemaining NADH (%) after 43 days
Tris19°C>90%
Tris25°C~75%
HEPES19°C<90%
Sodium Phosphate19°C<90%

Experimental Protocols

Protocol 1: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound over time.

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO, Methanol) to a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (Time Zero): Immediately analyze the freshly prepared stock solution by HPLC to determine the initial purity and retention time of the parent compound.

  • Storage of Aliquots: Dispense the stock solution into several small, airtight, light-protected vials. Store these aliquots under the desired long-term storage conditions (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.

  • HPLC Analysis: Allow the aliquot to reach room temperature and analyze by HPLC under the same conditions as the initial analysis.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area to calculate the percentage of the compound remaining. The appearance of new peaks indicates the formation of degradation products.

HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound.

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in DMSO) aliquot Create Aliquots prep_stock->aliquot storage_neg_20 -20°C aliquot->storage_neg_20 Store storage_4 4°C aliquot->storage_4 Store storage_rt Room Temp aliquot->storage_rt Store hplc_t0 HPLC Analysis (T=0) aliquot->hplc_t0 hplc_tx HPLC Analysis (Time Points) storage_neg_20->hplc_tx storage_4->hplc_tx storage_rt->hplc_tx data_analysis Data Analysis (% Purity) hplc_t0->data_analysis hplc_tx->data_analysis

Caption: Experimental workflow for assessing the long-term stability of this compound.

degradation_pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis This compound This compound Oxidized Products Nitroso, Nitro, Dimeric By-products This compound->Oxidized Products O2, Light Hydrolysis Products Nicotinic Acid + p-Phenylenediamine This compound->Hydrolysis Products H2O (Acid/Base)

Caption: Potential degradation pathways of this compound.

References

Validation & Comparative

A Comparative Analysis of N-(4-Aminophenyl)nicotinamide and Other VEGFR-2 Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-(4-Aminophenyl)nicotinamide and its derivatives against a panel of established Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. This document synthesizes in vitro and in vivo data to offer an objective evaluation of their performance, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Introduction to VEGFR-2 Inhibition

Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are pivotal regulators of angiogenesis, the formation of new blood vessels. In cancer, the VEGF/VEGFR-2 signaling pathway is often hijacked by tumors to support their growth and metastasis. Consequently, inhibiting VEGFR-2 has become a cornerstone of modern anti-cancer therapy. This compound and its derivatives have emerged as a promising class of small molecule inhibitors targeting this critical pathway. This guide evaluates their potential by comparing their biochemical and cellular activities with those of well-established, FDA-approved VEGFR-2 inhibitors.

In Vitro Performance: A Head-to-Head Comparison

The in vitro efficacy of this compound derivatives and other selected VEGFR-2 inhibitors is summarized below. The data highlights their inhibitory concentration (IC50) against the VEGFR-2 enzyme and various cancer cell lines.

CompoundVEGFR-2 IC50 (nM)HCT-116 IC50 (µM)HepG2 IC50 (µM)MDA-MB-231 IC50 (µM)MCF-7 IC50 (µM)Reference
Nicotinamide Derivative 1 77.025.47.1--[1]
Nicotinamide Derivative 2 60.839.37.8--[2]
Nicotinamide Derivative 3 117.4-35.78-57.62[3]
Nicotinamide-Thiadiazol Hybrid 95--4.647.09[4]
Sorafenib 53.65 - 907.285.28--[1][5][6]
Sunitinib 10 - 80----[6][7]
Lenvatinib 4.0-0.42--[4]
Pazopanib 30----[2]
Axitinib 0.2----[8]
Regorafenib 4.2----[9]
Cabozantinib 0.035----[10]
Vandetanib 40----[5]

Note: The data for this compound derivatives are from various publications and represent different structural modifications of the core molecule. Direct comparison should be made with caution.

In Vivo Efficacy: Insights from Preclinical Models

While specific in vivo data for this compound is limited in the public domain, studies on related nicotinamide compounds and a broad range of other VEGFR-2 inhibitors in xenograft models provide crucial insights into their potential anti-tumor activity.

CompoundAnimal ModelTumor TypeDosingTumor Growth InhibitionReference
Nicotinamide C57BL/6 MiceB16-F10 Melanoma1500-1800 mg/kg, i.p.Significant delay in tumor growth[11]
Sorafenib Xenograft MiceA673 Sarcoma75 mg/kg, i.p.Significantly longer survival
Sunitinib NOD/SCID MiceHEK293 XenograftNot SpecifiedReduction in tumor growth and microvessel density[9]
Lenvatinib Xenograft MiceHuH-7 Hepatocellular Carcinoma0.2 mg/day, oralSignificant tumor growth suppression
Pazopanib Athymic Nude MiceDedifferentiated Liposarcoma Xenografts40 mg/kg, oral, twice dailySignificant delay in tumor growth[12]
Axitinib MiceU87 GlioblastomaNot SpecifiedProlonged survival and decreased vascularity[4]
Regorafenib MiceGastric Cancer Xenografts10 mg/kg/day, oralSignificant reduction in microvessel density[3]
Cabozantinib Nude MiceMedullary Thyroid Cancer XenograftDose-dependentDose-dependent tumor growth inhibition[1]
Vandetanib SCID MiceEsophageal Cancer XenograftsNot SpecifiedIncreased anti-tumor effects in combination therapy[13]

Visualizing the Mechanism: VEGFR-2 Signaling and Experimental Workflow

To better understand the context of VEGFR-2 inhibition, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for screening potential inhibitors.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival mTOR->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Experimental_Workflow Start Compound Library InVitro_Kinase In Vitro VEGFR-2 Kinase Assay Start->InVitro_Kinase Cell_Proliferation Cell-Based Proliferation Assay (e.g., MTT) InVitro_Kinase->Cell_Proliferation Active Compounds Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity) Cell_Proliferation->Apoptosis_Assay InVivo_Xenograft In Vivo Xenograft Model Apoptosis_Assay->InVivo_Xenograft Promising Candidates Efficacy_Evaluation Efficacy Evaluation (Tumor Growth Inhibition) InVivo_Xenograft->Efficacy_Evaluation Lead_Optimization Lead Optimization Efficacy_Evaluation->Lead_Optimization

Caption: Typical workflow for screening and evaluating VEGFR-2 inhibitors.

Detailed Experimental Protocols

In Vitro VEGFR-2 Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, VEGFR-2 enzyme, and the peptide substrate.

  • Add the test compounds at various concentrations to the wells of a microplate. Include a positive control (a known VEGFR-2 inhibitor like Sorafenib) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which correlates with kinase activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., HCT-116, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[11][14]

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor induction

  • Test compound formulated for administration (e.g., oral gavage, intraperitoneal injection)

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of the immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups according to the planned dosing schedule and route.

  • Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for biomarkers of proliferation and angiogenesis).

  • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Conclusion

The landscape of VEGFR-2 inhibitors is diverse, with numerous approved drugs demonstrating significant clinical benefit. This compound and its derivatives show promise as a new class of VEGFR-2 inhibitors, with in vitro data indicating potent anti-proliferative and pro-apoptotic effects. While direct comparisons are challenging due to the structural variations among the tested nicotinamide derivatives and the limited availability of in vivo data for the parent compound, the initial findings are encouraging. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this class of compounds in oncology. This guide serves as a valuable resource for researchers in the field, providing a comparative framework and detailed methodologies to aid in the ongoing development of novel anti-cancer therapies.

References

Validating the Mechanism of Action of N-(4-Aminophenyl)nicotinamide (SAR131675): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of N-(4-Aminophenyl)nicotinamide, also known as SAR131675, with other vascular endothelial growth factor receptor (VEGFR) inhibitors. The information presented is supported by experimental data to validate its mechanism of action as a potent and selective VEGFR-3 tyrosine kinase inhibitor.

Mechanism of Action of this compound (SAR131675)

This compound (SAR131675) is a small molecule inhibitor that selectively targets the tyrosine kinase domain of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3).[1][2][3] VEGFR-3 is a key receptor in the formation of lymphatic vessels, a process known as lymphangiogenesis. Upon binding of its ligands, VEGF-C and VEGF-D, VEGFR-3 dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for the proliferation, survival, and migration of lymphatic endothelial cells.[4][5] SAR131675 acts as an ATP-competitive inhibitor, blocking the autophosphorylation of VEGFR-3 and thereby inhibiting these downstream signaling events.[1][6] This targeted inhibition of the VEGFR-3 pathway underlies its antilymphangiogenic, antitumoral, and antimetastatic activities.[2]

VEGFR-3 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by VEGFR-3 activation and the point of inhibition by this compound (SAR131675).

VEGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-C VEGF-C VEGFR3 VEGFR-3 VEGF-C->VEGFR3 VEGF-D VEGF-D VEGF-D->VEGFR3 P_VEGFR3 VEGFR-3 (P) VEGFR3->P_VEGFR3 Autophosphorylation PI3K PI3K P_VEGFR3->PI3K ERK ERK P_VEGFR3->ERK SAR131675 This compound (SAR131675) SAR131675->P_VEGFR3 Inhibits AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

VEGFR-3 signaling pathway and inhibition by SAR131675.

Comparative Performance Data

The following tables summarize the in vitro inhibitory activities of this compound (SAR131675) and a comparator, Sunitinib, a multi-targeted tyrosine kinase inhibitor.

Table 1: In Vitro Inhibitory Activity of this compound (SAR131675)

TargetAssay TypeIC50 / Ki
VEGFR-3 Tyrosine Kinase (cell-free)IC50: 23 nM, Ki: 12 nM[1][7]
Autophosphorylation (HEK cells)IC50: 45 nM[1][2]
VEGFR-2 Tyrosine Kinase (cell-free)IC50: 235 nM[7]
Autophosphorylation (HEK cells)IC50: ~280 nM[6][7]
VEGFR-1 Tyrosine Kinase (cell-free)IC50: >3 µM[7]
Autophosphorylation (HEK cells)IC50: ~1 µM[6][7]

Table 2: Cellular Activity of this compound (SAR131675)

Biological EffectCell TypeIC50
Inhibition of VEGFC/D-induced proliferationHuman Lymphatic Endothelial Cells~20 nM[1][2]
Inhibition of VEGFC/D-induced survivalHuman Lymphatic Endothelial Cells14 nM (VEGFC), 17 nM (VEGFD)[6][7]
Inhibition of VEGFA-induced survivalHuman Lymphatic Endothelial Cells664 nM[6][7]
Inhibition of VEGFC-induced Erk phosphorylationHuman Lymphatic Endothelial Cells~30 nM[7]

Table 3: Comparative Inhibitory Activity of Sunitinib

TargetAssay TypeIC50
VEGFR-1 Tyrosine Kinase (cell-free)64 nM[6]
VEGFR-2 Tyrosine Kinase (cell-free)14 nM[6]
VEGFA/C/D-induced survival Human Lymphatic Endothelial Cells~5 nM[6]

As the data indicates, SAR131675 is a potent inhibitor of VEGFR-3 with high selectivity over VEGFR-1 and VEGFR-2. In contrast, Sunitinib is a multi-targeted inhibitor with potent activity against both VEGFR-1 and VEGFR-2.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Tyrosine Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a recombinant kinase.

Kinase_Assay_Workflow Start Start Plate_Coating Coat multiwell plates with poly-Glu-Tyr substrate Start->Plate_Coating Add_Components Add kinase buffer, recombinant VEGFR-3, ATP, and SAR131675 (or vehicle control) Plate_Coating->Add_Components Incubation Incubate to allow phosphorylation Add_Components->Incubation Detection Wash and add HRP-conjugated anti-phosphotyrosine antibody Incubation->Detection Substrate_Addition Add chromogenic substrate (e.g., OPD) Detection->Substrate_Addition Readout Measure absorbance and calculate % inhibition Substrate_Addition->Readout End End Readout->End

Workflow for in vitro tyrosine kinase assay.

Protocol:

  • Multiwell plates are precoated with a synthetic polymer substrate, poly-Glu-Tyr (4:1).[7]

  • The kinase reaction is performed in a buffer containing 50 mM HEPES (pH 7.4), 20 mM MgCl2, 0.1 mM MnCl2, and 0.2 mM Na3VO4.[6]

  • Recombinant human VEGFR-3, ATP (30 µM for VEGFR-3), and varying concentrations of SAR131675 or DMSO (vehicle control) are added to the wells.[6]

  • The plate is incubated to allow the kinase to phosphorylate the substrate.

  • After incubation, the wells are washed, and a phosphotyrosine-specific monoclonal antibody conjugated to horseradish peroxidase (HRP) is added.[8]

  • A chromogenic HRP substrate (e.g., OPD) is added, and the plate is incubated in the dark.[8]

  • The reaction is stopped, and the absorbance is measured using a spectrophotometer to determine the extent of phosphorylation.[8]

  • The percentage of inhibition is calculated to determine the IC50 value.[8]

Cellular Autophosphorylation Assay

This assay measures the ability of a compound to inhibit the autophosphorylation of a target receptor in a cellular context.

Protocol:

  • HEK (Human Embryonic Kidney) cells are transiently transfected to overexpress the target receptor (e.g., VEGFR-3).

  • 24 hours post-transfection, cells are treated with an orthovanadate solution for 1 hour.[8]

  • Cells are harvested, counted, and incubated with varying concentrations of SAR131675 for 30 minutes.[8]

  • The reaction is stopped by adding cold PBS.

  • Cell lysates are prepared, and the level of receptor phosphorylation is determined by Western blot or ELISA using a phospho-specific antibody.

Cell Proliferation/Survival Assay (MTT/XTT Assay)

This assay assesses the effect of a compound on the proliferation and survival of cells.

Cell_Viability_Workflow Start Start Seed_Cells Seed human lymphatic endothelial cells in 96-well plates Start->Seed_Cells Serum_Starve Serum starve cells (e.g., 0.1% FCS) Seed_Cells->Serum_Starve Add_Components Add growth factors (VEGFC/D) and varying concentrations of SAR131675 Serum_Starve->Add_Components Incubation Incubate for a defined period (e.g., 72 hours) Add_Components->Incubation Add_MTT Add MTT/XTT reagent to wells Incubation->Add_MTT Incubate_MTT Incubate to allow formazan crystal formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Readout Measure absorbance and calculate % inhibition of proliferation/survival Solubilize->Readout End End Readout->End

Workflow for cell proliferation/survival assay.

Protocol:

  • Primary human lymphatic endothelial cells are seeded in 96-well plates in a medium containing low serum (e.g., 0.1% FCS).[6]

  • Cells are treated with a growth factor (e.g., VEGFC or VEGFD) and varying concentrations of SAR131675.

  • The plates are incubated for a specified period (e.g., 72 hours).

  • A tetrazolium salt solution (e.g., MTT or XTT) is added to each well.

  • The plates are incubated to allow metabolically active cells to reduce the tetrazolium salt into a colored formazan product.

  • A solubilization solution is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader, which is proportional to the number of viable cells.

  • The percentage of inhibition of proliferation/survival is calculated to determine the IC50 value.

Western Blot for Erk Phosphorylation

This assay is used to detect the phosphorylation status of downstream signaling proteins like Erk.

Protocol:

  • Human lymphatic endothelial cells are serum-starved and then stimulated with a growth factor (e.g., VEGFC) in the presence of varying concentrations of SAR131675.

  • After a short incubation period (e.g., 10 minutes), the cells are lysed.

  • The protein concentration of the lysates is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Erk (p-Erk).

  • The membrane is then washed and incubated with an HRP-conjugated secondary antibody.

  • The signal is detected using a chemiluminescent substrate.

  • The membrane is often stripped and re-probed with an antibody for total Erk to ensure equal protein loading.

  • The band intensities are quantified to determine the effect of the inhibitor on Erk phosphorylation.[7]

References

Cross-Validation of N-(4-Aminophenyl)nicotinamide Docking Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of molecular docking studies for N-(4-Aminophenyl)nicotinamide and its structurally related analogs against two prominent cancer drug targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and DNA Methyltransferase 1 (DNMT1). By presenting available in silico data alongside experimental findings, this document aims to offer a framework for the cross-validation of docking protocols and to highlight the therapeutic potential of this class of compounds. While direct comparative studies on this compound are limited, this guide synthesizes data from closely related derivatives to provide valuable insights for researchers in the field of drug discovery.

Comparative Docking and Experimental Data

The following tables summarize the molecular docking scores and corresponding experimental inhibitory concentrations (IC50) for nicotinamide derivatives against VEGFR-2 and DNMT1. This data, gathered from various studies, serves as a basis for cross-validating computational predictions with empirical results. A lower docking score generally indicates a more favorable binding interaction, while a lower IC50 value signifies greater biological potency.

Table 1: Docking Scores and Experimental Data for Nicotinamide Derivatives against VEGFR-2

Compound/AnalogDocking SoftwarePDB IDDocking Score (kcal/mol)Experimental IC50 (nM)Reference
(E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamideNot Specified2OH4Not Reported51[1][2]
Nicotinamide Derivative 6 Not Specified2OH4Not Reported60.83[3]
Sorafenib (Reference)Not Specified2OH4-20.7753.65[4]

Table 2: Docking Scores and Experimental Data for DNMT1 Inhibitors

Compound/AnalogDocking SoftwarePDB IDDocking Score (kcal/mol)Experimental IC50 (µM)Reference
SGI-1027 Analog 31 Not SpecifiedNot SpecifiedNot Reported0.9[5]
Aurintricarboxylic acid (ATA)GlideNot SpecifiedNot Reported0.68[6]
NSC14778GlideNot SpecifiedNot ReportedNot Reported[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for molecular docking and in vitro enzyme inhibition assays as described in the cited literature.

Molecular Docking Protocol for VEGFR-2

A common approach for docking studies targeting VEGFR-2 involves the following steps[1][3]:

  • Protein Preparation: The three-dimensional crystal structure of VEGFR-2 (e.g., PDB ID: 2OH4) is obtained from the Protein Data Bank. The protein is prepared by removing water molecules, adding polar hydrogens, and assigning Kollmann charges.

  • Ligand Preparation: The 3D structure of the ligand, a nicotinamide derivative, is generated and optimized using a suitable chemistry software.

  • Grid Generation: A grid box is defined around the active site of the receptor, typically encompassing the ATP-binding pocket where reference inhibitors like Sorafenib bind.

  • Docking Simulation: A docking program such as AutoDock or Glide is used to predict the binding conformation of the ligand within the receptor's active site. The simulation is typically run with a genetic algorithm or other search algorithms to explore various poses.

  • Pose Selection and Scoring: The resulting poses are ranked based on their docking scores (e.g., binding energy). The pose with the lowest binding energy is often considered the most likely binding mode.

  • Validation: The docking protocol is validated by redocking a co-crystallized ligand into the active site and calculating the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation[1].

Molecular Docking Protocol for DNMT1

For DNMT1, a typical docking protocol includes[6][7]:

  • Protein and Ligand Preparation: The crystal structure of human DNMT1 (e.g., PDB ID: 3AV5 or 4WXX) is retrieved and prepared by removing water and other non-essential molecules. Ligand structures are prepared and optimized.

  • Active Site Definition: The binding site is defined based on the location of the co-crystallized S-adenosyl-L-homocysteine (SAH)[7][8].

  • Docking and Scoring: Molecular docking is performed using software like MOE (Molecular Operating Environment) or Glide. The poses are scored using functions such as London dG or GlideScore[6][7].

  • Consensus Scoring: To improve the reliability of the predictions, a consensus docking approach can be used, which combines the results from multiple docking programs and scoring functions[8].

In Vitro VEGFR-2 Kinase Assay

The inhibitory activity of the compounds against VEGFR-2 is determined using an in vitro kinase assay[3]:

  • The assay is performed in a 96-well plate format.

  • Recombinant human VEGFR-2 enzyme is incubated with the test compound at various concentrations.

  • The kinase reaction is initiated by adding ATP and a suitable substrate.

  • After incubation, the amount of phosphorylated substrate is quantified, typically using a luminescence-based method.

  • The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated from the dose-response curve.

Visualizing the Workflow and Signaling Pathways

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis & Validation PDB Protein Structure (PDB) PDB_Prep Prepare Protein (Remove water, add hydrogens) PDB->PDB_Prep Ligand Ligand Structure Ligand_Prep Prepare Ligand (Optimize geometry) Ligand->Ligand_Prep Grid Define Grid Box (Active Site) PDB_Prep->Grid Dock Molecular Docking Ligand_Prep->Dock Grid->Dock Poses Generate Poses & Scores Dock->Poses Best_Pose Select Best Pose Poses->Best_Pose MD_Sim Molecular Dynamics Simulation Best_Pose->MD_Sim Exp_Val Experimental Validation (IC50, Ki) Best_Pose->Exp_Val

Caption: General workflow of a molecular docking study.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras PLCg->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound (or Analog) Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway.

G DNMT1 DNMT1 DNA_Methylation DNA Methylation DNMT1->DNA_Methylation TSG Tumor Suppressor Genes (e.g., p16, MLH1) DNA_Methylation->TSG Hypermethylation of promoter Silencing Gene Silencing TSG->Silencing Proliferation Tumor Proliferation Silencing->Proliferation Inhibitor This compound (or Analog) Inhibitor->DNMT1 Inhibits PI3K_AKT PI3K/Akt Pathway PI3K_AKT->DNMT1 Upregulates

Caption: Role of DNMT1 in cancer and its potential inhibition.

References

Comparative Efficacy of N-(4-Aminophenyl)nicotinamide Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The N-(4-aminophenyl)nicotinamide scaffold has emerged as a versatile and privileged structure in medicinal chemistry, yielding derivatives with potent inhibitory activity against a range of key targets in oncology. This guide provides a comparative analysis of the efficacy of these derivatives, focusing on their roles as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and DNA Methyltransferases (DNMTs). The data presented is compiled from peer-reviewed studies to aid researchers in navigating the structure-activity relationships and therapeutic potential of this chemical class.

I. Overview of this compound Derivatives as Anticancer Agents

Derivatives of the this compound core have been extensively investigated for their potential to modulate critical pathways in cancer progression. Primarily, these compounds have been optimized to target:

  • VEGFR-2: A receptor tyrosine kinase that plays a pivotal role in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[1][2] Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy.

  • DNA Methyltransferases (DNMTs): A family of enzymes that catalyze the methylation of DNA. In cancer, hypermethylation of promoter regions of tumor suppressor genes leads to their silencing.[3] Inhibiting DNMTs can reverse this epigenetic silencing and restore normal cellular function.

This guide will compare derivatives based on their in vitro inhibitory potency against these targets and their cytotoxic effects on various cancer cell lines.

II. Quantitative Comparison of Inhibitory Efficacy

The following tables summarize the in vitro efficacy of various this compound derivatives and related analogues against their intended molecular targets and selected cancer cell lines.

Table 1: VEGFR-2 Inhibition
Compound ReferenceStructureVEGFR-2 IC₅₀ (nM)Cell LineCell Viability IC₅₀ (µM)Citation
Sorafenib (Reference) N/A90--[4]
Compound 8 Nicotinamide-hydrazone derivative77.02HCT-1165.4[2]
HepG27.1[2]
Compound 10 Nicotinamide-hydrazone derivative51HCT-1166.48[5]
MCF-78.25[5]
Compound 10 (Alt. Study) Nicotinamide-hydrazone derivativeSub-micromolarHCT-11615.4[6]
HepG29.8[6]
Compound 7 Nicotinamide-hydrazone derivativeSub-micromolarHCT-11615.7[6]
HepG215.5[6]
Compound 4b N-(4-aminophenyl)-substituted benzamide136--[4]
Compound 4c N-(4-aminophenyl)-substituted benzamide192--[4]
Table 2: DNMT Inhibition
Compound ReferenceTargetIC₅₀ (µM)Cell LineCytotoxicity IC₅₀ (µM)Citation
SGI-1027 (Reference) DNMT1, 3A, 3BPotent InhibitorColon Cancer Cells-[3]
Compound 12 DNMT3AComparable to SGI-1027Leukemia KG-1Micromolar range[3]
Compound 16 DNMT3AComparable to SGI-1027Leukemia KG-1Micromolar range[3]
Compound 31 DNMT3AComparable to SGI-1027Leukemia KG-1Micromolar range[3]
Compound 32 DNMT3AComparable to SGI-1027Leukemia KG-1Micromolar range[3]

Note: Specific IC₅₀ values for SGI-1027 and its derivatives against DNMTs were not provided in the abstract, but their activity was reported as comparable to the parent compound and more potent against DNMT3A than DNMT1.[3]

III. Key Experimental Protocols

The following are generalized methodologies for the key experiments cited in the comparison tables. Researchers should refer to the specific publications for detailed protocols.

VEGFR-2 Kinase Inhibition Assay
  • Objective: To determine the concentration of the derivative required to inhibit 50% of VEGFR-2 kinase activity (IC₅₀).

  • Methodology: A common method is an in vitro kinase assay using purified recombinant human VEGFR-2.

  • Procedure:

    • The kinase reaction is initiated in a buffer containing ATP and a suitable substrate (e.g., a synthetic peptide).

    • The test compound is added at various concentrations.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The amount of phosphorylated substrate is quantified, typically using a luminescence-based method (e.g., Kinase-Glo®) or through ELISA with a phospho-specific antibody.

    • IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability / Cytotoxicity Assay
  • Objective: To measure the concentration of the derivative that causes 50% reduction in cancer cell viability (IC₅₀).

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay is frequently used.

  • Procedure:

    • Cancer cells (e.g., HCT-116, HepG2, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with the test compounds at a range of concentrations for a specified period (e.g., 48 or 72 hours).

    • For an MTT assay, the MTT reagent is added to the wells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

    • The formazan is solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • For an SRB assay, cells are fixed, and the cellular protein is stained with SRB dye. The bound dye is solubilized, and absorbance is measured.

    • The IC₅₀ value is determined by plotting the percentage of viable cells against the log of the compound concentration.

DNMT Activity Assay
  • Objective: To quantify the inhibitory effect of the derivatives on DNA methyltransferase activity.

  • Methodology: An in vitro assay using recombinant human DNMT1, DNMT3A, or DNMT3B.

  • Procedure:

    • The reaction mixture includes the DNMT enzyme, a DNA substrate (e.g., poly(dI-dC)), and the methyl donor S-adenosylmethionine (SAM), often radiolabeled ([³H]-SAM).

    • Test compounds are added at varying concentrations.

    • The reaction is incubated to allow for the transfer of the methyl group to the DNA substrate.

    • The reaction is stopped, and the radiolabeled methylated DNA is captured and quantified using a scintillation counter.

    • IC₅₀ values are calculated from the dose-response curve.

IV. Visualizing Pathways and Workflows

Signaling Pathways and Experimental Logic

The following diagrams illustrate the key signaling pathways targeted by these derivatives and a typical workflow for their evaluation.

VEGFR2_Signaling_Pathway ligand VEGF receptor VEGFR-2 ligand->receptor Binds pathway_RAS RAS/RAF/MEK/ERK Pathway receptor->pathway_RAS Dimerization & Autophosphorylation pathway_PI3K PI3K/Akt Pathway receptor->pathway_PI3K Dimerization & Autophosphorylation inhibitor N-(4-Aminophenyl) nicotinamide Derivative inhibitor->receptor Inhibits pathway pathway outcome outcome outcome_proliferation Cell Proliferation & Survival pathway_RAS->outcome_proliferation Promotes outcome_angiogenesis Angiogenesis pathway_RAS->outcome_angiogenesis Promotes pathway_PI3K->outcome_proliferation Promotes pathway_PI3K->outcome_angiogenesis Promotes

Caption: VEGFR-2 signaling pathway and point of inhibition.

Caption: Mechanism of DNMT inhibition and gene re-expression.

Experimental_Workflow start Design & Synthesis of Nicotinamide Derivatives step1 In Vitro Kinase / Enzyme Assay (e.g., VEGFR-2, DNMT) start->step1 step2 Determine IC₅₀ Values step1->step2 step3 Cell-Based Assays (e.g., HCT-116, KG-1) step2->step3 Active Compounds step4 Determine Cytotoxicity (IC₅₀) step3->step4 step5 Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) step4->step5 Potent & Selective Hits end Lead Compound Identification step5->end

Caption: General workflow for evaluating novel inhibitors.

References

N-(4-Aminophenyl)nicotinamide: A Comparative Analysis of Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinase selectivity profile of a compound is paramount for assessing its therapeutic potential and predicting potential off-target effects. This guide provides a comparative analysis of the off-target kinase profile of N-(4-Aminophenyl)nicotinamide and related nicotinamide-based inhibitors, supported by available experimental data and detailed methodologies.

While a comprehensive off-target kinase profile for the specific molecule this compound is not publicly available, analysis of structurally related compounds and the nicotinamide scaffold itself provides valuable insights into potential on- and off-target activities. Nicotinamide derivatives have emerged as a versatile scaffold in kinase inhibitor discovery, with various analogues targeting a range of kinases, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

On-Target Activity: N-Phenyl Nicotinamides as VEGFR-2 Inhibitors

The primary intended target for many N-phenyl nicotinamide derivatives is VEGFR-2, a key regulator of angiogenesis. Inhibition of VEGFR-2 is a clinically validated strategy in oncology. Several studies have reported the synthesis and evaluation of N-phenyl nicotinamide analogues as potent inhibitors of VEGFR-2.

Off-Target Kinase Profiling of Related Nicotinamide-Based Compounds

To approximate the potential off-target profile of this compound, we can examine the kinase selectivity data of the parent nicotinamide molecule and a more complex, structurally related inhibitor, CHMFL-ABL/KIT-155, which features a nicotinoylpiperidine moiety.

Kinase Inhibition Profile of Nicotinamide

A screen of nicotinamide against a panel of 97 kinases revealed inhibitory activity against ROCK2 and Casein Kinase 1 (CK1) at millimolar concentrations.[1]

Kinase% Control at 3 mMNote
ROCK23.3Strong Inhibition
CK1δ7.7Strong Inhibition
Data from a KINOMEscan™ screen. Lower % control indicates stronger binding.[1]
Kinome-Wide Selectivity of CHMFL-ABL/KIT-155

A comprehensive KINOMEscan™ assay of CHMFL-ABL/KIT-155 against 468 kinases demonstrated high selectivity for its intended targets, ABL1 and KIT.[2] However, several off-target kinases were also identified.

Target KinaseIC50 (nM)
ABL146
c-KIT75
Off-Target KinaseIC50 (nM)
LCK12
PDGFRβ80
BLK81
DDR1116
CSF1R227
DDR2325
Data from biochemical assays for kinases identified in a KINOMEscan™ screen.[2][3][4][5]

This data for a related, albeit more complex, molecule highlights potential off-target families for nicotinamide-based inhibitors, including other tyrosine kinases like PDGFR and Src family kinases (LCK, BLK).

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol for IC50 Determination)

Biochemical kinase assays are performed to determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50). A typical protocol involves:

  • Reaction Setup: The kinase, a suitable substrate (often a peptide or protein), and ATP are combined in a reaction buffer.

  • Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations. A control reaction with no inhibitor (or vehicle, e.g., DMSO) is also prepared.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for phosphorylation of the substrate.

  • Detection: The amount of substrate phosphorylation is quantified. This can be achieved through various methods, such as:

    • Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-Based Assays: Using ATP detection reagents where the luminescence signal is inversely proportional to the amount of ATP consumed by the kinase.

    • Fluorescence/FRET-Based Assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

  • Data Analysis: The kinase activity at each inhibitor concentration is normalized to the control. The resulting data is plotted as a dose-response curve, and the IC50 value is calculated using non-linear regression analysis.

KINOMEscan™ Selectivity Profiling (General Methodology)

KINOMEscan™ is a competition-based binding assay used to quantitatively measure the interaction of a test compound against a large panel of kinases.[6][7]

  • Immobilized Ligand: A proprietary, active-site directed ligand for each kinase is immobilized on a solid support.

  • Competition: The kinase of interest is incubated with the immobilized ligand and the test compound.

  • Binding Measurement: If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is quantified using a sensitive method like quantitative PCR (qPCR) of a DNA tag fused to the kinase.

  • Results: The results are typically reported as "% of control," where the control is the amount of kinase bound in the absence of the test compound. A lower percentage indicates a stronger interaction between the compound and the kinase.

Visualizing Kinase Selectivity and Signaling Pathways

The following diagrams illustrate the concept of on-target versus off-target kinase inhibition and the VEGFR-2 signaling pathway.

On_Target_vs_Off_Target cluster_inhibitor This compound cluster_kinases Kinome Inhibitor Compound OnTarget VEGFR-2 (Intended Target) Inhibitor->OnTarget Therapeutic Effect OffTarget1 Off-Target Kinase 1 Inhibitor->OffTarget1 Side Effect A OffTarget2 Off-Target Kinase 2 Inhibitor->OffTarget2 Side Effect B NonTarget Non-Inhibited Kinase

Caption: On-target vs. off-target effects of a kinase inhibitor.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Inhibitor This compound Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Conclusion

While direct, comprehensive off-target kinase profiling data for this compound is not publicly available, the analysis of related compounds provides a valuable framework for understanding its potential selectivity. The primary target for this class of compounds is often VEGFR-2. However, as demonstrated by the kinome scan of a structurally related molecule, off-target interactions with other kinase families are possible and warrant careful consideration during drug development. For a definitive assessment, a broad kinase panel screen, such as KINOMEscan™, would be required for this compound itself. This would provide the necessary data to build a complete selectivity profile, enabling a more accurate prediction of its therapeutic window and potential side effects.

References

A Comparative Analysis: N-(4-Aminophenyl)nicotinamide and Imatinib in Chronic Myeloid Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Examination of Two Kinase Inhibitor Scaffolds in the Context of Chronic Myeloid Leukemia (CML)

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the constitutively active BCR-ABL tyrosine kinase, a product of the Philadelphia chromosome translocation. The development of tyrosine kinase inhibitors (TKIs) has revolutionized CML treatment, with imatinib being the pioneering first-generation TKI. This guide provides a comparative overview of the established TKI, imatinib, and the potential therapeutic relevance of N-(4-Aminophenyl)nicotinamide, a compound representing a distinct chemical scaffold, in the context of CML cell lines. While direct comparative studies on this compound against imatinib in CML are not extensively available in the current literature, this guide will draw upon existing data for nicotinamide and its relevant derivatives to provide a foundational comparison.

Performance and Efficacy: A Data-Driven Comparison

The efficacy of anticancer agents is primarily evaluated by their ability to inhibit cancer cell proliferation and induce apoptosis. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a drug.

CompoundCML Cell LineIC50 (nM)Citation
Imatinib K562~30 - 600[1]
KU812Not Specified[1]
KCL22Not Specified[1]
Nicotinamide-Ponatinib Analogue (HSN748) *K5620.80 ± 0.003[2]
KCL221.32 ± 0.05[2]
KCL22-IR (Imatinib-Resistant)0.23 ± 0.013[2]

Note: Data for this compound is not available. Data for HSN748, a nicotinamide analogue of ponatinib with a similar structural motif, is presented as a surrogate.

Mechanism of Action: Targeting Different Cellular Pathways

Imatinib functions as a potent and selective inhibitor of the BCR-ABL tyrosine kinase.[3] By binding to the ATP-binding site of the kinase domain of ABL, imatinib stabilizes the inactive conformation of the enzyme, thereby preventing the phosphorylation of its downstream substrates.[4] This blockade of BCR-ABL activity leads to the inhibition of proliferative signaling pathways and the induction of apoptosis in BCR-ABL-positive cells.[2][5]

This compound and related nicotinamide compounds are suggested to exert their anti-cancer effects through different mechanisms, primarily involving the inhibition of Sirtuin 1 (SIRT1), a class III histone deacetylase.[6][7] SIRT1 plays a role in various cellular processes, including cell survival and drug resistance. By inhibiting SIRT1, nicotinamide can enhance the sensitivity of CML cells to other chemotherapeutic agents and can induce apoptosis.[6] It is important to note that while nicotinamide itself has been studied, the precise mechanism of this compound in CML cells requires further investigation.

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by imatinib and the proposed pathway for nicotinamide.

imatinib_pathway BCR_ABL BCR-ABL P_Substrate Phosphorylated Substrate BCR_ABL->P_Substrate Phosphorylation Proliferation Cell Proliferation & Survival BCR_ABL->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibits Apoptosis Apoptosis Imatinib->Apoptosis ATP ATP ATP->BCR_ABL Substrate Substrate Substrate->BCR_ABL P_Substrate->Proliferation P_Substrate->Apoptosis

Imatinib's mechanism of action.

nicotinamide_pathway Nicotinamide This compound (Proposed) SIRT1 SIRT1 Nicotinamide->SIRT1 Inhibits p53 p53 SIRT1->p53 Deacetylates (Inactivates) Acetylated_p53 Acetylated p53 (Active) p53->Acetylated_p53 Acetylation Apoptosis_Genes Pro-apoptotic Genes Acetylated_p53->Apoptosis_Genes Activates Apoptosis Apoptosis Apoptosis_Genes->Apoptosis

Proposed mechanism for nicotinamide.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to evaluate the efficacy of compounds like imatinib and nicotinamide derivatives in CML cell lines.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on CML cell lines and to calculate the IC50 value.

  • Cell Seeding: CML cell lines (e.g., K562, KCL22) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in a final volume of 100 µL of complete culture medium.

  • Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., imatinib, this compound) or vehicle control (e.g., DMSO) and incubated for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment: CML cells are treated with the test compound at various concentrations for a specified period (e.g., 24-48 hours).

  • Cell Harvesting and Washing: Cells are harvested, centrifuged, and washed twice with cold PBS.

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: The percentage of apoptotic cells is determined using flow cytometry software.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating a novel compound against a standard drug in CML cell lines.

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies CML_cells CML Cell Lines (e.g., K562, KCL22) Treatment Treat with This compound vs. Imatinib CML_cells->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Western_Blot Western Blot Analysis (p-BCR-ABL, SIRT1, etc.) Treatment->Western_Blot Kinase_Assay Kinase Inhibition Assay Treatment->Kinase_Assay IC50 Determine IC50 Viability->IC50 Apoptosis_Quant Quantify Apoptosis Apoptosis->Apoptosis_Quant IC50->Western_Blot Apoptosis_Quant->Western_Blot

Workflow for compound comparison.

Conclusion

Imatinib remains a cornerstone in the treatment of CML, effectively targeting the BCR-ABL oncoprotein. While direct comparative data for this compound is lacking, the available information on nicotinamide and its derivatives suggests a potential alternative mechanism of action centered on SIRT1 inhibition. The potent activity of a nicotinamide-ponatinib analogue, even in imatinib-resistant cells, highlights the promise of exploring nicotinamide-based scaffolds in CML therapy. Further research, including head-to-head in vitro and in vivo studies, is imperative to fully elucidate the therapeutic potential of this compound and to determine its place in the evolving landscape of CML treatment.

References

Navigating the Nicotinamide Landscape: A Comparative Guide to In Vitro Anticancer Findings

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a scarcity of specific in vitro data for N-(4-Aminophenyl)nicotinamide, hindering a direct assessment of its reproducibility. However, the broader family of nicotinamide derivatives has been a fertile ground for anticancer drug discovery, with numerous analogues synthesized and evaluated for their therapeutic potential. This guide pivots to a comparative analysis of a well-documented nicotinamide derivative, (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide (herein referred to as Compound 10), to provide researchers, scientists, and drug development professionals with a framework for evaluating the reproducibility and therapeutic promise of this class of compounds.

This guide will delve into the in vitro anticancer activities of Compound 10, a potent VEGFR-2 inhibitor, and compare its performance with other relevant nicotinamide derivatives. We will explore the experimental methodologies employed in these studies and present the quantitative data in a clear, comparative format.

In Vitro Anticancer Activity: A Comparative Analysis

Compound 10 and other nicotinamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

CompoundTarget Cell LineIC50 (µM)Target EnzymeIC50 (nM)Reference
Compound 10 MCF-78.25VEGFR-251[1]
HCT-1166.48[1]
Compound 8 HCT-1165.4VEGFR-277.02[2]
HepG27.1[2]
Compound 18a --VEGFR-21.52[3]
Sorafenib (Reference) HCT-1169.30VEGFR-253.65[2][4]
HepG27.40[4]
Compound N4 MCF-712.1Not Specified-

Table 1: Comparative in vitro activity of selected nicotinamide derivatives. This table summarizes the half-maximal inhibitory concentrations (IC50) of various nicotinamide derivatives against different cancer cell lines and their target enzyme, VEGFR-2.

Signaling Pathways and Experimental Workflows

The anticancer effect of these nicotinamide derivatives is primarily attributed to their ability to interfere with the VEGFR-2 signaling cascade, which is crucial for angiogenesis. Inhibition of VEGFR-2 leads to downstream effects such as cell cycle arrest and apoptosis.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits mTOR->Proliferation VEGF VEGF VEGF->VEGFR2 Binds Nicotinamide_Derivative Nicotinamide Derivative (e.g., Compound 10) Nicotinamide_Derivative->VEGFR2 Inhibits

Figure 1: Simplified VEGFR-2 signaling pathway and the inhibitory action of nicotinamide derivatives.

The evaluation of these compounds typically follows a standardized in vitro workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation synthesis Synthesis of Nicotinamide Derivatives characterization Structural Confirmation (IR, NMR, Mass Spec) synthesis->characterization cell_culture Cancer Cell Line Culture (e.g., HCT-116, HepG2) characterization->cell_culture cytotoxicity_assay Cytotoxicity Assay (MTT Assay) cell_culture->cytotoxicity_assay enzyme_assay VEGFR-2 Kinase Assay cytotoxicity_assay->enzyme_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) enzyme_assay->cell_cycle_analysis apoptosis_assay Apoptosis Assay (e.g., Annexin V) cell_cycle_analysis->apoptosis_assay protein_expression Protein Expression Analysis (Western Blot for Caspases, Bax/Bcl-2) apoptosis_assay->protein_expression

Figure 2: General experimental workflow for the in vitro evaluation of nicotinamide derivatives.

Experimental Protocols

To ensure the reproducibility of the findings, it is crucial to adhere to detailed and standardized experimental protocols. Below are methodologies for key experiments cited in the literature for the evaluation of nicotinamide derivatives.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HCT-116, HepG2) are seeded in 96-well plates at a density of 5 × 10^4 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the nicotinamide derivatives and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

VEGFR-2 Kinase Assay
  • Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase buffer.

  • Inhibitor Addition: The nicotinamide derivatives are added at various concentrations to the wells.

  • Incubation: The reaction mixture is incubated at 30°C for a specified time (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate is quantified, often using an ELISA-based method with an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP).

  • Signal Measurement: A chromogenic or chemiluminescent substrate is added, and the resulting signal is measured using a plate reader. The inhibitory activity is calculated as the percentage of inhibition relative to a control without the inhibitor.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Cancer cells are treated with the IC50 concentration of the nicotinamide derivative for 24 hours. The cells are then harvested by trypsinization and washed with PBS.

  • Fixation: The cells are fixed in 70% ice-cold ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.

Reproducibility in Cancer Research

It is important to acknowledge the broader context of reproducibility in preclinical cancer research. Studies have highlighted challenges in replicating findings from high-impact papers, with a significant percentage of replication attempts showing weaker effects than the original reports.[5][6][7] Factors contributing to this include variations in cell lines, reagents, and subtle differences in experimental protocols.[5][8][9] Therefore, for any novel nicotinamide derivative, independent verification of in vitro findings in multiple laboratories is a critical step before advancing to further preclinical and clinical development.

References

Head-to-Head Comparison: N-(4-Aminophenyl)nicotinamide and Nilotinib in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, tyrosine kinase inhibitors (TKIs) represent a cornerstone of precision medicine. This guide provides a detailed comparison of nilotinib, a well-established second-generation TKI, and N-(4-Aminophenyl)nicotinamide, a representative of the emerging class of nicotinamide-based kinase inhibitors. This comparison is intended for researchers, scientists, and drug development professionals, offering objective data to inform research and development efforts.

Executive Summary

Nilotinib is a potent inhibitor of the BCR-ABL kinase, the primary driver of chronic myeloid leukemia (CML), and also targets other kinases such as KIT, PDGFR, and DDR1. It is an FDA-approved therapeutic with a well-documented clinical profile. In contrast, this compound is a less characterized compound within the broader class of N-phenyl nicotinamides, which have shown promise as inhibitors of kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Due to a lack of specific publicly available data for this compound, this guide will present a comprehensive overview of nilotinib and use data from structurally related N-phenyl nicotinamide derivatives to represent the potential profile of this class of compounds.

Mechanism of Action and Target Profile

Nilotinib

Nilotinib is a potent and selective inhibitor of the BCR-ABL tyrosine kinase.[1][2] It binds to the ATP-binding site of the kinase, stabilizing its inactive conformation and thereby preventing the phosphorylation of downstream substrates essential for cell proliferation and survival.[1][2] This targeted inhibition leads to apoptosis in cancer cells dependent on BCR-ABL signaling.[2]

Beyond BCR-ABL, nilotinib exhibits inhibitory activity against a range of other kinases, contributing to its broader therapeutic potential and side-effect profile.[1][3][4]

Key Kinase Targets of Nilotinib:

  • BCR-ABL[1][2]

  • Platelet-Derived Growth Factor Receptor (PDGFR) α and β[1]

  • KIT proto-oncogene, receptor tyrosine kinase[1]

  • Colony-Stimulating Factor 1 Receptor (CSF-1R)[1]

  • Discoidin Domain Receptor 1 (DDR1) and DDR2[3][5]

  • Ephrin type-B receptor 4 (EphB4)[6]

N-phenyl Nicotinamide Derivatives

The broader class of N-phenyl nicotinamides has been investigated as inhibitors of various protein kinases, with a notable focus on VEGFR-2, a key regulator of angiogenesis.[7] The nicotinamide moiety acts as a hinge-binding motif, a common feature in many kinase inhibitors. The phenyl group and its substituents can be modified to achieve potency and selectivity against different kinase targets.

While specific data for this compound is not available, related compounds have demonstrated significant inhibition of VEGFR-2, suggesting a potential anti-angiogenic mechanism of action.[1][2]

Quantitative Performance Data

The following tables summarize the in vitro inhibitory activities of nilotinib and representative N-phenyl nicotinamide derivatives against their respective primary targets and cancer cell lines.

Table 1: Kinase Inhibition Profile

CompoundTarget KinaseIC50 (nM)Reference
Nilotinib c-ABL28[8]
BCR-ABL<25[1]
PDGFRαPotent Inhibition[1]
PDGFRβPotent Inhibition[1]
KITPotent Inhibition[1]
DDR1Potent Inhibition[3][5]
EphB4240[6]
N-phenyl Nicotinamide Derivative (Compound 6) VEGFR-260.83[1]
N-phenyl Nicotinamide Derivative (Compound 8) VEGFR-277.02[2]

Table 2: Cellular Activity

CompoundCell LineAssayIC50 (µM)Reference
Nilotinib K562 (CML)Proliferation0.015[9]
Ba/F3 (BCR-ABL)Proliferation0.003[9]
N-phenyl Nicotinamide Derivative (Compound 6) HCT-116 (Colon)Proliferation9.3[1]
HepG-2 (Liver)Proliferation7.8[1]
N-phenyl Nicotinamide Derivative (Compound 8) HCT-116 (Colon)Proliferation5.4[2]
HepG-2 (Liver)Proliferation7.1[2]

Signaling Pathways

Nilotinib Signaling Pathway

Nilotinib primarily targets the constitutively active BCR-ABL tyrosine kinase, which drives chronic myeloid leukemia. Inhibition of BCR-ABL blocks several downstream signaling pathways crucial for cancer cell proliferation, survival, and adhesion.

Nilotinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL RAS RAS/MAPK Pathway BCR_ABL->RAS STAT5 JAK/STAT Pathway BCR_ABL->STAT5 PI3K PI3K/AKT Pathway BCR_ABL->PI3K Proliferation Cell Proliferation & Survival RAS->Proliferation STAT5->Proliferation PI3K->Proliferation Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibits

Caption: Nilotinib inhibits the BCR-ABL kinase, blocking downstream pro-survival pathways.

Potential N-phenyl Nicotinamide Signaling Pathway (VEGFR-2 Inhibition)

N-phenyl nicotinamide derivatives that inhibit VEGFR-2 would block the signaling cascade initiated by the binding of VEGF. This would lead to the inhibition of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K/AKT VEGFR2->PI3K RAS RAS/MAPK VEGFR2->RAS Angiogenesis Angiogenesis (Proliferation, Migration) PLCg->Angiogenesis PI3K->Angiogenesis RAS->Angiogenesis N_phenyl_nicotinamide N-phenyl nicotinamide N_phenyl_nicotinamide->VEGFR2 Inhibits

Caption: N-phenyl nicotinamides can inhibit VEGFR-2, blocking pro-angiogenic signaling.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the IC50 of a compound against a target kinase.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of test compound Start->Compound_Prep Incubate Add compound to reaction mix and incubate at 37°C Compound_Prep->Incubate Reaction_Mix Prepare reaction mix: - Kinase - Substrate - ATP (radiolabeled or coupled to reporter) Reaction_Mix->Incubate Stop_Reaction Stop the reaction Incubate->Stop_Reaction Detection Detect phosphorylated substrate (e.g., filter binding, luminescence) Stop_Reaction->Detection Data_Analysis Calculate % inhibition and determine IC50 value Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Methodology:

  • Compound Preparation: The test compound (e.g., nilotinib, N-phenyl nicotinamide derivative) is serially diluted in an appropriate solvent (e.g., DMSO) to create a range of concentrations.

  • Reaction Setup: In a microplate, the kinase, a specific peptide or protein substrate, and ATP are combined in a reaction buffer. For radiometric assays, [γ-³³P]ATP is used. For non-radiometric assays, ATP is used in conjunction with a detection system (e.g., ADP-Glo, LanthaScreen).

  • Initiation of Reaction: The serially diluted compound is added to the reaction mixture.

  • Incubation: The reaction plate is incubated at a controlled temperature (typically 30°C or 37°C) for a defined period to allow for substrate phosphorylation.

  • Termination of Reaction: The reaction is stopped by adding a solution containing EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.

  • Detection: The amount of phosphorylated substrate is quantified. In radiometric assays, the phosphorylated substrate is captured on a filter membrane, and the radioactivity is measured. In luminescence-based assays, the amount of remaining ATP or generated ADP is measured.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a no-compound control. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method to assess the effect of a compound on the proliferation of cancer cell lines.

Cell_Proliferation_Assay Start Start Seed_Cells Seed cancer cells in a 96-well plate and allow to adhere Start->Seed_Cells Treat_Cells Treat cells with serial dilutions of the test compound Seed_Cells->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours to allow formazan crystal formation Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate % viability and determine IC50 value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a cell proliferation assay using the MTT method.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a period of 48 to 72 hours to allow the compound to exert its effect.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: The plate is incubated for another 2 to 4 hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT into purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each compound concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

Nilotinib is a highly effective and well-characterized tyrosine kinase inhibitor with a clear mechanism of action and a defined target profile, primarily centered on BCR-ABL. Its clinical success in the treatment of CML is well-documented.

The class of N-phenyl nicotinamides, on the other hand, represents an area of active research with demonstrated potential for kinase inhibition, particularly against VEGFR-2. The available data on various derivatives suggest that this chemical scaffold is a promising starting point for the development of novel anti-cancer agents. However, a direct comparison with nilotinib is hampered by the lack of specific experimental data for this compound. Further investigation into the structure-activity relationship and target specificity of this and related compounds is necessary to fully elucidate their therapeutic potential.

This guide highlights the importance of comprehensive preclinical data for the objective comparison of kinase inhibitors and underscores the distinct stages of development between an established drug like nilotinib and an exploratory chemical series like the N-phenyl nicotinamides.

References

Validating Nicotinamide Derivatives as Novel Anti-Cancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel anti-cancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Nicotinamide, a form of vitamin B3, and its derivatives have emerged as a promising class of compounds targeting the metabolic vulnerabilities of cancer cells. This guide provides a comprehensive comparison of the anti-cancer potential of novel nicotinamide derivatives against established chemotherapeutic agents. We present supporting experimental data, detailed methodologies for key validation assays, and visual representations of the underlying molecular pathways and experimental workflows.

Mechanism of Action: Targeting NAD+ Metabolism

Nicotinamide derivatives exert their anti-cancer effects primarily by disrupting the cellular synthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular metabolism and redox reactions. Many cancer cells exhibit an elevated dependence on the NAD+ salvage pathway for their rapid proliferation and survival. The key enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT).[1]

Several nicotinamide derivatives function as inhibitors of NAMPT, leading to NAD+ depletion, ATP exhaustion, and ultimately, apoptotic cell death in cancer cells.[1] Furthermore, some derivatives are metabolized into unnatural NAD-like molecules that can inhibit other crucial enzymes, such as inosine monophosphate dehydrogenase (IMPDH), which is vital for the synthesis of guanine nucleotides.

Signaling Pathway of Nicotinamide Derivatives

cluster_salvage NAD+ Salvage Pathway cluster_inhibition Inhibition by Nicotinamide Derivatives cluster_effects Cellular Effects Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Unnatural_NAD Unnatural NAD Analogue NMNAT->Unnatural_NAD Produces NAD_Depletion NAD+ Depletion NAD->NAD_Depletion Leads to Nicotinamide_Derivative Nicotinamide Derivative Nicotinamide_Derivative->NMNAT Metabolized by NAMPT & NAMPT_Inhibitor NAMPT Inhibitor Nicotinamide_Derivative->NAMPT_Inhibitor Acts as NAMPT_Inhibitor->NAMPT Inhibits IMPDH IMPDH Unnatural_NAD->IMPDH Inhibits IMPDH->NAD_Depletion Inhibition contributes to ATP_Depletion ATP Depletion NAD_Depletion->ATP_Depletion Apoptosis Apoptosis ATP_Depletion->Apoptosis Tumor_Growth_Inhibition Tumor Growth Inhibition Apoptosis->Tumor_Growth_Inhibition

Caption: Mechanism of action of nicotinamide derivatives.

Comparative In Vitro Efficacy

The anti-proliferative activity of novel nicotinamide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below, alongside those of standard chemotherapeutic agents for comparison.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Nicotinamide Derivatives
Compound 10HCT-116 (Colon)15.40[2]
HepG2 (Liver)9.80[2]
Compound 7HCT-116 (Colon)15.70[2]
HepG2 (Liver)15.50[2]
NAMPT Inhibitors
OT-82Hematopoietic Malignancies0.00289[1]
Non-Hematopoietic Tumors0.01303[1]
Standard Chemotherapeutics
DoxorubicinA549 (Lung)0.1 - 1.0[3]
MCF-7 (Breast)0.05 - 0.5[3]
PaclitaxelA549 (Lung)0.0025 - 0.0075[4]
SK-BR-3 (Breast)0.003 - 0.005[5]
MDA-MB-231 (Breast)0.001 - 0.003[5]

Comparative In Vivo Efficacy

Preclinical studies in animal models have demonstrated the anti-tumor activity of NAMPT inhibitors, a class of nicotinamide derivatives.

CompoundCancer ModelDosing RegimenTumor Growth InhibitionReference
NAMPT Inhibitor
STF-118804Neuroblastoma XenograftNot specifiedSignificant reduction in tumor growth[6][7]
FK866NCI-H1155 Xenograft5 and 10 mg/kgDose-dependent increase in metabolic markers of NAMPT inhibition[8]
Standard Chemotherapeutics
DoxorubicinVarious solid tumors60-75 mg/m² (human equivalent)Standard of care in various combination therapies[3][9][10]
PaclitaxelBreast Cancer XenograftNot specified49.78% (BC-V) and 51.23% (BC-ER) inhibition[11]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cells.

Workflow:

A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of the compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent to each well C->D E 5. Incubate for 2-4 hours D->E F 6. Add solubilization solution (e.g., DMSO) E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 values G->H

Caption: MTT assay workflow for cell viability.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the nicotinamide derivative or standard drug. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Analysis (Western Blot)

This protocol is used to detect key protein markers of apoptosis.

Workflow:

A 1. Treat cells with the compound B 2. Harvest cells and lyse to extract proteins A->B C 3. Quantify protein concentration (e.g., BCA assay) B->C D 4. Separate proteins by SDS-PAGE C->D E 5. Transfer proteins to a PVDF membrane D->E F 6. Block the membrane E->F G 7. Incubate with primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3) F->G H 8. Incubate with HRP-conjugated secondary antibody G->H I 9. Detect signal using ECL substrate H->I J 10. Image and analyze band intensity I->J

Caption: Western blot workflow for apoptosis analysis.

Methodology:

  • Cell Treatment and Lysis: Treat cells with the compound at its IC50 concentration for a specified time. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved PARP, cleaved Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

Nicotinamide derivatives represent a promising class of novel anti-cancer agents that target the metabolic dependencies of tumor cells. The in vitro data demonstrates their potent cytotoxic effects against various cancer cell lines, with some derivatives exhibiting efficacy comparable to standard chemotherapeutic drugs. Preclinical in vivo studies further support their potential to inhibit tumor growth. The primary mechanism of action through the inhibition of the NAD+ salvage pathway offers a targeted approach that may differ from traditional DNA-damaging agents.

Further research, including head-to-head in vivo comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of N-(4-Aminophenyl)nicotinamide and other nicotinamide derivatives. The experimental protocols and workflows provided in this guide offer a robust framework for the continued validation of these promising anti-cancer compounds.

References

A Comparative Analysis of N-(4-Aminophenyl)nicotinamide Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available preclinical and clinical data specifically for the compound "N-(4-Aminophenyl)nicotinamide" is not available at the time of this review. Therefore, a direct benchmark against current standard-of-care drugs cannot be provided.

To demonstrate the structure and content of a comparison guide as requested, this document presents an illustrative analysis of the related compound, Nicotinamide (also known as niacinamide), a form of vitamin B3. This guide focuses on its use as an adjunct therapy in a well-defined clinical context: EGFR-mutated Non-Small Cell Lung Cancer (NSCLC), based on published clinical trial data.

Illustrative Comparison: Nicotinamide as an Adjunct to EGFR Inhibitors in NSCLC

This guide benchmarks the efficacy of a first-generation Epidermal Growth Factor Receptor-Tyrosine Kinase Inhibitor (EGFR-TKI) against the combination of an EGFR-TKI plus high-dose Nicotinamide for the first-line treatment of Stage IV, EGFR-mutated lung adenocarcinoma.

Mechanism of Action

EGFR-mutated lung adenocarcinomas are driven by constitutively active EGFR signaling, which promotes cell proliferation and survival through downstream pathways like RAS-RAF-MAPK and PI3K-AKT. Standard-of-care involves EGFR-TKIs that directly inhibit this receptor.

However, tumor suppressor genes are often silenced epigenetically, contributing to tumorigenesis. The tumor suppressor RUNX3 is inactivated in a high percentage of lung adenocarcinomas.[1] Nicotinamide, as a sirtuin inhibitor, has been shown in preclinical models to reactivate epigenetically silenced RUNX3, thereby potentially restoring its tumor-suppressive functions and augmenting the effect of EGFR inhibition.[1]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Receptor RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RUNX3 RUNX3 Gene (Silenced) RUNX3_Active RUNX3 Gene (Active) Apoptosis Apoptosis RUNX3_Active->Apoptosis EGFR_TKI EGFR-TKI (Standard of Care) EGFR_TKI->EGFR Inhibits Nicotinamide Nicotinamide Nicotinamide->RUNX3 Reactivates

Caption: Proposed dual mechanism of action.
Clinical Efficacy & Safety Data

The following data is summarized from a Phase IIb randomized, double-blind clinical trial (NCT02416739) involving 110 patients with Stage IV lung cancer and EGFR mutations.[1] Patients were randomized to receive a first-generation EGFR-TKI (gefitinib or erlotinib) plus either Nicotinamide (1 g/day ) or a placebo.[1]

EndpointEGFR-TKI + Placebo (n=55)EGFR-TKI + Nicotinamide (n=55)P-value
Median Progression-Free Survival (PFS) 10.9 months12.7 months0.2
Median Overall Survival (OS) 29.4 months31.0 months0.2
OS in Female Patients Subgroup Not ReportedNot Reported0.01
OS in Never-Smoker Subgroup Not ReportedNot Reported0.03

Summary of Findings:

  • Subgroup analyses suggested a significant reduction in the risk of mortality for female patients and for patients who had never smoked when treated with Nicotinamide.[1]

  • No major differences in adverse events were reported between the two groups, indicating that the addition of 1 g/day of Nicotinamide was well-tolerated.

Experimental Protocols

Protocol 1: Phase IIb Clinical Trial Design (Adapted from NCT02416739)

  • Objective: To assess the therapeutic benefit of adding Nicotinamide to first-generation EGFR-TKIs in patients with Stage IV, EGFR-mutated lung cancer.

  • Patient Population: 110 treatment-naïve patients with confirmed Stage IV lung adenocarcinoma and activating EGFR mutations (e.g., Exon 19 deletion or L858R mutation).

  • Randomization: Patients were randomly assigned in a 1:1 ratio to two treatment arms.

    • Arm A (Control): EGFR-TKI (Gefitinib 250 mg/day or Erlotinib 150 mg/day) + Placebo.

    • Arm B (Experimental): EGFR-TKI (Gefitinib 250 mg/day or Erlotinib 150 mg/day) + Nicotinamide (1 g/day ).

  • Endpoints:

    • Primary Endpoint: Progression-Free Survival (PFS), assessed every 6 weeks.

    • Secondary Endpoint: Overall Survival (OS).

  • Study Duration: Patients received treatment until disease progression, unacceptable toxicity, or withdrawal of consent. The median follow-up was 54.3 months.[1]

cluster_workflow Clinical Trial Workflow cluster_arms p1 Patient Screening (Stage IV NSCLC, EGFR+) p2 Informed Consent p1->p2 p3 Randomization (1:1) p2->p3 ArmA Arm A: EGFR-TKI + Placebo p3->ArmA ArmB Arm B: EGFR-TKI + Nicotinamide p3->ArmB p4 Tumor Assessment (CT Scans every 6 weeks) ArmA->p4 ArmB->p4 p5 Endpoint Analysis (PFS & OS) p4->p5

Caption: Workflow for the randomized clinical trial.

Protocol 2: Immunohistochemistry (IHC) for RUNX3 Expression (Illustrative)

This protocol describes a standard method for assessing protein expression in tumor tissue, which would be used to validate the mechanism of action of Nicotinamide.

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor biopsy samples are sectioned into 4-µm thick slices and mounted on positively charged glass slides.

  • Deparaffinization and Rehydration: Slides are heated at 60°C for 1 hour, followed by immersion in xylene and a graded series of ethanol solutions (100%, 95%, 70%) to rehydrate the tissue.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.

  • Blocking: Slides are treated with a hydrogen peroxide solution to block endogenous peroxidase activity, followed by a protein block (e.g., goat serum) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Slides are incubated with a primary antibody specific to the RUNX3 protein (e.g., rabbit anti-RUNX3 monoclonal) at a 1:200 dilution overnight at 4°C.

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit) is applied. The signal is visualized using a diaminobenzidine (DAB) substrate kit, which produces a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: Slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated through a graded ethanol series and xylene, and coverslipped using a permanent mounting medium.

  • Analysis: Staining intensity and the percentage of positive tumor cells are evaluated by a pathologist under a light microscope to determine the RUNX3 expression level.

References

Safety Operating Guide

Proper Disposal of N-(4-Aminophenyl)nicotinamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Adherence to stringent disposal protocols for chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This document provides essential, step-by-step guidance for the proper disposal of N-(4-Aminophenyl)nicotinamide (CAS No. 19060-64-1), a compound utilized by researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific, comprehensive SDS for this compound is not widely available, data for the closely related compound, nicotinamide, suggests that this compound may cause skin, eye, and respiratory irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: In cases of handling fine powders or in poorly ventilated areas, a dust mask or respirator is advised to prevent inhalation.

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and the related compound nicotinamide. This information is critical for safe handling and storage.

PropertyThis compoundNicotinamide (for reference)
CAS Number 19060-64-198-92-0
Molecular Formula C₁₂H₁₁N₃OC₆H₆N₂O
Molecular Weight 213.24 g/mol 122.12 g/mol
Melting Point Not available128 - 131 °C[1]
Boiling Point 329.4 °C (Predicted)Not available
LD50 (Oral, Rat) Not available3500 mg/kg[2]

Step-by-Step Disposal Procedures

The fundamental principle for the disposal of this compound is to manage it as hazardous chemical waste. It must not be discarded down the drain or in regular solid waste streams.

Pure or Unused this compound:
  • Container: The compound should be kept in its original, clearly labeled container. If the original container is damaged, the material should be transferred to a new, compatible, and correctly labeled waste container.

  • Labeling: The waste container must be explicitly labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name "this compound" and any known hazards (e.g., "Irritant").

  • Storage: The sealed waste container should be stored in a designated, secure hazardous waste accumulation area, segregated from incompatible materials.

  • Disposal: Arrange for collection and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Contaminated Labware and Materials:
  • Solid Waste: Items such as gloves, weighing paper, and paper towels contaminated with this compound should be collected in a designated, labeled hazardous waste bag or container.

  • Sharps: Any contaminated needles, syringes, or razor blades must be placed in a designated sharps container for hazardous chemical waste.

  • Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous liquid waste. After decontamination, the glassware can be washed according to standard laboratory procedures. Heavily contaminated or broken glassware that cannot be safely cleaned should be disposed of as solid hazardous waste.

Solutions Containing this compound:
  • Aqueous and Organic Solutions: All solutions containing this compound are to be collected as hazardous liquid waste.

  • Waste Container: Use a compatible, leak-proof container clearly labeled as "Hazardous Liquid Waste" and specifying the contents, including "this compound" and the solvent used.

  • Storage and Disposal: Store in the designated hazardous waste accumulation area and arrange for disposal through your institution's EHS office or a licensed contractor.

Experimental Workflow for Disposal

DisposalWorkflow cluster_preparation Preparation cluster_waste_identification Waste Identification & Segregation cluster_containment Containment & Labeling cluster_final_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Work in a well-ventilated area (fume hood) A->B C Pure/Unused Solid B->C D Contaminated Solids (Gloves, Paper) B->D E Contaminated Sharps B->E F Contaminated Glassware B->F G Liquid Solutions B->G H Seal in labeled Hazardous Solid Waste Container C->H D->H I Place in labeled Hazardous Sharps Container E->I J Triple-rinse with solvent, collect rinsate F->J K Seal in labeled Hazardous Liquid Waste Container G->K L Store in designated Hazardous Waste Accumulation Area H->L I->L J->K K->L M Arrange pickup by EHS or licensed waste contractor L->M

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling N-(4-Aminophenyl)nicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-(4-Aminophenyl)nicotinamide

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is synthesized from safety data for structurally related compounds, including aromatic amines and nicotinamide, to provide a comprehensive safety protocol. Researchers should always conduct a thorough risk assessment for their specific experimental conditions.

This guide provides crucial safety, handling, and disposal information for this compound, a compound utilized in scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The required PPE is summarized in the table below.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have some level of permeability.[1][2]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations.[1][3] The type of respirator depends on the specific conditions.
Hazard Identification and Classification

Based on structurally similar compounds like nicotinamide and other aromatic amines, this compound is anticipated to have the following hazard classifications.

Hazard Class Hazard Statement GHS Code
Skin Corrosion/IrritationCauses skin irritation.[3][4][5][6]H315
Serious Eye Damage/Eye IrritationCauses serious eye irritation.[3][4][5][6][7]H319
Specific target organ toxicity (single exposure)May cause respiratory irritation.[3][4][6]H335

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and experimental integrity.

Operational Plan: Step-by-Step Handling Procedure
  • Pre-Handling Preparation:

    • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

    • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1][8]

    • Ventilation: Confirm that the certified chemical fume hood is functioning correctly.[1]

    • PPE Donning: Put on all required PPE as outlined in the table above before entering the handling area.[1]

  • Handling the Compound:

    • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to avoid dust formation.[1]

    • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

    • Reactions: Use appropriate glassware and securely set up the apparatus within the fume hood.[1]

  • Post-Handling Procedures:

    • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[1]

    • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination.

    • Hygiene: Wash hands and any exposed skin thoroughly after handling.[3][5][7][8][9][10]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: The waste is considered hazardous.

  • Container Management: Collect waste in suitable, closed, and properly labeled containers for disposal.[3][8]

  • Disposal Method:

    • Do not dispose of with household garbage or allow the product to reach the sewage system.[4]

    • Disposal must be made according to official local, regional, and national regulations.[4][5]

    • Entrust disposal to a licensed hazardous waste disposal company.[5][11]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical product.[5]

Workflow and Decision-Making Diagrams

The following diagrams illustrate the key workflows for handling and disposing of this compound.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles Wear Chemical Splash Goggles & Face Shield fume_hood->goggles gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes end Proceed with Handling outside_hood->end No respirator->end

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_operational Operational Plan cluster_disposal Disposal Plan prep 1. Pre-Handling Preparation (Risk Assessment, Emergency Equip Check, Don PPE) handling 2. Handling Compound (Weighing, Dissolving, Reactions in Fume Hood) prep->handling post_handling 3. Post-Handling (Decontamination, Doff PPE, Hygiene) handling->post_handling collect_waste 1. Collect Waste (In labeled, closed containers) post_handling->collect_waste characterize 2. Characterize as Hazardous collect_waste->characterize dispose 3. Dispose via Licensed Contractor (Follow all regulations) characterize->dispose

Caption: Operational and Disposal Workflow for this compound.

References

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